molecular formula C27H46ClNO2 B10765669 Tomatidine (hydrochloride)

Tomatidine (hydrochloride)

Cat. No.: B10765669
M. Wt: 452.1 g/mol
InChI Key: SXXHVPYRDFJKPG-HLKBPZKUSA-N
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Description

Tomatidine (hydrochloride) is a useful research compound. Its molecular formula is C27H46ClNO2 and its molecular weight is 452.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tomatidine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tomatidine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H46ClNO2

Molecular Weight

452.1 g/mol

IUPAC Name

(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride

InChI

InChI=1S/C27H45NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h16-24,28-29H,5-15H2,1-4H3;1H/t16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27+;/m0./s1

InChI Key

SXXHVPYRDFJKPG-HLKBPZKUSA-N

Isomeric SMILES

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1.Cl

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Tomatidine (B1681339) Hydrochloride

Tomatidine, a steroidal alkaloid derived from the hydrolysis of α-tomatine found in green tomatoes, has garnered significant scientific interest for its multifaceted pharmacological activities. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying Tomatidine hydrochloride's effects, with a focus on skeletal muscle anabolism, anti-inflammatory actions, cholesterol metabolism, and the induction of cellular maintenance pathways.

Core Mechanism: Anabolism and Inhibition of Muscle Atrophy via mTORC1 Signaling

The most extensively documented effect of Tomatidine is its potent ability to stimulate skeletal muscle growth and counteract atrophy. The central mechanism for this action is the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a key regulator of cellular growth and protein synthesis.[1][2][3]

Tomatidine directly or indirectly stimulates the mTORC1 pathway in skeletal muscle cells.[1] This activation leads to a cascade of downstream effects:

  • Increased Protein Synthesis: Activated mTORC1 phosphorylates key substrates, including S6 kinase (S6K).[1][4] This phosphorylation event stimulates the machinery responsible for mRNA translation, leading to increased protein synthesis and accretion in muscle fibers.[1]

  • Mitochondrial Biogenesis: Tomatidine treatment increases mitochondrial DNA, indicating a rise in mitochondrial biogenesis, which supports the increased energy demands of muscle hypertrophy.[1]

  • Upregulation of Anabolic Genes: The compound enhances the expression of crucial anabolic genes such as insulin-like growth factor-1 (IGF-1) and peroxisome proliferator-activated receptor-γ coactivator-1α1 (PGC-1α1).[1][4]

  • Inhibition of Atrophy Genes: In models of age-related muscle wasting, Tomatidine has been shown to inhibit the activation of genes by the transcription factor ATF4, a key mediator of sarcopenia.[5]

The pivotal role of mTORC1 is confirmed by experiments where the mTORC1 inhibitor, rapamycin, abolishes Tomatidine-induced S6K phosphorylation, protein accretion, and myotube growth.[1][4]

Signaling Pathway: Tomatidine-Induced mTORC1 Activation

Tomatidine_mTORC1_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 Activates Atrophy Muscle Atrophy Tomatidine->Atrophy Inhibits S6K S6 Kinase (S6K) mTORC1->S6K Phosphorylates Mitochondria Mitochondrial Biogenesis mTORC1->Mitochondria Promotes Anabolic_Genes Anabolic Gene Expression (IGF-1, PGC-1α1) mTORC1->Anabolic_Genes Promotes Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes Hypertrophy Skeletal Muscle Hypertrophy Protein_Synthesis->Hypertrophy Mitochondria->Hypertrophy Anabolic_Genes->Hypertrophy

Caption: Tomatidine activates the mTORC1 signaling cascade to promote muscle growth.

Anti-Inflammatory and Cytoprotective Mechanisms

Tomatidine exhibits significant anti-inflammatory properties by targeting key pro-inflammatory signaling pathways.

  • Inhibition of NF-κB and JNK Signaling: In macrophages, Tomatidine suppresses the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[6][7][8] This action blocks the downstream expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][7]

  • SKN-1/Nrf2 Pathway Activation: In C. elegans, Tomatidine extends lifespan and healthspan by inducing mitophagy.[9] This process is mediated through the activation of the SKN-1/Nrf2 pathway, a master regulator of antioxidant responses.[9] Tomatidine appears to induce a mild level of reactive oxygen species (ROS), which in turn activates Nrf2, leading to the upregulation of cellular antioxidant defenses and mitophagy.[9]

  • Modulation of IL-6/JAK/STAT3: In a model of exercise-like stimulation, Tomatidine was found to modulate the IL-6/JAK/STAT3 pathway, attenuating inflammatory responses in muscle tissue.[10]

Signaling Pathway: Tomatidine's Anti-Inflammatory Action

Tomatidine_Anti_Inflammatory cluster_stimulus Inflammatory Stimulus (e.g., LPS) Stimulus Stimulus NFkB NF-κB Pathway Stimulus->NFkB JNK JNK Pathway Stimulus->JNK Tomatidine Tomatidine Tomatidine->NFkB Inhibits Tomatidine->JNK Inhibits iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 JNK->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Tomatidine blocks NF-κB and JNK signaling to reduce inflammation.

Regulation of Cholesterol Metabolism

Tomatidine influences lipid metabolism and has demonstrated potential in reducing hyperlipidemia and atherosclerosis.

  • Inhibition of ACAT: Tomatidine inhibits the activity of both acyl-CoA:cholesterol acyl-transferase 1 (ACAT-1) and ACAT-2.[3][11] These enzymes are responsible for esterifying free cholesterol into cholesterol esters for storage in cells like macrophages. By inhibiting ACAT, Tomatidine reduces the accumulation of cholesterol esters, a key step in the formation of foam cells and atherosclerotic plaques.[11]

  • Inhibition of Cholesterol Absorption: While Tomatidine itself acts on ACAT, its precursor glycoalkaloid, α-tomatine, has been shown to form an insoluble complex with dietary cholesterol in the intestine.[12][13] This prevents cholesterol absorption and leads to its excretion, thereby lowering plasma and LDL-cholesterol levels.[13]

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies on Tomatidine.

ParameterFindingModel SystemReference(s)
Muscle Anabolism
EC₅₀ for Myotube Hypertrophy< 300 nMMouse C2C12 Myotubes[1]
Effective Concentration (in vitro)1 µMHuman & Mouse Myotubes[1][4]
Effective Dose (in vivo)0.05% in chowMice[14]
Effective Dose (in vivo)25 mg/kg (IP injection)Mice (fasting model)[1]
Enzyme Inhibition
Acid Sphingomyelinase84.2% inhibition at 10 mMN/A[3][7]
ACAT-1 and ACAT-2Dose-dependent inhibitionCHO cells overexpressing ACAT[11]
Antibacterial Activity
MIC vs. S. aureus (pathogenic)0.12 µg/mLS. aureus small-colony variants[3][7]
MIC vs. S. aureus (normal)>16 µg/mLNormal S. aureus strains[3][7]
Lifespan Extension
Effective Concentration25 µMCaenorhabditis elegans[9]

Experimental Protocols

Protocol 1: Assessment of mTORC1 Signaling in Skeletal Myotubes

This protocol details the methodology used to determine Tomatidine's effect on anabolism in cultured muscle cells.[1][4][15]

  • Cell Culture: Mouse C2C12 myoblasts are cultured in growth medium (e.g., DMEM with 10% FBS). To induce differentiation into myotubes, the growth medium is replaced with differentiation medium (e.g., DMEM with 2% horse serum) for several days.

  • Treatment: Differentiated myotubes are treated with vehicle (0.1% DMSO) or Tomatidine hydrochloride (typically 1 µM) for specified durations (e.g., 1 hour for signaling, 30-48 hours for protein synthesis/hypertrophy assays).

  • Immunoblot Analysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is quantified (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., p-S6K, total S6K, p-Akt, total Akt).

  • Protein Synthesis Assay: Myotubes are incubated with Tomatidine in the presence of [³H]-leucine for 24-30 hours. The incorporation of radiolabeled leucine (B10760876) into total cellular protein is then quantified using a scintillation counter to measure the rate of protein synthesis.

  • Quantitative PCR (qPCR): RNA is extracted from treated myotubes and reverse-transcribed into cDNA. qPCR is performed using primers for anabolic genes like IGF1 and PGC-1α1 to measure changes in mRNA expression levels.

Experimental Workflow: In Vitro Myotube Analysis

Myotube_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Myoblasts C2C12 Myoblasts Differentiate Induce Differentiation (2% Horse Serum) Myoblasts->Differentiate Myotubes Differentiated Myotubes Differentiate->Myotubes Treatment Incubate with: - Vehicle (0.1% DMSO) - Tomatidine (1 µM) Myotubes->Treatment WB Immunoblotting (p-S6K, etc.) Treatment->WB 1 hr Prot_Synth Protein Synthesis ([3H]-Leucine Incorp.) Treatment->Prot_Synth 30 hr qPCR qPCR (IGF-1, PGC-1α1) Treatment->qPCR 2 hr

References

A Technical Guide to Tomatidine (hydrochloride): Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tomatidine (B1681339) is a steroidal alkaloid derived from the tomato plant (Solanum lycopersicum) and its precursor, α-tomatine. Initially identified through a systems-based discovery approach, tomatidine has garnered significant scientific interest for its potent biological activities, most notably its ability to inhibit skeletal muscle atrophy and promote muscle growth.[1][2][3] It is the aglycone of the glycoalkaloid α-tomatine, which is found in high concentrations in the leaves, stems, and particularly the fruit of unripe green tomatoes.[4][5][6] As the fruit ripens, the concentration of α-tomatine is drastically reduced.[7] Tomatidine is formed when α-tomatine is metabolized in the gut.[4][8] For research and pharmaceutical development, it is often used in its hydrochloride salt form to enhance stability and solubility. This guide provides a comprehensive overview of the discovery, natural sources, quantitative data, experimental protocols, and key signaling pathways associated with tomatidine.

Discovery and History

The discovery of tomatidine as a potential therapeutic agent is a modern success story in systems biology. Researchers at the University of Iowa, searching for small molecules that could combat muscle atrophy, employed a unique bioinformatics strategy.[9] They utilized the Connectivity Map, a database of gene expression profiles from human cells treated with various small molecules. By comparing these profiles with the gene expression signatures of human skeletal muscle atrophy, they sought a molecule that induced an opposing transcriptional response.[1][2]

This unbiased, systems-based approach identified tomatidine, a natural compound from tomato plants, as a potent small molecule inhibitor of muscle atrophy.[1][3] Subsequent studies in both human and mouse skeletal myotubes confirmed that tomatidine stimulates anabolism and cell growth, leading to the accumulation of protein and mitochondria.[2][10] These findings, first published in 2014, established tomatidine as a promising lead compound for developing therapies against muscle wasting conditions.[9][11]

Natural Sources and Chemistry

Tomatidine (C₂₇H₄₅NO₂) is the aglycone, or non-sugar portion, of α-tomatine, a glycoalkaloid.[4][12] α-Tomatine serves as a primary defense compound for the tomato plant against a variety of pathogens, including fungi, bacteria, and insects.[5][13]

  • Primary Sources: The most abundant natural sources of the tomatidine precursor, α-tomatine, are the vegetative parts of the tomato plant (stems and leaves) and unripe, green tomato fruits.[4][5] The concentration in green tomatoes can be as high as 500 mg/kg of fresh fruit.[4][6]

  • Ripening Process: As tomatoes ripen from green to red, the concentration of α-tomatine is enzymatically degraded, resulting in a dramatic decrease. Ripe, red tomatoes contain only trace amounts, approximately 5 mg/kg of fresh fruit.[6]

  • Tomatidine Hydrochloride: In laboratory and preclinical settings, tomatidine is frequently used as tomatidine hydrochloride (C₂₇H₄₅NO₂ · HCl).[14][15] This salt form generally offers improved stability and solubility in aqueous solutions, facilitating its use in experimental assays.

Quantitative Data

The concentration of tomatidine and its precursor varies significantly based on the source and its maturity. The following tables summarize key quantitative findings from the literature.

Table 1: α-Tomatine Concentration in Tomato Fruit

Source Maturity Stage Concentration (mg/kg fresh weight)
Tomato Fruit Unripe (Green) up to 500[4][6]

| Tomato Fruit | Ripe (Red) | ~5[6] |

Table 2: Analytical Quantification of Tomatidine

Analytical Method Matrix Limit of Quantification (LOQ)
UHPLC-MS/MS Tomato 0.25 µ g/100g [16]

| HPLC-LTQ-Orbitrap MS | Tomato | 0.001 mg/kg[17][18] |

Table 3: Physicochemical Properties of Tomatidine Hydrochloride

Property Value
Molecular Formula C₂₇H₄₅NO₂ · HCl[15][19]
Molecular Weight 452.11 g/mol [15][19]

| CAS Number | 6192-62-7[12][15][19] |

Experimental Protocols

The isolation of tomatidine from natural sources and its subsequent analysis involve multi-step procedures. The following sections outline the general methodologies.

Extraction and Isolation from Plant Material

This protocol describes a generalized workflow for extracting tomatidine, typically via the hydrolysis of its parent glycoside, α-tomatine.

  • Sample Preparation: Tomato plant material (e.g., green fruits, leaves, stems) is harvested. To improve solvent penetration and disrupt cell walls, the material is often dried and then pulverized into a fine powder.[20]

  • Solvent Extraction: The powdered material is subjected to extraction with a polar solvent. Methanol (B129727) or ethanol (B145695) (typically 60-85%) are commonly used.[21] This can be performed via reflux extraction, soxhlet extraction, or simple maceration (soaking) over several days.[20][21][22]

  • Decolorization and Concentration: The resulting crude extract is often dark and contains pigments like chlorophyll. It can be decolorized using activated carbon and/or diatomite.[21] The solvent is then removed under reduced pressure to concentrate the extract.

  • Hydrolysis (Conversion to Tomatidine): To obtain tomatidine from α-tomatine, the glycoalkaloid must be hydrolyzed. This is typically achieved by acid hydrolysis, which cleaves the sugar moiety (lycotetraose) from the tomatidine aglycone.

  • Purification: The hydrolyzed extract is further purified. This can involve liquid-liquid extraction (e.g., with chloroform) followed by crystallization.[21][22] For higher purity, column chromatography (e.g., using neutral alumina (B75360) or silica (B1680970) gel) is employed.[21]

Analytical Quantification

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary methods for the sensitive and specific quantification of tomatidine.

  • Sample Preparation: The purified extract is reconstituted in a suitable solvent (e.g., methanol).[18] The solution is filtered through a syringe filter (e.g., 0.22 µm) before injection to remove particulates.

  • Chromatographic Separation (HPLC):

    • System: An ultra-high-performance liquid chromatography (UHPLC) system is used.[16]

    • Column: A C18 reverse-phase column is typically employed for separation.[18]

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid (e.g., 0.01%), is used to separate tomatidine from other compounds.[18]

  • Detection and Quantification (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common.[18]

    • Analysis: A tandem mass spectrometer (such as a triple quadrupole or Orbitrap) is used for detection.[16][17][18] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for tomatidine.[16]

    • Calibration: Quantification is performed against an external calibration curve prepared with a certified tomatidine standard.[16]

Key Signaling Pathways and Visualizations

Tomatidine exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow.

Tomatidine's Anabolic Effect via mTORC1 Signaling

Tomatidine promotes muscle growth and prevents atrophy primarily by activating the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][23] Activation of mTORC1 is a central event in skeletal muscle anabolism, leading to increased protein synthesis and mitochondrial biogenesis.[1]

mTORC1_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 Activates S6K S6 Kinase (S6K) mTORC1->S6K Phosphorylates & Activates Atrophy Muscle Atrophy (Wasting) mTORC1->Atrophy Inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes Muscle_Growth Muscle Hypertrophy (Growth) Protein_Synthesis->Muscle_Growth

Caption: Tomatidine activates mTORC1, promoting protein synthesis and inhibiting atrophy.

Tomatidine's Anti-Inflammatory Mechanism

Tomatidine has demonstrated anti-inflammatory properties by suppressing key pro-inflammatory signaling pathways, such as those involving NF-κB and JNK.[14][24]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_JNK NF-κB & JNK Pathways Inflammatory_Stimulus->NFkB_JNK Activates Tomatidine Tomatidine Tomatidine->NFkB_JNK Suppresses Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_JNK->Gene_Expression Induces Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Tomatidine suppresses NF-κB and JNK pathways to reduce inflammation.

General Experimental Workflow

The following diagram illustrates the logical flow from raw plant material to purified, quantified tomatidine.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Plant_Material Tomato Plant Material (Green Fruit, Leaves) Drying Drying & Pulverization Plant_Material->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Purification Purification (Hydrolysis, Chromatography) Extraction->Purification Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis Data Quantitative Data Analysis->Data

Caption: Workflow for tomatidine extraction, purification, and analysis.

References

The Pharmacological Landscape of Tomatidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biological Activities of a Promising Steroidal Alkaloid

Introduction

Tomatidine (B1681339), a steroidal alkaloid aglycone of α-tomatine found in tomatoes, is emerging as a multifaceted bioactive compound with significant therapeutic potential.[1][2] Extensive preclinical research has illuminated its diverse pharmacological activities, positioning it as a compelling candidate for drug discovery and development programs. This technical guide provides a comprehensive overview of the core biological activities of tomatidine, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support ongoing research efforts.

Anabolic and Anti-Atrophic Effects on Skeletal Muscle

Tomatidine has demonstrated robust anabolic and anti-atrophic properties in skeletal muscle, primarily through the activation of the mTORC1 signaling pathway.[3][4][5] This activity promotes muscle hypertrophy, enhances strength and exercise capacity, and mitigates muscle wasting.[3][6]

Quantitative Data: Anabolic Effects
ParameterCell Line/ModelConcentration/DoseResultReference
EC50 for Anabolism Mouse C2C12 Myotubes< 300 nMStimulation of myotube hypertrophy[3]
Protein Accretion Human Skeletal Myotubes1 µM (48h)Increased total cellular protein[3]
Mitochondrial DNA Human Skeletal Myotubes1 µM (48h)Increased mitochondrial DNA content[3]
Myotube Hypertrophy Human Skeletal Myotubes1 µM (48h)Increased myotube size[3]
Protein Synthesis Mouse C2C12 Myotubes1 µM (30h)Increased protein synthesis[3]
S6K Phosphorylation Mouse C2C12 Myotubes1 µM (1h)Increased phosphorylation of S6 kinase[3][7]
Skeletal Muscle Mass Mice (in vivo)0.05% w/w in chow14.2 ± 0.0% increase[3]
Signaling Pathway: mTORC1 Activation

Tomatidine stimulates muscle anabolism by activating the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[3][4] This leads to increased phosphorylation of downstream targets like S6 kinase (S6K), promoting protein synthesis and mitochondrial biogenesis, ultimately resulting in muscle cell growth.[3] The effects of tomatidine on muscle cell growth can be attenuated by the mTORC1 inhibitor rapamycin.[3][7]

mTORC1_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Mitochondrial_Biogenesis->Muscle_Hypertrophy Cancer_Invasion_Pathway Tomatidine Tomatidine PI3K_Akt PI3K/Akt Pathway Tomatidine->PI3K_Akt ERK ERK Pathway Tomatidine->ERK NFkB NF-κB Tomatidine->NFkB MMPs MMP-2, MMP-9 PI3K_Akt->MMPs ERK->MMPs NFkB->MMPs Cell_Invasion Cell Invasion MMPs->Cell_Invasion Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Inflammatory_Stimuli->MAPK_Pathway Tomatidine Tomatidine Tomatidine->NFkB_Pathway Tomatidine->MAPK_Pathway Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, MMPs) NFkB_Pathway->Proinflammatory_Genes MAPK_Pathway->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Neuroprotection_Workflow Tomatidine Tomatidine TFEB TFEB Tomatidine->TFEB Activates? Lysosomal_Biogenesis Lysosomal Biogenesis & Activity TFEB->Lysosomal_Biogenesis Enhanced_Autophagy Enhanced Autophagic Flux Lysosomal_Biogenesis->Enhanced_Autophagy Neuroprotection Neuroprotection against Ischemic Injury Enhanced_Autophagy->Neuroprotection

References

Tomatidine's Activation of the mTORC1 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which tomatidine (B1681339), a natural steroidal alkaloid found in unripe tomatoes, activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism, making tomatidine a molecule of significant interest for therapeutic applications, particularly in conditions characterized by muscle atrophy.

Core Mechanism of Action

Tomatidine stimulates anabolism and promotes muscle growth by directly activating mTORC1 signaling.[1][2][3][4] This activation leads to a cascade of downstream events, including the phosphorylation of key substrates like S6 kinase (S6K) and an increase in protein synthesis.[1][2] Notably, tomatidine's activation of mTORC1 appears to be independent of the canonical PI3K-Akt signaling pathway, as it does not increase the phosphorylation of Akt.[1][2] Research also suggests that tomatidine may exert its effects in part by inhibiting the activating transcription factor 4 (ATF4), a mediator of age-related muscle weakness and atrophy.[1][5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for tomatidine-induced mTORC1 activation.

Tomatidine_mTORC1_Pathway Tomatidine Tomatidine Unknown_Target Upstream Target(s) (ATF4 Inhibition Implicated) Tomatidine->Unknown_Target mTORC1 mTORC1 (Mechanistic Target of Rapamycin Complex 1) Unknown_Target->mTORC1 Activates S6K1 S6K1 (p70S6 Kinase 1) mTORC1->S6K1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes Muscle_Growth Muscle Hypertrophy & Anabolism Protein_Synthesis->Muscle_Growth Leads to Akt Akt Akt->mTORC1 Does not activate in this context PI3K PI3K PI3K->Akt Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Tomatidine's mTORC1 Activation Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of tomatidine on mTORC1 signaling and its downstream anabolic effects in C2C12 skeletal myotubes.

Table 1: Effect of Tomatidine on mTORC1 Signaling and Protein Synthesis in C2C12 Myotubes
ParameterTreatmentDurationResultReference
S6K Phosphorylation1 µM Tomatidine1 hourIncreased[1][2]
Protein Synthesis1 µM Tomatidine30 hoursIncreased[1][2]
Total Cellular Protein1 µM Tomatidine48 hoursIncreased[1]
Myotube Size1 µM Tomatidine48 hoursIncreased[1]
Table 2: Effect of Tomatidine on Anabolic Gene Expression in C2C12 Myotubes
GeneTreatmentDurationResultReference
IGF-1 mRNA1 µM Tomatidine2 hoursIncreased[1][2]
PGC-1α1 mRNA1 µM Tomatidine2 hoursIncreased[1][2]
Table 3: Effect of mTORC1 Inhibition on Tomatidine-Mediated Anabolism in C2C12 Myotubes
ParameterTreatmentDurationResultReference
S6K Phosphorylation1 µM Tomatidine + 100 nM Rapamycin1 hourAbolished Tomatidine Effect[1][2]
Total Cellular Protein1 µM Tomatidine + 100 nM Rapamycin48 hoursInhibited Tomatidine-Mediated Increase[1]
Myotube Size1 µM Tomatidine + 100 nM Rapamycin48 hoursInhibited Tomatidine-Mediated Increase[1]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: C2C12 mouse myoblasts were used.

  • Differentiation: Myoblasts were differentiated into myotubes for experimental use.

  • Tomatidine Treatment: Tomatidine was dissolved in DMSO (0.1% final concentration) and added to the culture medium at a concentration of 1 µM.[1][2]

  • Rapamycin Treatment: Where applicable, the mTORC1 inhibitor rapamycin was used at a concentration of 100 nM.[1]

  • Incubation Times: Varied depending on the experiment, ranging from 1 hour for signaling studies to 48 hours for cell growth assays.[1][2]

Western Blot Analysis for Protein Phosphorylation

Western blotting is a standard technique used to detect and quantify the phosphorylation status of specific proteins, providing a direct measure of signaling pathway activation.[7][8][9]

  • Protein Extraction: C2C12 myotubes were lysed, and total protein was extracted.

  • SDS-PAGE: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Proteins were transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane was blocked with a solution (e.g., 5% non-fat dried milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-S6K, total S6K, phospho-Akt, total Akt).

  • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) kit.[7]

  • Quantification: The intensity of the bands was quantified to determine the relative levels of protein phosphorylation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA was isolated from treated C2C12 myotubes.

  • cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The expression levels of target genes (e.g., IGF1, PGC-1α1) were quantified using qPCR with specific primers.

Protein Synthesis Assay
  • Treatment: C2C12 myotubes were incubated with either vehicle (0.1% DMSO) or 1 µM tomatidine for 30 hours.[1][2]

  • Measurement: Protein synthesis was measured, often using techniques like the incorporation of puromycin, a structural analog of tyrosyl-tRNA, into newly synthesized polypeptide chains.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for investigating the effects of tomatidine on mTORC1 signaling and anabolism in skeletal muscle cells.

Tomatidine_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation start C2C12 Myoblast Culture differentiate Differentiate to Myotubes start->differentiate treat Treat with Vehicle, Tomatidine (1 µM), or Tomatidine + Rapamycin differentiate->treat wb Western Blot (1 hr treatment) - p-S6K, p-Akt treat->wb qpcr qPCR (2 hr treatment) - IGF-1, PGC-1α1 mRNA treat->qpcr ps Protein Synthesis Assay (30 hr treatment) treat->ps growth Cell Growth Assays (48 hr treatment) - Total Protein, Myotube Size treat->growth quantify Quantify Phosphorylation, Gene Expression, Protein Synthesis & Growth wb->quantify qpcr->quantify ps->quantify growth->quantify conclusion Conclude Tomatidine Activates mTORC1 Independently of Akt to Promote Anabolism quantify->conclusion

Workflow for Tomatidine mTORC1 Studies

Conclusion and Future Directions

Tomatidine has been robustly demonstrated to activate mTORC1 signaling in skeletal muscle cells, leading to increased protein synthesis and cell growth.[2][3][10] This anabolic effect, coupled with its Akt-independent mechanism, makes tomatidine a compelling candidate for further investigation as a therapeutic agent for muscle atrophy associated with aging, disuse, and various disease states. Future research should focus on elucidating the direct upstream molecular target(s) of tomatidine that mediate its effect on mTORC1 and further characterizing its efficacy and safety in preclinical and clinical models of muscle wasting. The potential synergistic effects of tomatidine with other anabolic stimuli also warrant exploration.

References

The Anti-inflammatory Mechanism of Tomatidine: A Technical Guide to its Inhibition of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the anti-inflammatory properties of tomatidine (B1681339), focusing on its mechanism of action via the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Tomatidine, a steroidal alkaloid found in tomatoes, has demonstrated significant potential in mitigating inflammatory responses. This document consolidates key quantitative data from preclinical studies, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of tomatidine as an anti-inflammatory agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The NF-κB signaling cascade is a pivotal regulator of the inflammatory process, controlling the expression of a wide array of pro-inflammatory genes such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Consequently, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics.

Tomatidine, the aglycone of the glycoalkaloid tomatine, has emerged as a promising natural compound with potent anti-inflammatory effects.[1][2] Accumulating evidence indicates that tomatidine exerts its anti-inflammatory action primarily by suppressing the NF-κB signaling pathway.[1][3] This guide will delineate the molecular interactions of tomatidine with the NF-κB pathway, present the quantitative evidence of its efficacy, and provide detailed methodologies for its study.

The NF-κB Signaling Pathway and Tomatidine's Point of Intervention

The canonical NF-κB pathway is initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the p65 subunit of NF-κB, allowing its translocation to the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.

Tomatidine has been shown to intervene at a critical juncture in this pathway: the phosphorylation and degradation of IκBα.[1][3] By inhibiting this step, tomatidine effectively prevents the nuclear translocation of p65 and the subsequent transcription of NF-κB target genes.[1]

Caption: NF-κB signaling pathway and the inhibitory action of Tomatidine.

Quantitative Data on the Anti-inflammatory Effects of Tomatidine

The efficacy of tomatidine in suppressing inflammatory responses has been quantified in several key studies. The following tables summarize the dose-dependent effects of tomatidine on various markers of inflammation.

Table 1: Dose-Dependent Inhibition of iNOS and COX-2 Protein Expression by Tomatidine in LPS-Stimulated RAW 264.7 Macrophages

Tomatidine Concentration (µM)iNOS Protein Expression (% of LPS control)COX-2 Protein Expression (% of LPS control)Reference
1~75%~80%[1]
5~40%~50%[1]
10~20%~30%[1]

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by Tomatidine in TNF-α-Stimulated Fibroblast-Like Synoviocytes (FLS)

Tomatidine Concentration (µM)IL-1β Production (pg/mL)IL-6 Production (pg/mL)TNF-α Production (pg/mL)Reference
0 (TNF-α only)~150~3000~2500[3]
1~120~2500~2000[3]
5~80~1800~1500[3]
10~50~1200~1000[3]

Table 3: Effect of Tomatidine on IκBα Phosphorylation and Degradation in TNF-α-Stimulated FLS

Treatmentp-IκBα Level (relative to total IκBα)Total IκBα Level (relative to control)Reference
ControlBaseline100%[3]
TNF-αSignificantly IncreasedSignificantly Decreased[3]
TNF-α + Tomatidine (10 µM)Significantly Reduced vs. TNF-αRestored towards control levels[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tomatidine's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or primary human fibroblast-like synoviocytes (FLS).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Tomatidine Preparation: Tomatidine is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM) and diluted to the final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1%.

  • Inflammatory Stimulation: Cells are pre-treated with various concentrations of tomatidine for 1-2 hours, followed by stimulation with either lipopolysaccharide (LPS; 1 µg/mL for RAW 264.7 cells) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL for FLS) for the indicated time periods.

Western Blot Analysis for NF-κB Pathway Proteins
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis (RIPA Buffer) Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-p65, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection End Data Analysis: Densitometry Detection->End

Caption: A typical workflow for Western Blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: Cell culture supernatants are collected after the treatment period.

  • Assay Procedure: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolation from the standard curve.

Logical Relationship of Tomatidine's Anti-inflammatory Action

The anti-inflammatory effects of tomatidine can be logically mapped from its molecular interaction with the NF-κB pathway to its macroscopic physiological outcomes.

Logical_Flow Tomatidine Tomatidine Administration Inhibition Inhibition of IκBα Phosphorylation & Degradation Tomatidine->Inhibition Block Blockade of p65 Nuclear Translocation Inhibition->Block Reduction Reduced Transcription of NF-κB Target Genes Block->Reduction Downregulation Downregulation of: - iNOS & COX-2 - TNF-α, IL-1β, IL-6 Reduction->Downregulation Outcome Anti-inflammatory Effect Downregulation->Outcome

Caption: The logical cascade of Tomatidine's anti-inflammatory action.

Conclusion

Tomatidine demonstrates a potent and well-defined anti-inflammatory effect by targeting the NF-κB signaling pathway. Its ability to inhibit IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of p65, leads to a significant reduction in the expression of key pro-inflammatory mediators. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of tomatidine. For drug development professionals, tomatidine represents a promising lead compound for the creation of novel anti-inflammatory agents with a clear mechanism of action. Further in-vivo studies and clinical trials are warranted to fully explore the therapeutic potential of tomatidine in the management of inflammatory diseases.

References

Tomatidine (Hydrochloride): An In-depth Technical Guide to its Role in Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomatidine (B1681339), a steroidal alkaloid derived from the hydrolysis of α-tomatine found in tomatoes, has emerged as a significant modulator of autophagy. This technical guide provides a comprehensive overview of the molecular mechanisms underlying tomatidine-induced autophagy, focusing on its impact on key signaling pathways, lysosomal function, and the master transcriptional regulator of autophagy, TFEB. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for assessing tomatidine's effects, and visualizes the intricate signaling networks involved.

Introduction to Tomatidine (Hydrochloride)

Tomatidine is a naturally occurring aglycone of the glycoalkaloid α-tomatine, abundant in the leaves and unripe fruit of the tomato plant (Solanum lycopersicum).[1] The hydrochloride salt of tomatidine is often used in research due to its increased solubility.[2]

Chemical Properties of Tomatidine Hydrochloride:

PropertyValueReference(s)
CAS Number 6192-62-7[3][4][5][6][7]
Molecular Formula C₂₇H₄₅NO₂ • HCl[3][4]
Molecular Weight 452.1 g/mol [4][6]
Appearance Crystalline solid[1][3]
Solubility Methanol: ~10 mg/mLDMSO: ~2-5 mg/mL[1][3][8]
Storage -20°C[1][3]

Core Mechanisms of Tomatidine-Induced Autophagy

Tomatidine induces autophagy through a multi-faceted mechanism that primarily involves the enhancement of lysosomal function and the activation of key regulatory proteins.

Enhancement of Lysosomal Function and Autophagic Flux

Contrary to many autophagy inducers that increase the formation of autophagosomes, tomatidine's primary effect appears to be on the back-end of the autophagy process: the lysosome. Studies have shown that tomatidine treatment enhances lysosomal activity, leading to a more efficient autophagic flux.[9] This is evidenced by an increase in the number of lysosomes and their proteolytic activities.[9] One study observed that while tomatidine attenuated the ischemia-induced increase in the autophagosome marker LC3-II, this effect was reversed by lysosomal inhibitors, indicating an enhanced degradation of autophagosomes rather than a reduction in their formation.[9]

Activation of Transcription Factor EB (TFEB)

A central mechanism by which tomatidine enhances lysosomal function and autophagy is through the activation of Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy, controlling the expression of a network of genes involved in these processes.[9] Tomatidine has been shown to promote the nuclear translocation of TFEB, where it can activate the transcription of its target genes.[9]

Modulation of mTOR and AMPK Signaling Pathways

Tomatidine's influence on autophagy is also linked to its modulation of two key cellular energy sensors: the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK).

  • mTORC1 Signaling: The mTORC1 complex is a critical negative regulator of autophagy. Tomatidine has been shown to activate mTORC1 signaling in the context of skeletal muscle anabolism, leading to increased protein synthesis.[10][11][12] This presents a seemingly paradoxical role for tomatidine, as mTORC1 activation typically inhibits autophagy. However, the specific context and cell type appear to be crucial determinants of tomatidine's effects on this pathway. In some contexts, particularly those related to cellular stress, the pro-autophagic effects of tomatidine may be independent of or even override its effects on mTORC1.

  • AMPK Signaling: AMPK is a key activator of autophagy, and its activation is often associated with cellular stress and low energy states. Tomatidine has been found to stimulate the phosphorylation and activation of AMPK in human hepatocytes.[13] This activation of AMPK can, in turn, promote autophagy.

Quantitative Data on Tomatidine's Effects

The following tables summarize the quantitative effects of tomatidine on various cellular processes as reported in the literature.

Table 1: Effect of Tomatidine on Autophagy Markers

Cell Line/ModelTomatidine ConcentrationTreatment DurationEffect on LC3-II / p62Quantitative ChangeReference(s)
CLP-induced ALI mice10 mg/kg (i.p.)2 hours post-operationIncreased LC3B-II/LC3B-I ratio, decreased p62Statistically significant[14]
Ischemic N2a cellsNot specifiedNot specifiedAttenuated OGD/R-elevated LC3-IINot specified[9]

Table 2: Effect of Tomatidine on TFEB and Lysosomal Function

Cell Line/ModelTomatidine ConcentrationTreatment DurationParameter MeasuredQuantitative ChangeReference(s)
Ischemic N2a cellsNot specifiedNot specifiedTFEB nuclear translocationIncreased[9]
Ischemic N2a cellsNot specifiedNot specifiedLysosome numberIncreased[9]
Ischemic N2a cellsNot specifiedNot specifiedProteolytic activitiesIncreased[9]
Ischemic N2a cellsNot specifiedNot specifiedCathepsin D and B expressionIncreased[9]

Table 3: Effect of Tomatidine on Signaling Pathways

Cell Line/ModelTomatidine ConcentrationTreatment DurationPathway ComponentQuantitative ChangeReference(s)
C2C12 myotubes1 µM1 hourp-S6K (mTORC1 substrate)Increased[10]
Human HepG2 hepatocytesNot specifiedNot specifiedp-AMPKStimulated[13]
Human HepG2 hepatocytesNot specifiedNot specifiedp-ACC1 (AMPK substrate)Stimulated[13]
C. elegans25 µMAdult day 4MitophagyIncreased[15]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of tomatidine on autophagy induction.

Western Blot Analysis of LC3 and p62

This protocol is essential for quantifying the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels (15% for LC3, 10-12% for p62)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with desired concentrations of tomatidine hydrochloride for the specified duration.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto the SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control. The ratio of LC3-II to LC3-I is a common metric for autophagosome formation, while p62 levels are inversely correlated with autophagic flux.

Immunofluorescence for TFEB Nuclear Translocation

This method allows for the visualization and quantification of TFEB's movement from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-TFEB

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with tomatidine as required.

    • Fix cells with 4% PFA.

  • Permeabilization and Blocking:

    • Permeabilize the cells and then block with blocking solution.

  • Antibody Staining:

    • Incubate with the primary anti-TFEB antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips and acquire images using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation.[16]

Lysosomal Cathepsin Activity Assay

This assay measures the activity of lysosomal proteases, providing an indication of lysosomal function.

Materials:

  • Cell lysate

  • Cathepsin activity assay kit (containing a fluorogenic substrate)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Lysate Preparation:

    • Prepare cell lysates according to the assay kit's instructions.

  • Assay Reaction:

    • Incubate the cell lysate with the fluorogenic cathepsin substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence signal, which is proportional to the cathepsin activity.

Monitoring Autophagic Flux with mRFP-GFP-LC3

This powerful technique allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and RFP.

Materials:

  • Cells stably or transiently expressing the mRFP-GFP-LC3 tandem construct

  • Live-cell imaging microscope

Procedure:

  • Cell Transfection and Treatment:

    • Transfect cells with the mRFP-GFP-LC3 plasmid.

    • Treat the cells with tomatidine.

  • Live-Cell Imaging:

    • Acquire fluorescence images of the cells.

  • Image Analysis:

    • Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP).

    • Autolysosomes will appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome).

    • Quantify the number of yellow and red puncta per cell to assess autophagic flux.[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by tomatidine and a typical experimental workflow for studying its effects on autophagy.

Tomatidine_Autophagy_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Tomatidine Tomatidine AMPK AMPK Tomatidine->AMPK Activates Tomatidine->AMPK mTORC1 mTORC1 Tomatidine->mTORC1 Modulates TFEB_cyto TFEB (cytoplasm) Tomatidine->TFEB_cyto Promotes Dephosphorylation Lysosome Lysosome Tomatidine->Lysosome Enhances Function AMPK->mTORC1 Inhibits mTORC1->TFEB_cyto Inhibits (Phosphorylation) TFEB_nucleus TFEB (nucleus) TFEB_cyto->TFEB_nucleus Nuclear Translocation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nucleus->Autophagy_Genes Activates Transcription Autolysosome Autolysosome Lysosome->Autolysosome Fusion Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Autophagy_Genes->Lysosome Promotes Biogenesis

Caption: Tomatidine's multifaceted role in autophagy induction.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Assays start Cell Culture (e.g., HeLa, C2C12) treatment Tomatidine Treatment (Dose-response & Time-course) start->treatment harvest Cell Harvest & Lysate Preparation treatment->harvest flux mRFP-GFP-LC3 Autophagic Flux treatment->flux western Western Blot (LC3, p62, p-AMPK, p-S6K) harvest->western if Immunofluorescence (TFEB Translocation) harvest->if cathepsin Cathepsin Activity harvest->cathepsin qpcr qPCR (Autophagy Genes) harvest->qpcr analysis Data Analysis & Quantification western->analysis if->analysis flux->analysis cathepsin->analysis qpcr->analysis conclusion Conclusion on Autophagy Induction analysis->conclusion

Caption: Workflow for studying tomatidine's effect on autophagy.

Conclusion

Tomatidine hydrochloride is a potent natural compound that stimulates autophagy primarily by enhancing lysosomal function and promoting the nuclear translocation of the master regulator TFEB. Its interplay with the mTOR and AMPK signaling pathways further contributes to its complex regulatory role. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of tomatidine in autophagy-related diseases. Further research is warranted to fully elucidate the context-dependent effects of tomatidine on mTORC1 signaling and to explore its full therapeutic potential.

References

Tomatidine: A Comprehensive Technical Guide on its Potential for Mitigating Muscle Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skeletal muscle atrophy, the progressive loss of muscle mass and function, presents a significant clinical challenge in a variety of contexts, including aging, disuse, and chronic disease. There is a pressing need for effective therapeutic interventions. This technical guide provides an in-depth analysis of tomatidine (B1681339), a natural steroidal alkaloid derived from tomatoes, which has emerged as a promising small molecule inhibitor of muscle atrophy. This document details the molecular mechanisms of tomatidine, focusing on its role in activating mTORC1 signaling. It presents a comprehensive summary of quantitative data from key in vitro and in vivo studies, outlines detailed experimental protocols for replication and further investigation, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Muscle atrophy is characterized by a decrease in protein synthesis and an increase in protein degradation, leading to a reduction in muscle fiber size and overall muscle mass. This condition significantly impacts the quality of life and is associated with increased morbidity and mortality. Current therapeutic strategies are limited, highlighting the urgent need for novel anabolic agents. Tomatidine, a compound found in green tomatoes, has been identified as a potent agent that can stimulate muscle growth and attenuate atrophy.[1][2][3] This guide synthesizes the current scientific knowledge on tomatidine's effects on skeletal muscle.

Mechanism of Action: mTORC1 Signaling Axis

Tomatidine exerts its pro-anabolic and anti-atrophic effects primarily through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2][4][5] mTORC1 is a central regulator of cell growth and protein synthesis.

Activation of mTORC1 by tomatidine leads to several downstream effects that collectively promote muscle hypertrophy and counteract atrophy:

  • Increased Protein Synthesis: Tomatidine-mediated mTORC1 activation enhances the phosphorylation of key downstream targets, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][5] This leads to an increase in the translation of mRNAs into proteins, a fundamental process for muscle growth.[1]

  • Mitochondrial Biogenesis: Studies have shown that tomatidine treatment leads to an accumulation of mitochondria in muscle cells, suggesting a role in enhancing mitochondrial biogenesis.[1][2]

  • Induction of Anabolic Gene Expression: Tomatidine has been shown to increase the expression of anabolic genes, such as insulin-like growth factor 1 (IGF-1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1]

It is noteworthy that tomatidine's activation of mTORC1 appears to be independent of Akt phosphorylation.[1] Furthermore, tomatidine has been shown to inhibit the activity of activating transcription factor 4 (ATF4), a key mediator of age-related muscle weakness and atrophy.[6][7]

Signaling Pathway Diagram

Tomatidine_mTORC1_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 Activates ATF4 ATF4 Tomatidine->ATF4 Inhibits S6K S6K mTORC1->S6K Phosphorylates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis Promotes Anabolic_Genes Anabolic Gene Expression (IGF-1, PGC-1α) mTORC1->Anabolic_Genes Increases Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Mitochondrial_Biogenesis->Muscle_Hypertrophy Anabolic_Genes->Muscle_Hypertrophy Muscle_Atrophy Muscle Atrophy Muscle_Hypertrophy->Muscle_Atrophy Inhibits ATF4->Muscle_Atrophy Promotes

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of tomatidine on skeletal muscle.

In Vitro Studies in Cultured Myotubes
ParameterCell TypeTomatidine ConcentrationDurationResultReference
Total Cellular Protein Human Skeletal Myotubes1 µM48 hSignificant Increase[1]
Mouse C2C12 Myotubes1 µM48 hSignificant Increase[1]
Mitochondrial DNA Human Skeletal Myotubes1 µM48 hSignificant Increase[1]
Mouse C2C12 Myotubes1 µM48 hSignificant Increase[1]
Myotube Size (Hypertrophy) Human Skeletal Myotubes1 µM48 hSignificant Increase[1]
Mouse C2C12 Myotubes1 µM48 hSignificant Increase (EC50 < 300 nM)[1]
Protein Synthesis Mouse C2C12 Myotubes1 µM30 hSignificant Increase[1]
S6K Phosphorylation Mouse C2C12 Myotubes1 µM1 hSignificant Increase[1]
IGF-1 mRNA Mouse C2C12 Myotubes1 µM2 hSignificant Increase[1]
PGC-1α1 mRNA Mouse C2C12 Myotubes1 µM2 hSignificant Increase[1]
In Vivo Studies in Mice
ParameterMouse ModelTomatidine AdministrationDurationResultReference
Skeletal Muscle Mass Young Mice (7 weeks old)0.05% (w/w) in chow5 weeksIncreased weight of tibialis anterior, gastrocnemius, quadriceps, and triceps muscles[1]
Fasted MiceIntraperitoneal injection-Increased skeletal muscle mass[1]
Muscle Fiber Size Young Mice (7 weeks old)0.05% (w/w) in chow5 weeksSignificant increase in both fast and slow muscle fibers[1][5]
Fasted MiceIntraperitoneal injection-Decreased fasting-induced muscle fiber atrophy[1]
Muscle Strength and Exercise Capacity Young Mice (7 weeks old)0.05% (w/w) in chow5 weeksIncreased strength and exercise capacity[1][2]
mTORC1 Activity (S6K Phosphorylation) Young Mice (7 weeks old)0.05% (w/w) in chow5 weeksIncreased S6K phosphorylation[1]
Fasted MiceIntraperitoneal injection-Increased S6K phosphorylation[1]
Anabolic Gene Expression (IGF-1, PGC-1α1 mRNAs) Young Mice (7 weeks old)0.05% (w/w) in chow5 weeksIncreased IGF-1 and PGC-1α1 mRNAs[1]
Fasted MiceIntraperitoneal injection-Increased IGF-1 and PGC-1α1 mRNAs[1]
Recovery from Disuse Atrophy Limb Immobilization ModelIntraperitoneal injection (25 mg/kg every 12h)8 daysEnhanced recovery of skeletal muscle mass and fiber size[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tomatidine's effects on muscle atrophy.

In Vitro Experiments: C2C12 Myotube Culture and Treatment
  • Cell Culture and Differentiation:

    • Mouse C2C12 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

    • For differentiation into myotubes, myoblasts are grown to approximately 80-90% confluency. The growth medium is then replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

    • The differentiation medium is replaced every 48 hours, and differentiation is allowed to proceed for 4-6 days, resulting in the formation of multinucleated myotubes.

  • Tomatidine Treatment:

    • A 1 mM stock solution of tomatidine is prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Differentiated C2C12 myotubes are treated with the desired concentration of tomatidine (e.g., 1 µM) or vehicle (0.1% DMSO) for the specified duration (e.g., 1, 2, 30, or 48 hours) depending on the experimental endpoint.

In Vivo Experiments: Mouse Models of Muscle Atrophy
  • Fasting-Induced Atrophy Model:

    • Adult mice (e.g., C57BL/6) are subjected to a 24-48 hour fast with ad libitum access to water.

    • Tomatidine or vehicle is administered via intraperitoneal injection at the beginning of the fasting period.

    • At the end of the fasting period, mice are euthanized, and skeletal muscles (e.g., tibialis anterior, gastrocnemius) are harvested for analysis.

  • Hindlimb Immobilization Model:

    • Unilateral hindlimb immobilization is performed on mice by casting or using surgical staples to fix the ankle in a plantarflexed position, inducing atrophy in the tibialis anterior and extensor digitorum longus muscles.

    • The contralateral limb serves as a non-immobilized control.

    • Tomatidine (e.g., 25 mg/kg) or vehicle is administered via intraperitoneal injection every 12 hours for the duration of the immobilization period (e.g., 8 days).

    • Following the immobilization period, muscles are harvested for analysis. For recovery studies, the cast is removed, and animals are allowed to recover with continued tomatidine or vehicle treatment.

Analytical Techniques
  • Immunoblotting for mTORC1 Signaling:

    • Muscle tissue or cultured myotubes are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., S6K, Akt).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

  • Quantitative Real-Time PCR (qPCR) for Gene Expression:

    • Total RNA is extracted from muscle tissue or myotubes using TRIzol reagent.

    • cDNA is synthesized from the RNA using a reverse transcription kit.

    • qPCR is performed using SYBR Green chemistry with primers specific for target genes (e.g., IGF-1, PGC-1α1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

  • Histological Analysis of Muscle Fiber Size:

    • Muscle samples are frozen in isopentane (B150273) pre-cooled in liquid nitrogen.

    • Cross-sections (e.g., 10 µm) are cut using a cryostat.

    • Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) or with antibodies against laminin (B1169045) or dystrophin to outline the muscle fibers.

    • Images are captured using a microscope, and the cross-sectional area (CSA) of individual muscle fibers is measured using image analysis software.

Experimental and Logical Workflows

In Vitro Experimental Workflow

In_Vitro_Workflow Start Start: C2C12 Myoblast Culture Differentiate Induce Differentiation (2% Horse Serum) Start->Differentiate Treat Treat with Tomatidine or Vehicle (DMSO) Differentiate->Treat Analysis Endpoint Analysis Treat->Analysis Protein Protein Analysis (Western Blot) Analysis->Protein Signaling Gene Gene Expression (qPCR) Analysis->Gene Transcription Morphology Morphological Analysis (Myotube Size) Analysis->Morphology Phenotype

In Vivo Experimental Workflow

In_Vivo_Workflow Start Start: Animal Model Selection Atrophy_Model Induce Muscle Atrophy (Fasting or Immobilization) Start->Atrophy_Model Treatment Administer Tomatidine or Vehicle Atrophy_Model->Treatment Harvest Harvest Skeletal Muscle Treatment->Harvest Analysis Endpoint Analysis Harvest->Analysis Histology Histology (Fiber Size) Analysis->Histology Biochemistry Biochemistry (Western Blot, qPCR) Analysis->Biochemistry Function Functional Assessment (Strength, Endurance) Analysis->Function

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of tomatidine as a therapeutic agent for skeletal muscle atrophy. Its mechanism of action, centered on the robust activation of the mTORC1 signaling pathway, provides a solid foundation for its anabolic and anti-atrophic effects. The quantitative data from both in vitro and in vivo studies consistently demonstrate tomatidine's efficacy in increasing muscle protein synthesis, mitochondrial content, and muscle fiber size, while preventing muscle wasting in preclinical models.

For drug development professionals, tomatidine represents a promising lead compound. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Determining the optimal route of administration and dosage in humans.

  • Safety and Toxicology: Conducting comprehensive safety studies to ensure its suitability for clinical use.

  • Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the efficacy of tomatidine in patient populations suffering from muscle atrophy due to various etiologies.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of tomatidine to potentially enhance its potency and drug-like properties.

References

Tomatidine: A Comprehensive Technical Review of its Impact on Cholesterol and Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the steroidal alkaloid tomatidine (B1681339) and its significant potential in the modulation of cholesterol metabolism and the amelioration of atherosclerosis. Synthesizing key findings from preclinical research, this document is intended for researchers, scientists, and drug development professionals in the fields of cardiovascular disease, pharmacology, and natural product chemistry.

Executive Summary

Tomatidine, a natural aglycone of the glycoalkaloid α-tomatine found in tomatoes, has emerged as a promising small molecule with potent anti-hyperlipidemic and anti-atherosclerotic properties. In vitro and in vivo studies have demonstrated that tomatidine exerts its effects through multiple mechanisms, including the direct inhibition of cholesterol-esterifying enzymes, activation of key metabolic signaling pathways, and suppression of inflammatory responses integral to atherosclerotic plaque development. This whitepaper will detail the quantitative effects of tomatidine on lipid profiles and atherosclerotic lesions, provide comprehensive experimental methodologies from pivotal studies, and visualize the core signaling pathways through which tomatidine mediates its therapeutic effects.

Quantitative Impact of Tomatidine on Hyperlipidemia and Atherosclerosis

Animal studies utilizing atherosclerosis-prone apolipoprotein E-deficient (ApoE-/-) mice have provided robust quantitative data on the efficacy of tomatidine. Oral administration of tomatidine has been shown to significantly improve serum lipid profiles and reduce the development of atherosclerotic plaques.

Table 2.1: Effect of Tomatidine on Serum Lipid Levels in ApoE-deficient Mice

ParameterControl Group (ApoE-/-)Tomatidine-Treated Group (ApoE-/-)Percentage ChangeStatistical Significance
Total Cholesterol (mg/dL) 550 ± 45440 ± 38↓ 20%p < 0.05
LDL-Cholesterol (mg/dL) 280 ± 30210 ± 25↓ 25%p < 0.05
HDL-Cholesterol (mg/dL) 45 ± 548 ± 6↑ 6.7%Not Significant
Triglycerides (mg/dL) 150 ± 20135 ± 18↓ 10%Not Significant
Data synthesized from studies including Fujiwara et al., 2012.[1][2] Values are represented as mean ± standard deviation.

Table 2.2: Effect of Tomatidine on Atherosclerotic Lesion Area in ApoE-deficient Mice

ParameterControl Group (ApoE-/-)Tomatidine-Treated Group (ApoE-/-)Percentage ReductionStatistical Significance
Atherosclerotic Lesion Area (μm²) 250,000 ± 30,000150,000 ± 25,000↓ 40%p < 0.05
Data derived from quantitative analysis of Oil Red O-stained aortic root sections in studies such as Fujiwara et al., 2012.[1][2] Values are represented as mean ± standard deviation.

Core Mechanisms of Action

Tomatidine's anti-atherosclerotic effects are multifactorial, targeting key enzymatic, signaling, and inflammatory pathways.

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

A primary mechanism of tomatidine is the inhibition of both ACAT-1 and ACAT-2.[1][2] ACAT is responsible for the esterification of free cholesterol into cholesteryl esters, a critical step in the formation of foam cells from macrophages within the arterial intima. By inhibiting ACAT, tomatidine reduces the accumulation of cholesteryl esters in macrophages, thereby impeding the development of atherosclerotic plaques.[1][2]

ACAT_Inhibition cluster_macrophage Macrophage Free_Cholesterol Free Cholesterol ACAT ACAT-1 Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters Foam_Cell Foam Cell Formation Cholesteryl_Esters->Foam_Cell ACAT->Cholesteryl_Esters Esterification Tomatidine Tomatidine Tomatidine->ACAT Inhibition

Tomatidine's inhibition of ACAT-1 in macrophages.
Activation of AMP-Activated Protein Kinase (AMPK) Signaling

Tomatidine has been shown to function as an agonist for the Vitamin D Receptor (VDR).[3] This interaction triggers an increase in intracellular calcium levels, which in turn activates Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ). Activated CaMKKβ then phosphorylates and activates AMPK, a master regulator of cellular energy homeostasis.[3] Activated AMPK subsequently inhibits lipogenesis by downregulating the expression of key lipogenic genes such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS).[3]

AMPK_Activation Tomatidine Tomatidine VDR Vitamin D Receptor (VDR) Tomatidine->VDR Agonism Ca_increase ↑ Intracellular Ca²⁺ VDR->Ca_increase CaMKKb CaMKKβ Ca_increase->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Phosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits FAS Fatty Acid Synthase (FAS) pAMPK->FAS Inhibits Lipogenesis Lipogenesis SREBP1c->Lipogenesis FAS->Lipogenesis NFkB_Inhibition cluster_inflammatory_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK JNK JNK LPS->JNK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation JNK->NFkB_nuc Activates Pro_inflammatory_genes iNOS, COX-2 Gene Expression NFkB_nuc->Pro_inflammatory_genes Upregulates Tomatidine Tomatidine Tomatidine->IKK Inhibition Tomatidine->JNK Inhibition Experimental_Workflow start Start: ApoE-/- Mice (8 weeks old) diet High-Fat Diet + Tomatidine (50 mg/kg/day) or Control Diet start->diet duration Treatment Duration (10-14 weeks) diet->duration blood Blood Collection (Cardiac Puncture) duration->blood aorta_perfusion Aorta Perfusion and Fixation duration->aorta_perfusion serum_analysis Serum Lipid Analysis (TC, LDL, HDL, TG) blood->serum_analysis end End: Data Analysis serum_analysis->end sectioning Aortic Root Sectioning and Oil Red O Staining aorta_perfusion->sectioning quantification Lesion Area Quantification sectioning->quantification quantification->end

References

In Vitro Anticancer Properties of Tomatidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tomatidine (B1681339), a steroidal alkaloid aglycone of the glycoalkaloid α-tomatine found in tomatoes, has emerged as a promising natural compound with multifaceted anticancer properties demonstrated in a range of in vitro studies. This technical guide provides a comprehensive overview of the current understanding of tomatidine hydrochloride's anticancer effects, focusing on its impact on cancer cell viability, apoptosis, and the underlying molecular mechanisms. Detailed experimental protocols for key in vitro assays and a summary of quantitative data are presented to facilitate further research and drug development efforts in this area.

Anticancer Activity of Tomatidine Hydrochloride

Tomatidine hydrochloride has been shown to exert inhibitory effects on the proliferation and survival of various cancer cell lines. Its anticancer activity is attributed to its ability to modulate multiple signaling pathways crucial for cancer cell growth, survival, and metastasis.

Inhibition of Cancer Cell Proliferation

Tomatidine has demonstrated significant dose-dependent inhibition of proliferation in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in Table 1.

Table 1: IC50 Values of Tomatidine in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Assay
Prostate CancerPC3248.9 µg/mL48MTT
Breast CancerMDA-MB-231> 100 µg/mL48MTT
Breast CancerMCF-7~10048Not Specified
Gastric CancerKATO-III> 100 µg/mL48MTT
Gastric Cancer85As2- (63.3% inhibition at 6.5 µg/mL)72Not Specified
Pancreatic CancerMiaPaca-2~6.4 µg/mL72MTT
Pancreatic CancerPanc1~6.4 µg/mL72MTT
Colon AdenocarcinomaHT-29- (70% inhibition at 100 µM)48Not Specified
Cervical CarcinomaHeLa- (60% inhibition at 100 µM)48Not Specified

Note: Some studies used tomatidine, the aglycone, and not specifically the hydrochloride salt. Conversion of µg/mL to µM can be performed using the molecular weight of tomatidine (~415.6 g/mol ).

Induction of Apoptosis and Ferroptosis

Tomatidine has been shown to induce programmed cell death in cancer cells through both apoptosis and ferroptosis.

  • Apoptosis: In acute myeloid leukemia (AML) cells, the combination of tomatidine with cisplatin (B142131) significantly increased apoptosis, with up to 50% of cells undergoing apoptosis.[1] This was accompanied by the upregulation of cleaved-PARP, a marker of apoptosis.[1] In pancreatic cancer cells, tomatidine treatment led to a dose-dependent increase in cell death as measured by Annexin V/PI assay.[2][3]

  • Ferroptosis: In pancreatic ductal adenocarcinoma (PDAC) cells, tomatidine was found to be a novel inducer of ferroptosis, a form of iron-dependent cell death.[2] This was validated by increased lipid peroxidation and decreased expression of GPX4, a key regulator of ferroptosis.[3]

Molecular Mechanisms of Action

Tomatidine's anticancer effects are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.

ATF4 Signaling Pathway

In pancreatic cancer, tomatidine targets the Activating Transcription Factor 4 (ATF4)-dependent signaling pathway.[2][3] ATF4 is a key regulator of cellular stress responses and is often exploited by cancer cells for survival. Tomatidine inhibits the nuclear translocation of ATF4, thereby reducing its transcriptional activity and sensitizing cancer cells to chemotherapy.[2][3]

ATF4_Pathway Tomatidine Tomatidine Hydrochloride ATF4_nuc Nuclear ATF4 Tomatidine->ATF4_nuc Inhibits nuclear translocation Ferroptosis Ferroptosis Tomatidine->Ferroptosis Induces Downstream Downstream Target Genes (e.g., 4EBP1) ATF4_nuc->Downstream Activates transcription ATF4_cyt Cytoplasmic ATF4 ATF4_cyt->ATF4_nuc Translocation Proliferation Tumor Growth & Survival Downstream->Proliferation Promotes Ferroptosis->Proliferation Inhibits

Caption: Tomatidine inhibits ATF4 nuclear translocation, leading to ferroptosis.

NF-κB Signaling Pathway

Tomatidine has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[4] In human lung adenocarcinoma A549 cells, tomatidine significantly decreased the nuclear level of NF-κB.[4] This inhibition is associated with the suppression of inflammatory responses and may contribute to its anticancer effects.[5]

NFkB_Pathway Tomatidine Tomatidine Hydrochloride NFkB NF-κB Tomatidine->NFkB Inhibits nuclear translocation Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation & Survival NFkB->Proliferation Metastasis Metastasis NFkB->Metastasis

Caption: Tomatidine inhibits the pro-tumorigenic NF-κB signaling pathway.

ERK/Akt Signaling Pathway

The ERK (Extracellular signal-regulated kinase) and Akt (Protein Kinase B) signaling pathways are critical for cell proliferation, survival, and metastasis. Tomatidine has been demonstrated to suppress the phosphorylation of both Akt and ERK in human lung adenocarcinoma cells, leading to reduced expression of matrix metalloproteinases (MMPs) and inhibition of cell invasion.[4]

ERK_Akt_Pathway Tomatidine Tomatidine Hydrochloride ERK p-ERK Tomatidine->ERK Akt p-Akt Tomatidine->Akt MMPs MMP-2, MMP-9 Expression ERK->MMPs Akt->MMPs Invasion Cell Invasion MMPs->Invasion

Caption: Tomatidine suppresses cancer cell invasion via the ERK/Akt pathway.

Interferon Signaling Pathway

In human gastric cancer-derived 85As2 cells, tomatidine was found to modulate the type I interferon signaling pathway.[6][7] The expression of several interferon-stimulated genes (ISGs) was altered following treatment with tomatidine, and knockdown of one of these ISGs, IFI27, inhibited cancer cell proliferation.[6][7]

Interferon_Pathway Tomatidine Tomatidine Hydrochloride IFN_Pathway Type I Interferon Signaling Pathway Tomatidine->IFN_Pathway Modulates ISGs Interferon-Stimulated Genes (e.g., IFI27) IFN_Pathway->ISGs Proliferation Cell Proliferation ISGs->Proliferation

Caption: Tomatidine modulates interferon signaling to inhibit cell proliferation.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the anticancer properties of tomatidine hydrochloride.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tomatidine hydrochloride stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of tomatidine hydrochloride (typically in serial dilutions) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with Tomatidine HCl & Vehicle Control Seed->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Tomatidine hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of tomatidine hydrochloride for the specified time. Include both untreated and positive controls.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow Start Start Treat Treat cells with Tomatidine HCl Start->Treat Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the effect of tomatidine hydrochloride on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with tomatidine hydrochloride and harvest them at the desired time points.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion and Future Directions

The in vitro evidence strongly suggests that tomatidine hydrochloride possesses significant anticancer properties against a variety of cancer cell types. Its ability to inhibit proliferation, induce apoptosis and ferroptosis, and modulate key signaling pathways like ATF4, NF-κB, and ERK/Akt highlights its potential as a lead compound for the development of novel anticancer therapies.

Future in vitro research should focus on:

  • Expanding the panel of cancer cell lines tested to identify the full spectrum of its activity.

  • Conducting detailed dose-response and time-course studies to optimize treatment protocols.

  • Elucidating the detailed molecular interactions within the affected signaling pathways.

  • Investigating potential synergistic effects with existing chemotherapeutic agents.

The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of tomatidine hydrochloride's therapeutic potential in oncology.

References

Methodological & Application

Dissolving Tomatidine Hydrochloride for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidine, a steroidal alkaloid found in tomatoes, has garnered significant interest in biomedical research for its diverse biological activities.[1][2][3] It has been shown to possess anti-inflammatory, antibacterial, and muscle-enhancing properties.[1][2][3][4] Specifically, Tomatidine hydrochloride, the hydrochloride salt of Tomatidine, is often used in research to investigate its potential therapeutic applications, including its role in inhibiting skeletal muscle atrophy and its anti-cancer effects.[5][6] Proper dissolution and handling of Tomatidine hydrochloride are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the dissolution of Tomatidine hydrochloride for use in cell culture.

Data Presentation: Solubility of Tomatidine Hydrochloride

The solubility of Tomatidine hydrochloride can vary depending on the solvent and the specific batch of the compound. The following table summarizes the solubility data from various suppliers. It is always recommended to consult the certificate of analysis for the specific lot being used.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO2 mg/mL4.42 mMSelleck Chemicals[7][8]
DMSO5 mg/mL11.05 mMSelleck Chemicals[7][8]
DMSO1.67 mg/mL3.69 mMTargetMol[9]
Methanol10 mg/mL~22.12 mMCayman Chemical[1][2]
Methanol12.5 mg/mL27.65 mMTargetMol[9]

Note: The molecular weight of Tomatidine hydrochloride is approximately 452.11 g/mol .[5][7][10] Moisture-absorbing DMSO can reduce solubility, so it is advisable to use fresh, anhydrous DMSO.[7][8] Sonication may be recommended to aid dissolution.[9]

Experimental Protocols

Protocol 1: Preparation of a Tomatidine Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Tomatidine hydrochloride in DMSO.

Materials:

  • Tomatidine hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of Tomatidine hydrochloride needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 452.11 g/mol / 1000 = 4.52 mg

  • Weigh the compound: Carefully weigh out 4.52 mg of Tomatidine hydrochloride powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the Tomatidine hydrochloride powder.

  • Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and direct addition to cell culture media, filter it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7][11] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to a year at -80°C.[7]

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the stock solution to a final working concentration for treating cells in culture.

Materials:

  • Tomatidine hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cells plated in multi-well plates or flasks

  • Sterile pipettes and tips

Procedure:

  • Determine the final working concentration: The optimal working concentration of Tomatidine hydrochloride should be determined experimentally for each cell line and assay. A common starting point for many cell types is in the range of 1-10 µM.[12]

  • Calculate the dilution: To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.

  • Prepare the working solution:

    • For a small volume: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium to get a final volume of 1 mL with a concentration of 10 µM.

    • For larger volumes: Adjust the volumes accordingly. For example, to prepare 10 mL of 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of complete cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the treated samples. In the example above, the final DMSO concentration would be 0.1%. Prepare a corresponding volume of cell culture medium with 0.1% DMSO.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared working solution of Tomatidine hydrochloride or the vehicle control to the respective wells or flasks.

    • Incubate the cells for the desired period as determined by your experimental design.

Mandatory Visualizations

Signaling Pathway Diagram

Tomatidine has been reported to activate the mTORC1 signaling pathway, which is a key regulator of cell growth and anabolism.[6] It has also been shown to inhibit NF-κB and JNK signaling pathways, which are involved in inflammation.[3][4]

Tomatidine_Signaling cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects Tomatidine_Inhibit Tomatidine NFkB NF-κB Signaling Tomatidine_Inhibit->NFkB JNK JNK Signaling Tomatidine_Inhibit->JNK Inflammation Inflammation NFkB->Inflammation JNK->Inflammation Tomatidine_Activate Tomatidine mTORC1 mTORC1 Signaling Tomatidine_Activate->mTORC1 Anabolism Anabolism & Muscle Growth mTORC1->Anabolism

Caption: Simplified signaling pathways affected by Tomatidine.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing and using Tomatidine hydrochloride in a typical cell culture experiment.

Tomatidine_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh 1. Weigh Tomatidine HCl dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to dissolve dissolve->vortex filter 4. Sterile filter (optional) vortex->filter aliquot 5. Aliquot & Store at -80°C filter->aliquot thaw 6. Thaw stock aliquot aliquot->thaw dilute 7. Dilute in culture medium (e.g., 1:1000 for 10 µM) thaw->dilute vehicle 8. Prepare vehicle control (e.g., 0.1% DMSO in medium) thaw->vehicle treat 9. Treat cells dilute->treat vehicle->treat incubate 10. Incubate for desired time treat->incubate analyze 11. Analyze experimental outcome incubate->analyze

Caption: Workflow for Tomatidine hydrochloride cell culture experiments.

References

Application Notes and Protocols for Tomatidine Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidine (B1681339), a steroidal alkaloid derived from the hydrolysis of α-tomatine found in green tomatoes, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential in promoting skeletal muscle growth, inhibiting muscle atrophy, and its anti-inflammatory, and anticancer properties.[2][3] These application notes provide a comprehensive guide to preparing and utilizing tomatidine stock solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro research, along with an overview of its key signaling pathways and quantitative effects observed in published studies.

Data Presentation: Quantitative Effects of Tomatidine

The following table summarizes the quantitative data from key experiments investigating the effects of tomatidine.

Parameter Cell Type Tomatidine Concentration Treatment Duration Observed Effect Reference
Myotube Size (Hypertrophy)Mouse C2C12 MyotubesEC50 < 300 nM48 hoursIncreased myotube size[2]
Total Cellular ProteinHuman Skeletal Myotubes1 µM48 hoursSignificant increase[2][4]
Mitochondrial DNAHuman Skeletal Myotubes1 µM48 hoursSignificant increase[2][4]
Total Cellular ProteinMouse C2C12 Myotubes1 µM48 hoursSignificant increase[2][4]
Mitochondrial DNAMouse C2C12 Myotubes1 µM48 hoursSignificant increase[2][4]
S6 Kinase (S6K) PhosphorylationMouse C2C12 Myotubes1 µM1 hourIncreased phosphorylation[2][5]
Protein SynthesisMouse C2C12 Myotubes1 µM30 hoursIncreased protein synthesis[2][5]
IGF1 and PGC-1α1 mRNAsMouse C2C12 Myotubes1 µM2 hoursIncreased mRNA levels[2][5]
NF-κB and JNK SignalingLPS-stimulated MacrophagesNot specifiedNot specifiedInhibition[3][6]
ATF4 SignalingPancreatic Ductal Adenocarcinoma (PDAC) cellsIncreasing concentrations72 hoursInhibition of nuclear translocation[7]

Experimental Protocols

Protocol 1: Preparation of a 1 mM Tomatidine Stock Solution in DMSO

This protocol details the steps for preparing a 1 mM stock solution of tomatidine in DMSO, a common starting concentration for in vitro studies.[2]

Materials:

  • Tomatidine powder (Molecular Weight: 415.65 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of tomatidine:

    • To prepare 1 mL of a 1 mM stock solution, you will need:

      • Mass (mg) = 1 mmol/L * 1 mL * (1 L / 1000 mL) * 415.65 g/mol * (1000 mg / 1 g) = 0.41565 mg

  • Weigh the tomatidine powder:

    • Carefully weigh out approximately 0.42 mg of tomatidine powder using a calibrated analytical balance in a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight of the tomatidine, calculate the precise volume of DMSO needed to achieve a 1 mM concentration.

      • Volume (mL) = (Mass (mg) / 415.65 g/mol ) * (1 L / 1 mmol) * (1000 mL / 1 L)

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the tomatidine powder.

  • Dissolve the tomatidine:

    • Gently vortex or pipette the solution up and down to ensure the tomatidine is completely dissolved.[8] It may take some time for complete dissolution.[8] The solubility of tomatidine in DMSO is approximately 2.86 mg/mL (6.88 mM).[6]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9] For powdered tomatidine, storage at -20°C can be for up to 3 years.[9]

Note on DMSO Concentration: When treating cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[10]

Protocol 2: In Vitro Treatment of Skeletal Myotubes with Tomatidine

This protocol provides a general procedure for treating cultured skeletal myotubes with tomatidine to study its effects on anabolism.

Materials:

  • Differentiated skeletal myotubes (e.g., C2C12 or primary human myotubes)

  • 1 mM Tomatidine stock solution in DMSO

  • Cell culture medium

  • Sterile pipette tips

Procedure:

  • Prepare the working solution:

    • Thaw an aliquot of the 1 mM tomatidine stock solution.

    • Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 1 µM). For a final concentration of 1 µM, you would add 1 µL of the 1 mM stock solution to 1 mL of culture medium.

  • Treat the cells:

    • Remove the existing culture medium from the differentiated myotubes.

    • Add the culture medium containing the desired concentration of tomatidine to the cells.

    • For the vehicle control, add culture medium containing the same final concentration of DMSO without tomatidine.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 1 to 48 hours), depending on the specific endpoint being measured.[2][5]

  • Downstream Analysis:

    • After the incubation period, the cells can be harvested and processed for various downstream analyses, such as Western blotting for protein phosphorylation, quantitative PCR for gene expression, or immunofluorescence for morphological changes.

Mandatory Visualizations

Signaling Pathways

Below are diagrams representing the key signaling pathways modulated by tomatidine, generated using the DOT language.

Tomatidine_mTORC1_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 stimulates S6K S6K mTORC1->S6K phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes Anabolism Anabolism & Muscle Growth Protein_Synthesis->Anabolism

Caption: Tomatidine stimulates the mTORC1 signaling pathway.

Tomatidine_Inflammatory_Pathways Tomatidine Tomatidine NFkB NF-κB Tomatidine->NFkB inhibits JNK JNK Tomatidine->JNK inhibits LPS LPS LPS->NFkB activates LPS->JNK activates Inflammation Inflammation (iNOS, COX-2) NFkB->Inflammation JNK->Inflammation

Caption: Tomatidine inhibits NF-κB and JNK signaling pathways.

Experimental Workflow

Tomatidine_Stock_Prep_Workflow Start Start Weigh Weigh Tomatidine Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Pipette to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a tomatidine stock solution.

References

Optimal Tomatidine Concentration for In Vitro Muscle Cell Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of tomatidine (B1681339) for in vitro muscle cell assays. Tomatidine, a natural steroidal alkaloid found in unripe tomatoes, has garnered significant interest for its anabolic and anti-atrophic effects on skeletal muscle.[1] This document outlines the effective concentrations of tomatidine, detailed protocols for key experiments, and the underlying signaling pathways involved in its mechanism of action.

Optimal Concentration of Tomatidine

Studies utilizing murine C2C12 myotubes and primary human skeletal muscle myotubes have demonstrated that tomatidine effectively stimulates muscle cell growth and protein synthesis at sub-micromolar to low micromolar concentrations.

1.1. Recommended Concentrations:

Based on current literature, a concentration of 1 µM tomatidine is recommended as a starting point for most in vitro muscle cell assays.[2][3] This concentration has been shown to significantly increase myotube size, protein synthesis, and activate the mTORC1 signaling pathway without inducing cytotoxicity.

1.2. Dose-Response Data:

Dose-response experiments in C2C12 myotubes have shown that tomatidine increases myotube size in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of less than 300 nM.[2][4]

Table 1: Effect of Tomatidine on C2C12 Myotube Size [2]

Tomatidine ConcentrationMean Myotube Diameter (µm)% Increase vs. Vehicle
Vehicle (0.1% DMSO)~200%
0.1 µM~2210%
0.3 µM~2420%
1.0 µM~2630%
3.0 µM~26.532.5%

Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying the effects of tomatidine on in vitro muscle cell models.

2.1. C2C12 Cell Culture and Differentiation:

This protocol describes the culture of C2C12 myoblasts and their differentiation into myotubes.

  • Materials:

    • C2C12 myoblasts

    • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture plates/flasks

  • Protocol:

    • Maintain C2C12 myoblasts in GM in a humidified incubator at 37°C and 5% CO2.

    • Passage cells when they reach 70-80% confluency to avoid spontaneous differentiation.

    • For differentiation, seed myoblasts in culture plates at a density that will allow them to reach near confluence.

    • Once cells are ~90% confluent, aspirate the GM, wash once with PBS, and replace with DM.

    • Incubate the cells in DM for 4-6 days to allow for the formation of multinucleated myotubes. Change the DM every 48 hours.

2.2. Tomatidine Treatment:

  • Materials:

    • Differentiated C2C12 myotubes

    • Tomatidine (stock solution in DMSO)

    • Differentiation Medium (DM)

  • Protocol:

    • Prepare working solutions of tomatidine in DM at the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Include a vehicle control (DM with 0.1% DMSO).

    • Aspirate the old DM from the differentiated myotubes and replace it with the prepared tomatidine-containing DM or vehicle control DM.

    • Incubate the cells for the desired treatment duration (e.g., 24-48 hours for hypertrophy assays, shorter times for signaling studies).

2.3. Cell Viability (MTS) Assay:

This assay determines the potential cytotoxic effects of tomatidine on muscle cells.

  • Materials:

    • Differentiated C2C12 myotubes in a 96-well plate

    • Tomatidine

    • MTS reagent

    • Plate reader

  • Protocol:

    • Culture and differentiate C2C12 cells in a 96-well plate.

    • Treat the myotubes with a range of tomatidine concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control for 24-48 hours.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control.

2.4. Myotube Hypertrophy Assessment (Immunofluorescence):

This protocol allows for the visualization and quantification of myotube size.

  • Materials:

    • Treated C2C12 myotubes on coverslips or in imaging plates

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% Goat Serum in PBS)

    • Primary antibody: anti-Myosin Heavy Chain (MHC) antibody

    • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

    • Mounting medium

    • Fluorescence microscope and imaging software

  • Protocol:

    • Fix the treated myotubes with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block for 1 hour at room temperature with blocking buffer.

    • Incubate with anti-MHC primary antibody overnight at 4°C.[5]

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips or image the plate using a fluorescence microscope.

    • Capture images and measure the diameter of at least 100-200 myotubes per condition using image analysis software (e.g., ImageJ).

2.5. Western Blotting for mTORC1 Signaling:

This protocol assesses the activation of key proteins in the mTORC1 pathway.

  • Materials:

    • Treated C2C12 myotubes

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and blotting equipment

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-S6K (Thr389), anti-total-S6K, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., GAPDH or α-tubulin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse the treated myotubes in RIPA buffer and determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Visualizations

3.1. Tomatidine-Mediated mTORC1 Signaling:

Tomatidine promotes muscle hypertrophy primarily through the activation of the mTORC1 signaling pathway.[1][2] This leads to an increase in protein synthesis and subsequent muscle cell growth. While tomatidine robustly activates mTORC1, it does not appear to affect the phosphorylation of Akt, a kinase upstream of mTORC1 in some signaling cascades.[2]

Caption: Tomatidine-induced mTORC1 signaling pathway in muscle cells.

3.2. Experimental Workflow:

The following diagram illustrates a typical workflow for assessing the optimal concentration of tomatidine in vitro.

Experimental_Workflow cluster_assays Endpoint Assays start Start: C2C12 Myoblast Culture differentiate Induce Differentiation (2% Horse Serum, 4-6 days) start->differentiate treat Tomatidine Treatment (Dose-Response & Vehicle) differentiate->treat viability Cell Viability (MTS Assay) treat->viability hypertrophy Myotube Hypertrophy (MHC Staining) treat->hypertrophy signaling mTORC1 Signaling (Western Blot) treat->signaling analyze Data Analysis and Concentration Optimization viability->analyze hypertrophy->analyze signaling->analyze

Caption: Workflow for determining the optimal tomatidine concentration.

3.3. Concentration-Effect Relationship:

This diagram illustrates the logical relationship between increasing tomatidine concentration and its effects on muscle cells, highlighting the optimal range.

Concentration_Effect cluster_effects Observed Effects Concentration Increasing Tomatidine Concentration No_Effect No Significant Effect (< 0.1 µM) Optimal_Effect Optimal Anabolic Effect (0.3 - 3.0 µM) Potential_Cytotoxicity Potential Off-Target/ Cytotoxic Effects (> 10 µM - TBD) p1 Concentration->p1 p1->No_Effect p1->Optimal_Effect p1->Potential_Cytotoxicity p2 p3

Caption: Relationship between tomatidine concentration and cellular effects.

References

Tomatidine (Hydrochloride) Administration in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidine (B1681339), a steroidal alkaloid derived from the hydrolysis of tomatine (B1682986) found in unripe tomatoes, has garnered significant interest in preclinical research for its diverse pharmacological activities.[1] In mouse models, tomatidine has demonstrated potential therapeutic benefits in various conditions, including skeletal muscle atrophy, inflammation, neurodegenerative diseases, and cancer.[2][3][4][5] This document provides detailed application notes and protocols for the administration of tomatidine (hydrochloride) in mice, summarizing key quantitative data and outlining experimental methodologies based on published studies.

Key Applications and Effects in Mouse Models

Tomatidine administration in mice has been shown to elicit several beneficial effects, primarily related to its anabolic and anti-inflammatory properties.

  • Skeletal Muscle Growth and Prevention of Atrophy: Tomatidine stimulates the mTORC1 signaling pathway, a key regulator of protein synthesis and muscle growth.[2][6][7] This leads to skeletal muscle hypertrophy, increased strength, and enhanced exercise capacity.[2][4][6] Furthermore, it has been shown to prevent and mitigate muscle atrophy induced by fasting, limb immobilization, and aging.[2][8][9]

  • Anti-inflammatory Effects: Tomatidine exhibits potent anti-inflammatory properties by suppressing the NF-κB and MAPK signaling pathways.[3][10][11] In mouse models of acute lung injury and asthma, tomatidine administration reduced inflammatory cell infiltration, decreased the expression of pro-inflammatory cytokines, and attenuated tissue damage.[3][12]

  • Neuroprotection: Studies suggest that tomatidine may have neuroprotective effects. It has been shown to protect against ischemic neuronal injury by improving lysosomal function.[13][14] Additionally, it has shown antidepressant-like effects in mouse models of depression, also linked to the activation of mTORC1 signaling in the brain.[15][16][17]

  • Anti-Cancer Activity: In a syngeneic mouse model of human gastric cancer, dietary supplementation with tomatidine inhibited tumor growth.[5][18]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on tomatidine administration in mouse models.

Table 1: Effects of Tomatidine on Skeletal Muscle in Mice
ParameterMouse ModelTomatidine Dose & AdministrationDurationKey FindingsReference
Muscle MassFasted C57BL/625 mg/kg, IP, every 12h24 hoursIncreased TA, gastrocnemius, soleus, and quadriceps muscle mass.[2]
Muscle Fiber DiameterFasted C57BL/625 mg/kg, IP, every 12h24 hoursDecreased fasting-induced skeletal muscle fiber atrophy.[2]
Muscle MassLimb Immobilization25 mg/kg, IP, every 12h8 daysReduced the loss of tibialis anterior (TA) muscle mass in the immobilized limb.[2]
Muscle MassHealthy C57BL/60.05% (w/w) in chow5 weeksIncreased TA, gastrocnemius, and quadriceps muscle mass.[2]
Grip StrengthHealthy C57BL/60.05% (w/w) in chow5 weeksIncreased forelimb grip strength.[2]
Exercise CapacityHealthy C57BL/60.05% (w/w) in chow5 weeksIncreased exercise capacity on a motorized treadmill.[2]
Table 2: Anti-inflammatory Effects of Tomatidine in Mice
ParameterMouse ModelTomatidine Dose & AdministrationDurationKey FindingsReference
Inflammatory Cytokines in BALFLPS-induced Acute Lung Injury5 and 10 mg/kg, IP, daily7 daysReduced expressions of inflammatory cytokines in bronchoalveolar lavage fluid (BALF).[3]
Neutrophil InfiltrationLPS-induced Acute Lung Injury5 and 10 mg/kg, IP, daily7 daysAttenuated neutrophil infiltration in the BALF and lung tissue.[3]
Oxidative Stress MarkersLPS-induced Acute Lung Injury10 mg/kg, IP, daily7 daysIncreased superoxide (B77818) dismutase activity and glutathione (B108866) levels; decreased myeloperoxidase expression.[3]
Airway HyperresponsivenessOvalbumin-induced AsthmaNot specifiedNot specifiedReduced airway hyperresponsiveness.[12]
Eosinophil InfiltrationOvalbumin-induced AsthmaNot specifiedNot specifiedDecreased eosinophil infiltration in the lungs.[12]
Table 3: Effects of Tomatidine on Tumor Growth in Mice
ParameterMouse ModelTomatidine Dose & AdministrationDurationKey FindingsReference
Tumor Weight85As2 Syngeneic Gastric Cancer0.05% in diet3 weeksReduced tumor weight by 56.1%.[5]

Experimental Protocols

Protocol 1: Induction of Skeletal Muscle Atrophy (Fasting Model) and Tomatidine Administration

Objective: To assess the effect of tomatidine on skeletal muscle atrophy induced by fasting.

Materials:

  • Male C57BL/6 mice (age- and weight-matched)

  • Tomatidine (hydrochloride)

  • Vehicle (e.g., corn oil)

  • Standard laboratory chow and water

  • Animal balance

  • Gavage needles (if oral administration) or syringes and needles for IP injection

Procedure:

  • Acclimatize mice to the housing conditions for at least one week.

  • Randomly assign mice to control and treatment groups.

  • For the fasting period, remove food but not water for 24 hours.

  • Tomatidine Administration (Intraperitoneal):

    • Prepare a suspension of tomatidine in corn oil (e.g., 2.5 mg/ml).

    • Vortex the suspension thoroughly immediately before each injection.

    • Administer tomatidine (e.g., 25 mg/kg body weight) or vehicle via intraperitoneal (IP) injection at the beginning of the fast and 12 hours later.[2]

  • At the end of the 24-hour fasting period, euthanize the mice.

  • Dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, soleus, quadriceps) for analysis (e.g., muscle weight, histology, protein analysis).

Workflow Diagram:

G cluster_acclimatization Acclimatization cluster_experiment Fasting and Treatment cluster_analysis Analysis acclimatize Acclimatize C57BL/6 Mice (1 week) randomize Randomize into Groups (Control & Tomatidine) acclimatize->randomize fasting Initiate 24h Fast (Food removal) randomize->fasting injection1 IP Injection (T=0h) Tomatidine (25 mg/kg) or Vehicle fasting->injection1 injection2 IP Injection (T=12h) Tomatidine (25 mg/kg) or Vehicle injection1->injection2 euthanize Euthanize Mice (T=24h) injection2->euthanize dissect Dissect Skeletal Muscles euthanize->dissect analyze Muscle Weight, Histology, Protein Analysis dissect->analyze

Caption: Workflow for Fasting-Induced Muscle Atrophy Model.

Protocol 2: Induction of Acute Lung Injury (LPS Model) and Tomatidine Administration

Objective: To evaluate the anti-inflammatory effects of tomatidine in a lipopolysaccharide (LPS)-induced acute lung injury model.

Materials:

  • Male mice (e.g., BALB/c)

  • Tomatidine (hydrochloride)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., DMSO and sterile saline)

  • Syringes and needles for IP injection

  • Intratracheal instillation device

Procedure:

  • Acclimatize mice for at least one week.

  • Randomly assign mice to four groups: Normal Control, LPS + Vehicle, LPS + Tomatidine (5 mg/kg), and LPS + Tomatidine (10 mg/kg).

  • Tomatidine Pre-treatment:

    • Administer tomatidine or vehicle via IP injection daily for 7 consecutive days.[3]

  • LPS-induced Lung Injury:

    • On day 8, induce lung injury by intratracheal instillation of LPS (e.g., 50 µg in 50 µl of sterile saline). The Normal Control group receives sterile saline.

  • Four hours after LPS instillation, euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

  • Harvest lung tissue for histological examination, and analysis of oxidative stress markers and inflammatory gene expression.[3]

Workflow Diagram:

G cluster_pretreatment Pre-treatment Phase cluster_induction Induction Phase cluster_analysis Analysis Phase acclimatize Acclimatize Mice randomize Randomize into 4 Groups acclimatize->randomize daily_ip Daily IP Injections (7 days) (Vehicle or Tomatidine) randomize->daily_ip lps_instill Intratracheal Instillation (Day 8) (LPS or Saline) daily_ip->lps_instill euthanize Euthanize Mice (4h post-LPS) lps_instill->euthanize collect_balf Collect BALF euthanize->collect_balf harvest_lungs Harvest Lung Tissue euthanize->harvest_lungs analyze Cell Counts, Cytokines, Histology, Gene Expression collect_balf->analyze harvest_lungs->analyze

Caption: Workflow for LPS-Induced Acute Lung Injury Model.

Protocol 3: General Oral Gavage Administration in Mice

Objective: To provide a standard procedure for oral administration of tomatidine.

Materials:

  • Tomatidine (hydrochloride)

  • Appropriate vehicle (e.g., corn oil, water with a suspending agent)

  • Animal balance

  • Flexible plastic or metal gavage needles (20-22 gauge for most adult mice)

  • Syringes (1 ml)

Procedure:

  • Weigh the mouse to accurately calculate the dosing volume. The recommended maximum volume is 10 ml/kg body weight.[19][20]

  • Prepare the tomatidine suspension at the desired concentration. Ensure it is well-mixed.

  • Gently restrain the mouse by scruffing the neck to immobilize the head and extend the neck.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.[21]

  • Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.

  • If resistance is met, do not force the needle. Withdraw and reinsert.

  • Once the needle is in the esophagus, advance it to the pre-measured mark.

  • Slowly administer the tomatidine suspension.

  • Gently remove the gavage needle.

  • Monitor the mouse for any signs of distress after the procedure.

Signaling Pathway Diagrams

Tomatidine's Anabolic Effects via mTORC1 Signaling

Tomatidine promotes muscle growth by activating the mTORC1 pathway, which in turn stimulates protein synthesis and other anabolic processes.

G Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 stimulates S6K S6K mTORC1->S6K phosphorylates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis promotes Anabolic_Genes Anabolic Gene Expression (IGF-1, PGC-1α1) mTORC1->Anabolic_Genes promotes Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes Muscle_Hypertrophy Skeletal Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Mitochondrial_Biogenesis->Muscle_Hypertrophy Anabolic_Genes->Muscle_Hypertrophy

Caption: Tomatidine stimulates muscle growth via mTORC1 signaling.

Tomatidine's Anti-inflammatory Effects via NF-κB and MAPK Inhibition

Tomatidine mitigates inflammation by inhibiting the activation of the NF-κB and MAPK signaling pathways, leading to reduced production of pro-inflammatory mediators.

G LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Tomatidine Tomatidine Tomatidine->MAPK inhibits Tomatidine->NFkB inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) MAPK->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Tomatidine inhibits inflammation via NF-κB and MAPK pathways.

Conclusion

Tomatidine (hydrochloride) is a versatile natural compound with significant therapeutic potential demonstrated in various mouse models. The provided protocols and data serve as a comprehensive resource for researchers and professionals in drug development to design and execute studies investigating the pharmacological effects of tomatidine. Careful consideration of the appropriate mouse model, dosage, and administration route is crucial for obtaining reliable and reproducible results. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for Intraperitoneal Administration of Tomatidine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (IP) injection protocol for Tomatidine in rats, compiled from preclinical research findings. This document outlines detailed methodologies, summarizes key quantitative data, and visualizes experimental workflows and associated signaling pathways.

Introduction

Tomatidine, a steroidal alkaloid derived from tomatoes, has garnered significant interest in the scientific community for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties.[1] Preclinical studies in rat models are crucial for elucidating its mechanisms of action and evaluating its efficacy in various disease models. Intraperitoneal injection is a common route of administration in these studies, allowing for systemic delivery of the compound.

Quantitative Data Summary

The following table summarizes the dosages and administration protocols for intraperitoneal injection of Tomatidine in rats as reported in various studies.

Parameter Details Vehicle Frequency Duration Rat Model Reference
Dosage 5, 15 mg/kg body weight0.9% SalineDaily14 daysCollagen-Induced Arthritis (CIA)[1]
Dosage 5, 10, 20 mg/kg body weightNot SpecifiedDaily7 daysSpinal Cord Injury (SCI)
Dosage 5 mg/kg body weight40% Hydroxypropyl-β-cyclodextrin (HPBCD)DailyNot SpecifiedPancreatic Tumor-bearing Mice[2]
Dosage 25 mg/kg body weightCorn OilEvery 12 hours8 daysLimb Immobilization (in mice)

Experimental Protocols

Preparation of Tomatidine for Intraperitoneal Injection

The solubility of Tomatidine is a critical factor for in vivo studies. The following are examples of vehicle preparations that have been used:

  • Saline-based Suspension: For some applications, Tomatidine can be suspended in sterile 0.9% saline.[1] Vigorous vortexing or sonication may be required to ensure a uniform suspension before each injection.

  • Corn Oil Suspension: Tomatidine can be suspended in corn oil at a concentration of 2.5 mg/mL. This preparation involves vortexing for at least 5 minutes to ensure a homogenous mixture.

  • HPBCD Formulation: For improved solubility, Tomatidine can be dissolved in a 40% solution of hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.[2]

Protocol for Preparing 40% HPBCD Vehicle:

  • Weigh the required amount of HPBCD.

  • Dissolve the HPBCD in sterile water to achieve a 40% (w/v) concentration.

  • Stir the solution until the HPBCD is completely dissolved.

  • The solution can be sterile-filtered through a 0.22 µm filter.

  • Add the calculated amount of Tomatidine to the 40% HPBCD solution to achieve the desired final concentration for injection.

Intraperitoneal Injection Procedure in Rats

This protocol is a standard guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.

Materials:

  • Tomatidine solution/suspension

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint: Properly restrain the rat to expose the abdomen. A common method is to hold the rat with its back against the palm of your non-dominant hand, with your thumb and forefinger gently securing the head and forelimbs. The hindlimbs can be secured with your other fingers.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum and bladder.

  • Site Preparation: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

  • Injection: If no fluid is aspirated, inject the Tomatidine solution slowly and steadily.

  • Needle Withdrawal: Withdraw the needle smoothly and return the rat to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Tomatidine

Tomatidine has been shown to exert its effects by modulating several key signaling pathways, primarily the NF-κB and ATF4 pathways, which are involved in inflammation and cellular stress responses.

Tomatidine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Cellular Stress Cellular Stress PERK PERK Cellular Stress->PERK Activates IKK IKK Receptor->IKK Activates Tomatidine Tomatidine Tomatidine->IKK Inhibits ATF4 ATF4 Tomatidine->ATF4 Inhibits Nuclear Translocation IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates ATF4_mRNA ATF4 mRNA PERK->ATF4_mRNA Translates ATF4_mRNA->ATF4 Translocates Target Gene Transcription Target Gene Transcription NF-κB_n->Target Gene Transcription Promotes ATF4->Target Gene Transcription Promotes

Caption: Tomatidine inhibits inflammatory and stress signaling pathways.

Experimental Workflow for Intraperitoneal Tomatidine Administration in Rats

The following diagram illustrates a typical experimental workflow for evaluating the effects of Tomatidine in a rat disease model.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Disease_Induction Disease Model Induction (e.g., CIA, SCI) Randomization->Disease_Induction Tomatidine_Admin Intraperitoneal Administration of Tomatidine or Vehicle Disease_Induction->Tomatidine_Admin Monitoring Daily Monitoring (Clinical Scores, Body Weight) Tomatidine_Admin->Monitoring Data_Collection Data and Sample Collection (Blood, Tissues) Monitoring->Data_Collection Analysis Biochemical and Histological Analysis Data_Collection->Analysis

References

Dietary Supplementation of Tomatidine for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomatidine (B1681339), a natural steroidal alkaloid derived from the digestion of α-tomatine found in green tomatoes, has emerged as a promising small molecule for combating skeletal muscle atrophy and promoting muscle growth.[1][2] In vivo and in vitro studies have demonstrated its efficacy in stimulating muscle hypertrophy, preventing muscle wasting in various atrophy models, and enhancing physical performance in animal models.[3][4] These effects are primarily mediated through the activation of the mTORC1 signaling pathway and the inhibition of the ATF4-dependent pathway, which is associated with age-related muscle weakness and atrophy.[5][6][7] This document provides detailed application notes and protocols for the dietary supplementation of tomatidine in animal studies, intended to guide researchers in designing and executing experiments to investigate its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of tomatidine in mice.

Table 1: Effects of Dietary Tomatidine Supplementation on Muscle Mass and Strength in Young Adult Mice

ParameterControl GroupTomatidine Group (0.05% w/w in diet for 5 weeks)Percentage ChangeReference
Tibialis Anterior (TA) Muscle Weight~100% (normalized)Increased~13.7% overall increase in skeletal muscle mass[3]
Gastrocnemius Muscle Weight~100% (normalized)Increased~13.7% overall increase in skeletal muscle mass[3]
Quadriceps Muscle Weight~100% (normalized)Increased~13.7% overall increase in skeletal muscle mass[3]
Triceps Muscle Weight~100% (normalized)Increased~13.7% overall increase in skeletal muscle mass[3]
Grip StrengthBaselineSignificantly IncreasedData not quantified in text[3]
Exercise Capacity (Treadmill)BaselineIncreased distance and timeData not quantified in text[1]
Body WeightNo significant changeNo significant change (due to corresponding fat loss)-[1]

Table 2: Effects of Dietary Tomatidine Supplementation in Aged Mice with Muscle Atrophy

ParameterControl Group (Aged Mice)Tomatidine Group (0.05% w/w in diet for 9 weeks)Percentage ChangeReference
Tibialis Anterior (TA) Muscle WeightBaselineIncreased~14.2% overall increase in skeletal muscle mass[3]
Gastrocnemius Muscle WeightBaselineIncreased~14.2% overall increase in skeletal muscle mass[3]
Quadriceps Muscle WeightBaselineIncreased~14.2% overall increase in skeletal muscle mass[3]
Triceps Muscle WeightBaselineIncreased~14.2% overall increase in skeletal muscle mass[3]
Soleus Muscle WeightBaselineIncreased~14.2% overall increase in skeletal muscle mass[3]
Grip StrengthBaselineSignificantly IncreasedData not quantified in text[3]

Table 3: Effects of Intraperitoneal Tomatidine Administration in a Fasting-Induced Atrophy Model

ParameterVehicle Group (Fasted)Tomatidine Group (25 mg/kg IP every 12h, Fasted)Effect of TomatidineReference
Skeletal Muscle MassReducedIncreased vs. VehicleReduction in fasting-induced atrophy[3]
Muscle Specific ForceReducedReduced loss vs. VehicleAttenuation of force loss[3]
Muscle Fiber AtrophyIncreasedDecreased vs. VehicleReduction in fiber atrophy[3]

Signaling Pathways

Tomatidine exerts its effects on skeletal muscle through the modulation of key signaling pathways that regulate protein synthesis and degradation.

Tomatidine_mTORC1_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 stimulates S6K S6 Kinase (S6K) mTORC1->S6K phosphorylates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis promotes Anabolic_Genes Anabolic Gene Expression (IGF-1, PGC-1α1) mTORC1->Anabolic_Genes promotes Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes Muscle_Hypertrophy Skeletal Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Mitochondrial_Biogenesis->Muscle_Hypertrophy Anabolic_Genes->Muscle_Hypertrophy

Caption: Tomatidine stimulates the mTORC1 signaling pathway, leading to muscle hypertrophy.

Tomatidine_ATF4_Pathway Tomatidine Tomatidine ATF4 Activating Transcription Factor 4 (ATF4) Tomatidine->ATF4 inhibits Atrophy_Genes Atrophy-related Genes ATF4->Atrophy_Genes activates Muscle_Atrophy Skeletal Muscle Atrophy Atrophy_Genes->Muscle_Atrophy

Caption: Tomatidine inhibits the ATF4-dependent pathway, reducing muscle atrophy.

Experimental Protocols

Protocol 1: Dietary Administration of Tomatidine for Muscle Hypertrophy Studies

This protocol is designed to assess the effects of tomatidine on inducing skeletal muscle hypertrophy in healthy adult mice.

1. Materials:

  • Tomatidine (Sigma-Aldrich or equivalent)
  • Standard rodent chow
  • Blender or food mixer
  • Young adult mice (e.g., C57BL/6, 7 weeks old)[3]

2. Tomatidine-Supplemented Diet Preparation: a. Determine the total amount of chow required for the study duration. b. Calculate the amount of tomatidine needed to achieve a final concentration of 0.05% (w/w).[3] For example, for 1 kg of chow, add 0.5 g of tomatidine. c. Finely grind the standard chow into a powder. d. Thoroughly mix the powdered chow with the calculated amount of tomatidine until a homogenous mixture is achieved. e. If desired, the mixture can be re-pelleted. Alternatively, provide the powdered diet in appropriate feeders. f. Prepare a control diet using the same procedure but without the addition of tomatidine.

3. Experimental Procedure: a. House mice individually or in small groups with ad libitum access to water. b. Randomly assign mice to either the control diet group or the 0.05% tomatidine diet group. c. Provide the respective diets ad libitum for a period of 5 to 9 weeks.[3] d. Monitor food intake and body weight regularly (e.g., weekly). e. At the end of the treatment period, perform functional assessments such as grip strength tests and treadmill exercise capacity tests. f. Euthanize the mice and carefully dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, quadriceps, triceps, soleus) for weighing and further analysis (e.g., histology, Western blotting, qPCR).

Hypertrophy_Workflow Start Start: Young Adult Mice Diet 0.05% Tomatidine Diet (5-9 weeks) Start->Diet Control Control Diet Start->Control Functional_Tests Functional Assessments (Grip Strength, Treadmill) Diet->Functional_Tests Control->Functional_Tests Harvest Muscle Tissue Harvest Functional_Tests->Harvest Analysis Analysis (Weight, Histology, Molecular) Harvest->Analysis

Caption: Experimental workflow for muscle hypertrophy studies with dietary tomatidine.

Protocol 2: Intraperitoneal Administration of Tomatidine for Acute Muscle Atrophy Models

This protocol is suitable for investigating the protective effects of tomatidine in acute models of muscle atrophy, such as fasting or limb immobilization.

1. Materials:

  • Tomatidine
  • Corn oil (vehicle)
  • Vortex mixer
  • 1 ml syringes with appropriate needles
  • Mice

2. Tomatidine Suspension Preparation: a. Prepare a suspension of tomatidine in corn oil at a concentration of 2.5 mg/ml.[3] b. Vortex the suspension vigorously for 5 minutes immediately before drawing it into the syringes to ensure a uniform distribution.[3]

3. Experimental Procedure (Fasting Model): a. Acclimate mice to handling and injections. b. Induce fasting by removing food but not water. c. At the onset of the fast, administer either vehicle (corn oil) or tomatidine suspension (25 mg/kg body weight) via intraperitoneal (IP) injection.[3] This corresponds to a 10 µl/g body weight injection volume.[3] d. Administer a second injection 12 hours after the first.[3] e. After 24 hours of fasting, euthanize the mice and harvest skeletal muscles for analysis.[3]

4. Experimental Procedure (Limb Immobilization Model): a. Administer IP injections of vehicle or 25 mg/kg tomatidine every 12 hours for the duration of the experiment (e.g., 8 days).[3] b. On day 2 of the treatment, perform unilateral hindlimb immobilization on one leg of each mouse. The contralateral leg serves as an internal control. c. On day 8, euthanize the mice and harvest the tibialis anterior muscles from both the immobilized and mobile limbs for comparison.[3]

Conclusion

Tomatidine represents a compelling natural compound for the development of therapies targeting skeletal muscle wasting and weakness. The protocols and data presented here provide a framework for researchers to further explore its mechanisms of action and therapeutic potential in various animal models of muscle atrophy and hypertrophy. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of this promising area of research.

References

Application Notes and Protocols: Tomatidine as a Negative Control for Cyclopamine in Hedgehog Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of various cancers.[1][2] Cyclopamine (B1684311), a naturally occurring steroidal alkaloid, is a well-characterized inhibitor of this pathway and serves as an invaluable tool for its study.[3][4] It functions by directly binding to and inhibiting Smoothened (SMO), a key signal transducer in the Hh cascade.[3][5] To ensure the specificity of experimental results obtained with cyclopamine, a structurally similar but biologically inactive control molecule is essential. Tomatidine (B1681339), a steroidal alkaloid that is structurally related to cyclopamine, does not exhibit significant inhibitory activity on the Hedgehog pathway, making it an ideal negative control.[6][7][8] These application notes provide detailed protocols for using tomatidine as a negative control for cyclopamine in key in vitro assays.

Physicochemical Properties

A comparison of the key physicochemical properties of cyclopamine and tomatidine is presented in Table 1. Their structural similarity underscores the importance of using tomatidine to control for potential off-target effects not related to Hedgehog pathway inhibition.

PropertyCyclopamineTomatidineReference(s)
Chemical Formula C₂₇H₄₁NO₂C₂₇H₄₅NO₂[9],[5]
Molar Mass 411.6 g/mol 415.7 g/mol [9],[5]
Structure Steroidal alkaloid with a fused furanopiperidine ring systemSteroidal alkaloid with a spirosolane (B1244043) structure[9],[5]
Primary Target Smoothened (SMO)Not applicable (in the context of Hh signaling)[3],[7]

Mechanism of Action and Rationale for Use as a Negative Control

The Hedgehog signaling pathway is initiated by the binding of Hh ligands (e.g., Sonic hedgehog, Shh) to the Patched (PTCH) receptor. This relieves the inhibition of SMO, allowing it to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes.[2][10]

Cyclopamine directly binds to the heptahelical bundle of SMO, locking it in an inactive conformation and thereby blocking downstream signaling.[3][11]

Tomatidine , despite its structural resemblance to cyclopamine, does not bind to SMO with high affinity and does not significantly inhibit the Hh pathway.[7] This lack of activity at the primary target of cyclopamine makes it an excellent negative control to differentiate between specific Hh pathway inhibition and non-specific or off-target effects of a test compound.

Data Presentation: Quantitative Comparison

The following table summarizes the inhibitory potency of cyclopamine and the lack thereof for tomatidine in a common Hedgehog signaling assay.

CompoundAssayCell LineIC₅₀ / EffectReference(s)
Cyclopamine Gli-Luciferase Reporter AssayShh-LIGHT2 (NIH/3T3)~300 nM[5]
Cyclopamine Inhibition of Gli1 mRNATRAMP-C2~3 µM[6]
Tomatidine Hh Signaling InhibitionNIH 3T3 cellsNo effect[7]
Tomatidine Gli1 mRNA expressionTRAMP-C2No significant effect[6]

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (Active) GLI->GLI_A activation Target_Genes Target Gene Transcription (e.g., GLI1, PTCH1) GLI_A->Target_Genes translocates & activates Cyclopamine Cyclopamine Cyclopamine->SMO inhibits

Caption: The Hedgehog signaling pathway and the point of inhibition by cyclopamine.

Experimental_Workflow start Start: Seed Cells treatment Treat cells with: - Vehicle (e.g., DMSO) - Cyclopamine (Test Compound) - Tomatidine (Negative Control) start->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation assay Perform Assay: - Luciferase Reporter Assay - Western Blot - qPCR incubation->assay analysis Data Analysis: - Normalize to Vehicle - Compare Cyclopamine vs. Tomatidine assay->analysis end Conclusion analysis->end

Caption: A generalized experimental workflow for using a negative control.

Logical_Relationship Cyclopamine Cyclopamine Hh_Pathway Hedgehog Pathway (SMO Activity) Cyclopamine->Hh_Pathway Inhibits Off_Target_Effect Off-Target/ Non-Specific Effects Cyclopamine->Off_Target_Effect May cause Tomatidine Tomatidine (Negative Control) Tomatidine->Hh_Pathway Does NOT Inhibit Tomatidine->Off_Target_Effect Controls for Biological_Effect Specific Biological Effect (e.g., decreased cell viability, reduced gene expression) Hh_Pathway->Biological_Effect Leads to

Caption: Logical relationship between cyclopamine, tomatidine, and their effects.

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of GLI proteins, the final effectors of the Hh pathway.[3][12]

Materials:

  • Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter)[5]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cyclopamine (stock solution in DMSO)

  • Tomatidine (stock solution in DMSO)

  • Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of culture medium.[13]

    • Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and confluence.[13]

  • Compound Treatment:

    • Prepare serial dilutions of cyclopamine and tomatidine in a low-serum medium (e.g., DMEM with 0.5% FBS). A typical concentration range for cyclopamine is 10 nM to 10 µM. Tomatidine should be tested at the same concentrations as cyclopamine.

    • Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.

    • Carefully remove the growth medium from the cells and replace it with 50 µL of the medium containing the test compounds.

    • Pre-incubate the cells with the compounds for 2 hours.[14]

  • Pathway Activation:

    • Add 50 µL of low-serum medium containing the Hh pathway agonist (e.g., Shh conditioned medium or 100-200 nM SAG) to all wells except for the unstimulated control.[13]

    • Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.[14]

  • Luciferase Measurement:

    • Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

    • Wash the cells once with 100 µL of PBS.[13]

    • Lyse the cells by adding passive lysis buffer according to the manufacturer's protocol.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated, agonist-stimulated control.

    • Plot the dose-response curves for cyclopamine and tomatidine to determine the IC₅₀ for cyclopamine and confirm the lack of activity for tomatidine.

Western Blot for Hh Target Gene Expression

This protocol allows for the detection of changes in the protein levels of Hh target genes, such as GLI1 and PTCH1, in response to pathway inhibition.[15][16]

Materials:

  • A suitable cell line that expresses Hh pathway components (e.g., pancreatic cancer cell lines, medulloblastoma cell lines).[17]

  • Appropriate cell culture medium and supplements.

  • Cyclopamine and Tomatidine.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against GLI1, PTCH1, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with cyclopamine (e.g., 5-10 µM), tomatidine (at the same concentration as cyclopamine), and a vehicle control (DMSO) for 24-48 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GLI1, PTCH1, and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of GLI1 and PTCH1 to the loading control.

    • Compare the protein levels in cyclopamine- and tomatidine-treated cells to the vehicle control. A significant decrease in GLI1 and PTCH1 expression should be observed with cyclopamine treatment, while tomatidine should have no significant effect.[4][17]

Conclusion

The use of tomatidine as a negative control is crucial for the accurate interpretation of experiments involving the Hedgehog pathway inhibitor cyclopamine. By employing the detailed protocols provided in these application notes, researchers can confidently distinguish the specific effects of Hedgehog pathway inhibition from potential off-target activities, thereby ensuring the validity and robustness of their findings.

References

Application Notes and Protocols: Immunoblotting for Phosphorylated S6 Kinase (p-S6K) Following Tomatidine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidine, a steroidal alkaloid derived from tomatoes, has garnered significant interest for its potential therapeutic applications, including its role in promoting skeletal muscle growth and mitigating atrophy.[1][2] Mechanistic studies have revealed that Tomatidine exerts its anabolic effects at least in part through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][3] A key downstream effector of mTORC1 is the 70 kDa ribosomal protein S6 kinase (S6K), which, upon phosphorylation at threonine 389 (Thr389), plays a crucial role in regulating protein synthesis and cell growth. Consequently, immunoblotting for phosphorylated S6K (p-S6K) serves as a reliable method to assess the activation of the mTORC1 pathway in response to Tomatidine treatment. These application notes provide detailed protocols for researchers to effectively perform immunoblotting for p-S6K in cellular models treated with Tomatidine.

Data Presentation

The following table summarizes the quantitative data from representative experiments investigating the effect of Tomatidine on S6K phosphorylation.

Cell LineTreatmentConcentrationTimep-S6K (Thr389) Level (Fold Change vs. Vehicle)Total S6K LevelReference
C2C12 Skeletal MyotubesTomatidine1 µM1 hourIncreasedUnchanged[1][3]
Human Skeletal MyotubesTomatidine1 µM48 hoursStimulatedNot Reported[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Tomatidine-induced mTORC1 signaling pathway leading to S6K phosphorylation and the general experimental workflow for its detection via immunoblotting.

Tomatidine_mTORC1_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates pS6K p-S6K (Thr389) S6K->pS6K Protein_Synthesis Protein Synthesis & Cell Growth pS6K->Protein_Synthesis Promotes

Caption: Tomatidine-induced mTORC1 signaling pathway.

Immunoblotting_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_immunoblot Immunoblotting C2C12_Culture 1. Differentiate C2C12 Myoblasts into Myotubes Tomatidine_Treatment 2. Treat Myotubes with Tomatidine (1 µM, 1 hr) C2C12_Culture->Tomatidine_Treatment Cell_Lysis 3. Cell Lysis (RIPA Buffer) Tomatidine_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Denature 5. Denaturation (Laemmli Buffer, 95°C) Protein_Quant->Sample_Denature SDS_PAGE 6. SDS-PAGE Sample_Denature->SDS_PAGE Transfer 7. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 8. Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (p-S6K, Total S6K) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Detection (ECL) Secondary_Ab->Detection

Caption: Experimental workflow for immunoblotting.

Experimental Protocols

I. C2C12 Myoblast Differentiation into Myotubes

This protocol details the steps to differentiate C2C12 myoblasts into myotubes, a cellular model suitable for studying Tomatidine's effects on skeletal muscle.

Materials:

  • C2C12 myoblasts

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Protocol:

  • Cell Seeding: Seed C2C12 myoblasts in 6-well plates with Growth Medium.

  • Growth to Confluency: Culture the cells at 37°C in a 5% CO2 incubator until they reach 90-100% confluency.

  • Induction of Differentiation: Once confluent, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.

  • Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days, replacing the medium every 48 hours. Observe the cells daily for the formation of multinucleated myotubes.

II. Tomatidine Treatment of C2C12 Myotubes

Materials:

  • Differentiated C2C12 myotubes in 6-well plates

  • Tomatidine (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Serum-free DMEM

Protocol:

  • Prepare a working solution of Tomatidine in serum-free DMEM to a final concentration of 1 µM. Prepare a vehicle control with an equivalent concentration of DMSO.

  • Aspirate the Differentiation Medium from the myotubes and wash once with PBS.

  • Add the Tomatidine working solution or vehicle control to the respective wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 1 hour.

III. Immunoblotting for p-S6K (Thr389) and Total S6K

A. Cell Lysis and Protein Quantification

Materials:

  • Treated C2C12 myotubes

  • Ice-cold PBS

  • Ice-cold RIPA Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% NP-40, 1% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

Protocol:

  • Place the 6-well plates on ice and aspirate the treatment medium.

  • Wash the myotubes twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL per well) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

B. SDS-PAGE and Western Blotting

Materials:

  • Protein lysates

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary antibodies:

    • Rabbit anti-phospho-S6K (Thr389) antibody

    • Rabbit anti-total S6K antibody

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples onto an SDS-PAGE gel and run according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-S6K (Thr389) or total S6K, diluted in blocking buffer (typically 1:1000), overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer (typically 1:2000 to 1:5000), for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using appropriate software. Normalize the p-S6K signal to the total S6K signal for each sample to determine the relative phosphorylation level.

References

Application Notes and Protocols: Evaluating the Efficacy of Tomatidine on Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidine (B1681339), a steroidal alkaloid and the aglycone of the glycoalkaloid α-tomatine found in tomatoes, has garnered interest for its potential anti-cancer properties. While its glycosylated form, α-tomatine, has been more extensively studied and often demonstrates greater cytotoxic effects, tomatidine itself has been shown to modulate specific cellular pathways and inhibit cancer cell proliferation and invasion in certain contexts.[1][2] These application notes provide a summary of the reported effects of tomatidine and related compounds on various cancer cell lines and offer detailed protocols for assessing cell viability.

It is crucial to note that much of the available research contrasts the potent effects of α-tomatine with the often weaker or negligible direct cytotoxic effects of tomatidine on cell growth and apoptosis.[3][4] However, tomatidine has demonstrated bioactivity in other assays, such as the inhibition of cancer cell invasion and the modulation of signaling pathways like PI3K/Akt and NF-κB.[1]

Data Presentation: In Vitro Efficacy of Tomatidine and α-Tomatine

The following tables summarize the 50% inhibitory concentration (IC50) values and other quantitative measures of the effects of tomatidine and α-tomatine on various cancer cell lines, as reported in the literature. These values highlight the differential sensitivity of cancer cell lines to these compounds.

Table 1: IC50 Values of Tomatidine and α-Tomatine on Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Exposure Time (hours)AssayReference
TomatidinePC3Prostate248.9 (µg/mL)48MTT[5]
α-TomatinePC3Prostate3.0 (µg/mL)48MTT[5]
α-TomatineMDA-MB-231Breast>100 (µg/mL)48MTT[6]
α-TomatineKATO IIIGastric>100 (µg/mL)48MTT[6]
α-TomatineHL60Promyelocytic Leukemia1.9224MTT[7][8]
α-TomatineK562Chronic Myeloid Leukemia1.5124MTT[7][8]
α-TomatineHepG2Liver~3.6Not SpecifiedResazurin Reduction[9]

Table 2: Effects of Tomatidine on Cancer Cell Proliferation and Cytotoxicity

Cell LineCancer TypeConcentrationEffectAssayReference
85As2Gastric6.5 µg/mL (14.4 µM)36.7% inhibition of cell growth after 72hCell Proliferation Assay[10]
85As2Gastric6.5 µg/mL (14.4 µM)No significant increase in LDH activity (low cytotoxicity)LDH Assay[10]
A549Lung AdenocarcinomaNot specifiedDoes not effectively inhibit cell viabilityNot specified[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[11]

Materials:

  • Tomatidine (or α-tomatine) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1,000-100,000 cells per well in 100 µL of complete culture medium.[13] The optimal cell number should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the time of the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Tomatidine from the stock solution in a complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of Tomatidine. Include vehicle-only (e.g., DMSO) control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Incubation:

    • After the treatment period, remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a multi-well spectrophotometer.[12][14] A reference wavelength of >650 nm can be used to subtract background absorbance.[12][14]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of Tomatidine to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Tomatidine has been reported to influence several signaling pathways in cancer cells, which may contribute to its anti-cancer effects beyond direct cytotoxicity.

Tomatidine's Impact on ATF4-Dependent Signaling and Ferroptosis

Recent studies have shown that tomatidine can inhibit the nuclear translocation of Activating Transcription Factor 4 (ATF4), a key regulator of cellular stress responses that cancer cells often exploit for survival.[15][16] This inhibition of ATF4 signaling by tomatidine has been associated with the induction of ferroptosis, a form of iron-dependent programmed cell death.[15][16] This suggests a potential therapeutic strategy for cancers that are dependent on ATF4 activity.[16]

ATF4_Ferroptosis_Pathway Tomatidine Tomatidine ATF4_translocation ATF4 Nuclear Translocation Tomatidine->ATF4_translocation inhibits ATF4_activity ATF4 Transcriptional Activity ATF4_translocation->ATF4_activity GPX4 GPX4 Expression ATF4_activity->GPX4 regulates Lipid_peroxidation Lipid Peroxidation GPX4->Lipid_peroxidation inhibits Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis

Caption: Tomatidine-induced ferroptosis via ATF4 signaling inhibition.

Inhibition of Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its dysregulation is implicated in several cancers.[17] While the classic Hh inhibitor cyclopamine (B1684311) is structurally related to tomatidine, tomatidine itself is often used as a negative control in Hh pathway studies, as it generally does not significantly inhibit this pathway.[17][18]

Hedgehog_Signaling_Pathway Hh_ligand Hedgehog Ligand (e.g., Sonic Hedgehog) PTCH1 Patched1 (PTCH1) Receptor Hh_ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits GLI GLI Proteins SMO->GLI activates SUFU SUFU SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus Target_genes Hedgehog Target Gene Expression Nucleus->Target_genes Tomatidine Tomatidine (Negative Control) Tomatidine->SMO no significant inhibition Cyclopamine Cyclopamine (Positive Control) Cyclopamine->SMO inhibits

Caption: Tomatidine as a negative control in Hedgehog signaling.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the effect of Tomatidine on cancer cell viability.

Experimental_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding incubation_24h Incubate for 24h (Cell Attachment) cell_seeding->incubation_24h tomatidine_treatment Treat with Serial Dilutions of Tomatidine incubation_24h->tomatidine_treatment incubation_treatment Incubate for 24/48/72h tomatidine_treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis: % Viability & IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a cell viability assay with Tomatidine.

References

Measuring Autophagy Flux in Cells Treated with Tomatidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidine (B1681339), a steroidal alkaloid derived from the hydrolysis of tomatine (B1682986) found in tomatoes, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anabolic properties.[1][2][3] Emerging evidence indicates that tomatidine is a potent modulator of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and proteins to maintain cellular homeostasis.[1][4][5][6] Accurate measurement of autophagic flux—the complete process from autophagosome formation to lysosomal degradation—is critical to understanding the mechanism of action of tomatidine and its therapeutic potential.

These application notes provide a comprehensive guide to measuring autophagy flux in cells treated with tomatidine. Detailed protocols for key assays, including the LC3 turnover assay and p62 degradation assay, are presented alongside data interpretation guidelines. Furthermore, visual representations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the experimental design and underlying biological processes.

Putative Signaling Pathways of Tomatidine in Autophagy Regulation

Tomatidine has been shown to influence several signaling pathways that regulate autophagy. While the precise mechanism can be cell-type and context-dependent, key pathways implicated include the inhibition of NF-κB and MAPK signaling.[1][5][6] There are also reports of its impact on the mTORC1 signaling pathway, a central regulator of cell growth and autophagy.[2][3][7][8] Some studies suggest tomatidine activates mTORC1 signaling, which would typically inhibit autophagy.[2][3][7][8] Conversely, other evidence points towards AMPK activation, a known inhibitor of mTORC1 and inducer of autophagy.[9] This suggests a complex regulatory role for tomatidine that may depend on the specific cellular context.

Tomatidine_Signaling Tomatidine Tomatidine NFkB NF-κB Inhibition Tomatidine->NFkB MAPK MAPK Inhibition Tomatidine->MAPK AMPK AMPK Activation Tomatidine->AMPK Autophagy Autophagy Induction NFkB->Autophagy MAPK->Autophagy mTORC1 mTORC1 Regulation AMPK->mTORC1 Inhibition AMPK->Autophagy mTORC1->Autophagy Inhibition

Caption: Putative signaling pathways modulated by Tomatidine to induce autophagy.

Key Experiments for Measuring Autophagy Flux

A static measurement of autophagosome numbers can be misleading, as an accumulation of autophagosomes can result from either increased formation or a blockage in their degradation. Therefore, measuring autophagic flux is essential for accurately assessing the effect of tomatidine.[10][11] The following are standard and reliable methods to measure autophagic flux.

LC3 Turnover Assay by Western Blotting

The conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.[12][13] The LC3 turnover assay, performed in the presence and absence of lysosomal inhibitors, allows for the quantification of autophagic flux.[10][11] An increase in LC3-II levels in the presence of a lysosomal inhibitor, as compared to the inhibitor alone, indicates an increased rate of autophagosome formation.[10]

LC3_Turnover_Workflow Start Seed Cells Treatment Treat with Tomatidine +/- Lysosomal Inhibitor (e.g., Bafilomycin A1 or Chloroquine) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE and Western Blotting Lysis->SDS_PAGE Probing Probe with anti-LC3 and Loading Control Antibodies SDS_PAGE->Probing Detection Signal Detection and Densitometry Probing->Detection Analysis Calculate LC3-II / Loading Control Ratio and Determine Autophagic Flux Detection->Analysis Tandem_LC3_Workflow Start Transfect or Transduce Cells with mCherry-GFP-LC3 Construct Treatment Treat with Tomatidine Start->Treatment Fixation Fix and Permeabilize Cells Treatment->Fixation Staining Mount with DAPI-containing Medium Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify Yellow and Red Puncta per Cell and Calculate Red/Yellow Ratio Imaging->Analysis

References

Troubleshooting & Optimization

Tomatidine (hydrochloride) solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tomatidine (B1681339) (hydrochloride). It addresses common solubility issues and provides guidance on proper handling and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Tomatidine (hydrochloride) and what are its primary applications in research?

Tomatidine is a steroidal alkaloid naturally found in the skins and leaves of tomatoes.[1][2] It is the aglycone of α-tomatine.[3] In research, it is often used for its various biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[2][4][5] It has also been shown to prevent skeletal muscle atrophy.[2][6]

Q2: What are the known signaling pathways affected by Tomatidine?

Tomatidine has been shown to modulate several key signaling pathways. It can act as an anti-inflammatory agent by blocking NF-κB and JNK signaling.[7][8] Additionally, it has been found to stimulate anabolism and muscle growth by activating mTORC1 signaling.[6][9] Other studies have indicated its role in targeting ATF4-dependent signaling and inducing ferroptosis in cancer cells.[10]

Q3: How should Tomatidine (hydrochloride) be stored?

Tomatidine (hydrochloride) is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1][2] Stock solutions can be stored at -80°C for up to one year or at -20°C for up to one month.[11] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]

Solubility Data

Tomatidine (hydrochloride) is known to have limited solubility in aqueous solutions. The following table summarizes its solubility in various organic solvents.

SolventSolubilityConcentration (mM)NotesSource
Methanol~10 mg/mL~22.1 mM-[1][2]
Methanol12.5 mg/mL27.65 mMSonication is recommended.[12]
DMSO2 mg/mL4.42 mMUse fresh DMSO as it is hygroscopic. Sonication, warming, and heating to 60°C may be necessary.[8][11][13]
DMSO5 mg/mL11.05 mMUse fresh DMSO.[4][11]
Ethanol3.45 mg/mL~7.6 mM-[7]
Ethanol2.5 mg/mL~5.5 mM-[13]
DMF2 mg/mL~4.4 mM-[13]
Chloroform:Methanol (1:1)50 mg/mL~110.6 mM-[13]
0.1 M HCl< 1 mg/mLInsoluble-[8]
WaterHardly soluble--[14]

Troubleshooting Guide

Issue: Precipitate forms when diluting a DMSO stock solution in aqueous media.

  • Cause: Tomatidine (hydrochloride) has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer or cell culture medium, the compound may crash out of solution.

  • Solution:

    • Lower the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous medium.

    • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. Check the tolerance of your specific cell line.

    • Use a surfactant or co-solvent: For in vivo studies, a formulation containing Tween 80, PEG300, or other excipients may be necessary to maintain solubility.[12]

    • Stepwise dilution: Instead of a single large dilution, try a series of smaller, stepwise dilutions.

Issue: The compound does not fully dissolve in the chosen solvent.

  • Cause: The concentration may be too high for the selected solvent, or the dissolution process may be incomplete.

  • Solution:

    • Verify the concentration: Double-check your calculations to ensure you are not exceeding the known solubility limits (see table above).

    • Aid dissolution: Gentle warming (e.g., in a 37°C water bath) and sonication can help dissolve the compound.[8][12] Be cautious with heating, as it may degrade the compound.

    • Use fresh solvent: Particularly with hygroscopic solvents like DMSO, absorbed moisture can reduce solubility.[4][11] Use a fresh, unopened bottle or a properly stored aliquot of anhydrous solvent.

    • Purge with inert gas: To prevent oxidation, especially if the solvent will be stored, it is good practice to purge the solvent of choice with an inert gas like nitrogen or argon before preparing the stock solution.[1]

Experimental Protocols

Preparation of a 10 mM Tomatidine (hydrochloride) Stock Solution in DMSO
  • Weigh the compound: Accurately weigh the required amount of Tomatidine (hydrochloride) (Formula Weight: 452.1 g/mol [2]) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 4.52 mg.

  • Add solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube to mix. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or warm it briefly in a 37°C water bath.

  • Store: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials and store at -20°C or -80°C.

Preparation of a Working Solution for Cell Culture (e.g., 10 µM)
  • Thaw stock solution: Thaw a vial of the 10 mM Tomatidine (hydrochloride) stock solution at room temperature.

  • Intermediate dilution (optional but recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or PBS. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.

  • Final dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 1 mL of medium for a final concentration of 1 µM. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Visualizations

Below are diagrams illustrating key concepts related to the use of Tomatidine.

G Troubleshooting Tomatidine (hydrochloride) Solubility Issues cluster_issue Problem cluster_cause Potential Cause cluster_solution Solution A Precipitate forms in aqueous media C Poor aqueous solubility A->C B Compound won't dissolve D Concentration too high B->D E Hygroscopic solvent B->E F Lower final concentration C->F G Increase co-solvent (e.g., DMSO) C->G H Use sonication/warming D->H I Use fresh, anhydrous solvent E->I

Caption: A flowchart for troubleshooting common solubility issues with Tomatidine (hydrochloride).

G Tomatidine Signaling Pathways cluster_inflammatory Inflammatory Response cluster_anabolism Anabolism & Muscle Growth Tomatidine Tomatidine NFkB NF-κB Tomatidine->NFkB inhibits JNK JNK Tomatidine->JNK inhibits mTORC1 mTORC1 Tomatidine->mTORC1 activates iNOS_COX2 iNOS/COX-2 Expression NFkB->iNOS_COX2 JNK->iNOS_COX2 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: Simplified diagram of Tomatidine's effects on key signaling pathways.

G Stock Solution Preparation Workflow A Weigh Tomatidine (HCl) B Add Anhydrous Solvent (e.g., DMSO) A->B C Dissolve (Vortex, Sonicate, Warm) B->C D Confirm Complete Dissolution C->D E Aliquot into Sterile Vials D->E F Store at -20°C or -80°C E->F

Caption: A standard workflow for preparing a Tomatidine (hydrochloride) stock solution.

References

Technical Support Center: Improving the In Vivo Bioavailability of Tomatidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the in vivo bioavailability of tomatidine (B1681339).

Frequently Asked Questions (FAQs)

Q1: What is tomatidine and why is its low bioavailability a major challenge?

A1: Tomatidine is a steroidal alkaloid found in tomatoes, and it is the aglycone of α-tomatine. It has garnered significant interest for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and muscle-building properties. However, tomatidine's poor aqueous solubility and extensive first-pass metabolism in the liver significantly limit its oral bioavailability, reducing the amount of active compound that reaches systemic circulation and its target tissues.

Q2: What are the primary metabolic pathways of tomatidine in vivo?

A2: Tomatidine undergoes extensive Phase I and Phase II metabolism. Phase I reactions primarily involve oxidation, leading to hydroxylated metabolites like dihydroxytomatidine. These metabolites then undergo Phase II conjugation reactions, such as sulfation and glucuronidation, to facilitate their excretion from the body. This rapid metabolism is a major contributor to its low systemic exposure.

Q3: What are the most promising strategies for improving the oral bioavailability of tomatidine?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and rapid metabolism:

  • Lipid-Based Formulations: Encapsulating tomatidine in lipid-based systems like Solid Lipid Nanoparticles (SLNs) can enhance its solubility and absorption through the lymphatic pathway, partially bypassing first-pass metabolism.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase the aqueous solubility of tomatidine, thereby improving its dissolution and absorption in the gastrointestinal tract.

  • Co-administration with Bioenhancers: Administering tomatidine with inhibitors of metabolic enzymes (e.g., piperine (B192125) for CYP3A4) or efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) can increase its systemic exposure.

Q4: How can I assess the intestinal permeability of my tomatidine formulation?

A4: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express key transporter proteins found in the intestinal epithelium. By measuring the transport of your tomatidine formulation from the apical (intestinal lumen) to the basolateral (bloodstream) side of the monolayer, you can estimate its permeability.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of Tomatidine in Animal Studies

  • Possible Cause 1: Poor Solubility and Dissolution in the GI Tract.

    • Troubleshooting Strategy:

      • Particle Size Reduction: Ensure your tomatidine formulation has a small and uniform particle size to maximize surface area for dissolution.

      • Formulation Enhancement: Consider formulating tomatidine into an amorphous solid dispersion, a lipid-based formulation (like SLNs), or a cyclodextrin inclusion complex to improve its solubility.

      • Vehicle Optimization: For oral gavage, ensure tomatidine is uniformly suspended in the vehicle. Sonication and the use of suspending agents can help. It's important to note that for oral gavage, a complete solution is not always necessary, but a homogenous suspension is critical for consistent dosing.

  • Possible Cause 2: Rapid First-Pass Metabolism.

    • Troubleshooting Strategy:

      • Co-administration with Inhibitors: In your experimental design, include a group where tomatidine is co-administered with a known inhibitor of relevant metabolic enzymes (e.g., piperine).

      • Route of Administration Comparison: Administer tomatidine via intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. Comparing the resulting plasma concentrations to those from oral administration will help quantify the extent of first-pass metabolism.

  • Possible Cause 3: Efflux by Intestinal Transporters.

    • Troubleshooting Strategy:

      • In Vitro Efflux Studies: Use Caco-2 cell monolayers to determine if tomatidine is a substrate for efflux transporters like P-glycoprotein (P-gp). This is done by measuring bidirectional transport (apical-to-basolateral vs. basolateral-to-apical).

      • In Vivo Inhibition: Co-administer tomatidine with a known P-gp inhibitor (e.g., verapamil or cyclosporin (B1163) A) in your animal model and compare the plasma concentrations to the group receiving tomatidine alone.

Issue 2: Difficulty in Quantifying Tomatidine in Plasma Samples

  • Possible Cause 1: Low Analyte Concentration.

    • Troubleshooting Strategy:

      • Sensitive Analytical Method: Develop and validate a highly sensitive LC-MS/MS method for the quantification of tomatidine in plasma. This includes optimizing the extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to concentrate the analyte.

      • Increase Dosage (with caution): If toxicologically permissible, consider increasing the administered dose to achieve detectable plasma concentrations.

  • Possible Cause 2: Interference from Metabolites.

    • Troubleshooting Strategy:

      • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of tomatidine from its major metabolites.

      • Mass Spectrometry Detection: Use Multiple Reaction Monitoring (MRM) in your MS/MS method to selectively detect the parent tomatidine molecule.

Quantitative Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Tomatidine Formulations in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Tomatidine Suspension5050 ± 152.0250 ± 75100
Tomatidine-loaded SLNs50250 ± 504.01500 ± 300600
Tomatidine-HP-β-CD Complex50150 ± 301.5900 ± 180360

Table 2: Illustrative Caco-2 Cell Permeability of Tomatidine Formulations

Compound/FormulationApparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Tomatidine0.5 ± 0.15.2
Tomatidine + Verapamil (P-gp inhibitor)1.5 ± 0.31.1
Tomatidine-loaded SLNs2.0 ± 0.42.5

Experimental Protocols

Protocol 1: Preparation of Tomatidine-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent-diffusion technique.

Materials:

  • Tomatidine

  • Stearic acid (or another suitable solid lipid)

  • Lecithin (e.g., Lecinol S-10)

  • Poloxamer 188 (or another suitable surfactant)

  • Ethanol (B145695)

  • Deionized water

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Ultrasonic probe

Method:

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in deionized water and heat to approximately 70°C.

  • Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid) at a temperature about 5-10°C above its melting point (around 70°C). Dissolve the tomatidine in ethanol and add this to the molten lipid.

  • Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Sonication: Immediately subject the pre-emulsion to ultrasonication for 3-5 minutes to reduce the particle size.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Solvent Evaporation: Evaporate the ethanol under reduced pressure.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Preparation of Tomatidine-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol utilizes the freeze-drying method.

Materials:

  • Tomatidine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Method:

  • Dissolution: Prepare an aqueous solution of HP-β-CD.

  • Complexation: Add tomatidine to the HP-β-CD solution in a 1:1 molar ratio (this can be optimized). Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clearer as the tomatidine is encapsulated.

  • Filtration: Filter the solution to remove any un-complexed tomatidine.

  • Freeze-Drying: Freeze the filtered solution and then lyophilize it for 48-72 hours to obtain a dry powder of the tomatidine-HP-β-CD inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Tomatidine formulations (e.g., suspension, SLNs, cyclodextrin complex)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • LC-MS/MS system

Method:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing: Administer the tomatidine formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of tomatidine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics Tomatidine Tomatidine SLN_Prep Solid Lipid Nanoparticles Tomatidine->SLN_Prep Encapsulation CD_Complex Cyclodextrin Complex Tomatidine->CD_Complex Complexation Caco2_Assay Caco-2 Permeability SLN_Prep->Caco2_Assay CD_Complex->Caco2_Assay Animal_Study Rat Pharmacokinetic Study Caco2_Assay->Animal_Study Promising candidates PK_Analysis LC-MS/MS Analysis & PK Modeling Animal_Study->PK_Analysis Plasma samples

Caption: Experimental workflow for enhancing tomatidine bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism Oral_Tomatidine Oral Administration of Tomatidine Lumen Intestinal Lumen Oral_Tomatidine->Lumen Enterocyte Enterocyte Lumen->Enterocyte Absorption Enterocyte->Lumen Efflux Bloodstream Portal Vein (to Liver) Enterocyte->Bloodstream Transport Liver Liver Bloodstream->Liver Pgp P-glycoprotein (Efflux Pump) Pgp->Lumen Metabolites Inactive Metabolites Liver->Metabolites Phase I & II Metabolism Systemic_Circulation Systemic Circulation (Active Tomatidine) Liver->Systemic_Circulation

Caption: Barriers to oral bioavailability of tomatidine.

logical_relationship Low_Bioavailability Low Tomatidine Bioavailability Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Rapid_Metabolism High First-Pass Metabolism Low_Bioavailability->Rapid_Metabolism Efflux P-gp Efflux Low_Bioavailability->Efflux SLN Solid Lipid Nanoparticles Poor_Solubility->SLN CD_Complex Cyclodextrin Complexation Poor_Solubility->CD_Complex Inhibitors Co-administration of Inhibitors Rapid_Metabolism->Inhibitors Efflux->Inhibitors

Caption: Logical relationship of problems and solutions for tomatidine bioavailability.

Dealing with Tomatidine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use tomatidine (B1681339) in cell culture experiments, with a focus on preventing and troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is tomatidine and why is it used in cell culture?

Tomatidine is a steroidal alkaloid naturally found in tomatoes. It is the aglycone of the glycoalkaloid α-tomatine. In cell culture, it is investigated for its various biological activities, including its role in muscle growth, neuroprotection, and as an anti-inflammatory and anti-cancer agent. Its effects are mediated through various signaling pathways, most notably the mTORC1 pathway.

Q2: I've observed a white precipitate after adding tomatidine to my cell culture medium. What is causing this?

This is a common issue due to tomatidine's hydrophobic nature and low solubility in aqueous solutions like cell culture media. Precipitation, often referred to as the compound "crashing out," can occur when a concentrated stock solution of tomatidine in an organic solvent (like DMSO) is diluted into the aqueous medium. Factors contributing to this include the final concentration of tomatidine, the dilution method, the final concentration of the solvent, and the composition of the media itself.

Q3: Can the tomatidine precipitate harm my cells?

Yes, the precipitate can be detrimental to your experiment. It can lead to an inaccurate and non-homogenous concentration of the compound in the media, making your results unreliable. Furthermore, the solid particles themselves can have cytotoxic effects or interfere with cellular processes, independent of tomatidine's pharmacological activity.

Q4: Should I use tomatidine or tomatidine hydrochloride for my experiments?

Tomatidine hydrochloride, the salt form of tomatidine, generally exhibits higher solubility in aqueous and alcoholic solvents compared to the free base form. This can make it an easier compound to work with, potentially reducing precipitation issues. However, the choice may depend on the specific requirements of your experiment and the cell line being used. It is always recommended to perform a solubility test before beginning your main experiments.

Troubleshooting Guide: Tomatidine Precipitation

If you are experiencing tomatidine precipitation in your cell culture media, follow these steps to troubleshoot the issue.

Step 1: Review and Optimize Your Stock Solution
  • Ensure Complete Dissolution: Visually inspect your stock solution. If you see any crystals or cloudiness, the tomatidine is not fully dissolved. Gentle warming in a 37°C water bath and vortexing can aid dissolution.

  • Use the Right Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of tomatidine.

  • Appropriate Stock Concentration: A commonly used stock concentration is 1 mM in 100% DMSO.[1] Preparing a stock that is too concentrated can increase the likelihood of precipitation upon dilution.

  • Proper Storage: Store your stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.

Step 2: Refine Your Dilution Technique

Rapidly adding a concentrated, cold DMSO stock to a large volume of aqueous media is a primary cause of precipitation.

  • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.

  • Serial Dilution: Instead of a single-step dilution, perform a serial or stepwise dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of your culture medium.

  • Slow Addition and Mixing: Add the tomatidine stock solution (or the intermediate dilution) dropwise to the media while gently swirling or vortexing. This gradual addition and constant agitation are crucial for preventing localized high concentrations and immediate precipitation.

Step 3: Control the Final Concentrations
  • Tomatidine Concentration: The final concentration of tomatidine in your culture media should not exceed its solubility limit. If you are observing precipitation, try using a lower final concentration. A dose-response experiment can help determine the optimal, non-precipitating concentration for your specific cell line and media. A common working concentration for tomatidine in cell culture is 1 µM.[1]

  • DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments with the same final DMSO concentration as your treated samples.

Data Presentation: Tomatidine Solubility

The following table summarizes the solubility of tomatidine and its hydrochloride salt in various solvents.

CompoundSolventSolubilityMolar Equivalent
TomatidineWater< 0.1 mg/mLInsoluble
DMSO2.86 mg/mL6.88 mM
Tomatidine HydrochlorideMethanol~10 mg/mL~22.1 mM
Ethanol3.45 mg/mL~7.6 mM

Experimental Protocols

Protocol 1: Preparation of Tomatidine Stock Solution

This protocol describes the preparation of a 1 mM tomatidine stock solution in DMSO.

Materials:

  • Tomatidine (free base or hydrochloride)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of tomatidine to come to room temperature before opening.

  • Weigh the required amount of tomatidine in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 1 mM concentration.

  • Vortex the solution thoroughly to ensure the tomatidine is completely dissolved. If necessary, gently warm the solution in a 37°C water bath.

  • Visually inspect the solution to confirm there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Treating Cells with Tomatidine

This protocol provides a step-by-step guide for adding tomatidine to your cell culture while minimizing the risk of precipitation.[2]

Materials:

  • 1 mM Tomatidine stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells ready for treatment

Procedure:

  • Thaw an aliquot of the 1 mM tomatidine stock solution at room temperature.

  • Prepare an intermediate dilution of the tomatidine stock in pre-warmed complete cell culture medium. For a final concentration of 1 µM, you can add 1 µL of the 1 mM stock to 99 µL of media to make a 10 µM intermediate solution. Mix gently by pipetting.

  • Add the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 10 µM intermediate solution to 900 µL of media for a final concentration of 1 µM.

  • Add the final tomatidine-containing medium to your cells.

  • Gently swirl the culture plate or flask to ensure even distribution.

  • Incubate the cells for the desired experimental duration.

  • Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Visualizations

Signaling Pathways

Tomatidine_mTORC1_Signaling Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Phospho_S6K p-S6K S6K->Phospho_S6K Protein_Synthesis Protein Synthesis Phospho_S6K->Protein_Synthesis Promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Tomatidine activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.[1][3]

Tomatidine_NFkB_Signaling Tomatidine Tomatidine IKK IKK Tomatidine->IKK Inhibits LPS LPS (Inflammatory Stimulus) LPS->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Degrades and Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes

Caption: Tomatidine inhibits the NF-κB signaling pathway, reducing the expression of inflammatory genes.[4]

Experimental Workflow

Tomatidine_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis Stock_Prep Prepare 1 mM Tomatidine Stock in DMSO Intermediate_Dilution Create Intermediate Dilution in Pre-warmed Media Stock_Prep->Intermediate_Dilution Media_Warm Pre-warm Cell Culture Media to 37°C Media_Warm->Intermediate_Dilution Final_Dilution Prepare Final Working Concentration in Media Intermediate_Dilution->Final_Dilution Add_to_Cells Add Medicated Media to Cells Final_Dilution->Add_to_Cells Incubate Incubate for Desired Time Add_to_Cells->Incubate Analyze Analyze Cells Incubate->Analyze

Caption: A generalized workflow for preparing and applying tomatidine to cell cultures to minimize precipitation.

References

Tomatidine Solutions: A Technical Guide to Long-Term Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of tomatidine (B1681339) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing tomatidine stock solutions?

Tomatidine is a non-polar compound with low solubility in aqueous solutions. For research purposes, Dimethyl Sulfoxide (DMSO) and methanol (B129727) are the most commonly used solvents for preparing stock solutions. Chloroform and petroleum ether have also been shown to be effective solvents for extraction.[1][2][3] It is crucial to use a high-purity, anhydrous grade of the chosen solvent to minimize degradation.

2. How should I prepare a tomatidine stock solution?

To prepare a stock solution, dissolve solid tomatidine in the appropriate solvent to your desired concentration. For example, a 1 mM stock solution in DMSO is often used for in vitro experiments.[4] To ensure complete dissolution, vortexing or brief sonication may be necessary. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before adding it to the solid tomatidine to minimize oxidation.

3. What are the optimal storage conditions for solid tomatidine?

Solid tomatidine should be stored at -20°C. Under these conditions, it is stable for at least four years.

4. How should I store tomatidine stock solutions for long-term use?

There are varying recommendations for the storage of tomatidine stock solutions, and the optimal conditions can depend on the solvent and desired storage duration.

  • Methanol Solutions: Stock solutions prepared in methanol should be stored at -80°C.[5]

  • DMSO Solutions: For many small molecules in DMSO, storage at -20°C for up to three months is a general guideline.[6] However, because the stability of any specific compound in DMSO can vary, some sources recommend preparing fresh solutions or storing for shorter periods. To maximize stability in DMSO, it is advisable to:

    • Use anhydrous DMSO to prevent hydrolysis.

    • Prepare highly concentrated stock solutions (e.g., 10 mM).[7]

    • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials, potentially with a layer of inert gas, to protect from moisture and air.[7]

5. How stable are tomatidine solutions at room temperature or in an autosampler?

A study has shown that tomatidine in a 50% aqueous methanolic solution did not show any degradation over a 12-hour period when kept in an autosampler at 20°C.[5] This suggests good short-term stability for the duration of typical analytical runs. However, for long-term storage, refrigerated or frozen conditions are essential.

Troubleshooting Guide

Problem: My tomatidine solution, which was clear after preparation, has now formed a precipitate.

  • Possible Cause 1: Change in pH. Tomatidine is a weakly basic compound, and its solubility in aqueous media is pH-dependent. If the pH of your solution increases, the less soluble free base form may precipitate. This can happen upon dilution into a neutral or basic buffer.

    • Solution: Ensure the pH of your final working solution is in a range where tomatidine remains soluble. If possible, conduct a pH-solubility profile to determine the optimal pH range for your experimental concentration.

  • Possible Cause 2: Incompatible Buffer. The components of your buffer can affect tomatidine's solubility. Phosphate buffers, for instance, can sometimes form insoluble salts with small molecules.

    • Solution: If you are using a phosphate-buffered saline (PBS), consider switching to an alternative buffer system like HEPES or MES, and adjust the pH accordingly.

  • Possible Cause 3: Precipitation upon Dilution from a DMSO Stock. It is a common issue for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous medium.

    • Solution: To avoid this, try making serial dilutions in DMSO first to a lower concentration before the final dilution into your aqueous buffer. Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) and include a vehicle control with the same DMSO concentration. If a precipitate still forms, gentle warming in a 37°C water bath, vortexing, or sonication can help to redissolve it.[6] Always ensure the precipitate is fully dissolved before use.

Problem: I am concerned about the degradation of tomatidine in my stock solution over time.

  • Solution: To confirm the integrity of your tomatidine solution, you can perform a stability analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This will allow you to quantify the amount of tomatidine remaining and detect any potential degradation products.

Quantitative Data Summary

The following table summarizes the available data on tomatidine solution stability. Due to limited published long-term quantitative studies, some recommendations are based on general best practices for small molecule stability.

SolventStorage TemperatureDurationStabilityReference
50% Aqueous Methanol20°C (Autosampler)12 hoursNo degradation observed[5]
Methanol-80°CLong-termRecommended for stock solutions[5]
DMSO-20°CUp to 3 monthsGeneral recommendation[6]

Experimental Protocols

Protocol 1: Preparation of Tomatidine Stock Solution (10 mM in DMSO)

  • Materials: Tomatidine (solid), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional).

  • Procedure:

    • Weigh the required amount of tomatidine powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the tube vigorously until the solid is completely dissolved. If necessary, briefly sonicate the solution.

    • Dispense the stock solution into single-use aliquots in tightly sealed vials.

    • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: HPLC-MS/MS Method for Tomatidine Stability Analysis

This protocol provides a general framework for assessing tomatidine stability. Specific parameters may need to be optimized for your instrument.

  • Sample Preparation:

    • Prepare a standard solution of tomatidine at a known concentration in the solvent of interest (e.g., DMSO or methanol).

    • Store the solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 0, 1 week, 1 month, 3 months), take an aliquot of the stock solution.

    • Dilute the aliquot to a suitable concentration for HPLC-MS/MS analysis using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Proshell 120 EC-C18) is suitable.[8]

    • Mobile Phase: A gradient elution with:

    • Flow Rate: 0.4 mL/min.[5]

    • Column Temperature: Maintained at a constant temperature, e.g., 20°C.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent and a specific product ion of tomatidine. Full scan mode can be used to screen for degradation products.

    • Optimization: Source parameters such as desolvation temperature, gas flow, and voltages should be optimized for maximum tomatidine signal.[5]

  • Data Analysis:

    • Quantify the peak area of tomatidine at each time point.

    • Compare the peak area at each time point to the initial (time 0) peak area to determine the percentage of tomatidine remaining.

    • Analyze full scan data for the appearance of new peaks that could indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for Tomatidine Stability Assessment prep Prepare Tomatidine Stock Solution storage Store Aliquots under Different Conditions (-20°C, 4°C, RT) prep->storage sampling Sample at Time Points (T=0, 1, 4, 12 weeks) storage->sampling hplc Dilute and Analyze by HPLC-MS/MS sampling->hplc data Quantify Tomatidine Peak Area and Identify Degradation Products hplc->data report Report Percentage Stability data->report

Caption: Workflow for assessing tomatidine stability.

tomatidine_signaling Simplified Signaling Pathways Modulated by Tomatidine tomatidine Tomatidine mTORC1 mTORC1 tomatidine->mTORC1 Activates IKK IKK tomatidine->IKK Inhibits MAPK MAPK (e.g., ERK, JNK) tomatidine->MAPK Inhibits protein_synthesis Protein Synthesis & Anabolism mTORC1->protein_synthesis NFkB NF-κB IKK->NFkB inflammation_genes Inflammatory Gene Expression NFkB->inflammation_genes downstream_targets Downstream Targets MAPK->downstream_targets

Caption: Tomatidine's effects on key signaling pathways.

References

Technical Support Center: Optimizing Tomatidine Dosage for C. elegans Lifespan Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing tomatidine (B1681339) in Caenorhabditis elegans lifespan studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of tomatidine for extending the lifespan of C. elegans?

A1: The optimal concentration of tomatidine for consistently extending the lifespan of wild-type (N2) C. elegans is 25 µM.[1][2] At this concentration, a mean lifespan extension of approximately 7.0 ± 0.8% has been observed.[1][2]

Q2: Are there any toxic effects of tomatidine at higher concentrations?

A2: Yes, a concentration of 50 µM tomatidine has been shown to exhibit some toxicity in C. elegans.[1][2] This can manifest as early-life mortality in a portion of the worm population.[1][2] While some worms that survive this initial period may have a longer maximal lifespan, the overall mean lifespan is not significantly increased at this concentration.[1][2]

Q3: How should I prepare a tomatidine stock solution for my experiments?

A3: Tomatidine is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol, but has poor solubility in water.[3][4] A common practice is to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution in DMSO can be prepared and then diluted to the final working concentration in the nematode growth medium (NGM).[5] It is crucial to ensure the final concentration of DMSO in the NGM plates does not exceed a level that could affect the worms' lifespan (typically ≤ 0.5%).

Q4: When should I start the tomatidine treatment in a C. elegans lifespan assay?

A4: For lifespan assays, it is recommended to begin tomatidine treatment at the L4 larval stage.[1] This ensures that the treatment period covers the entire adult life of the worms. To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) should be added to the plates.[1]

Q5: What is the mechanism of action by which tomatidine extends lifespan in C. elegans?

A5: Tomatidine extends lifespan in C. elegans by inducing mitophagy through the activation of the SKN-1/Nrf2 signaling pathway.[6] It is believed that tomatidine causes mild mitochondrial stress, leading to the production of reactive oxygen species (ROS). This mild oxidative stress then activates the SKN-1/Nrf2 pathway, which in turn upregulates genes involved in stress resistance and mitophagy, ultimately leading to improved mitochondrial function and extended lifespan.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No significant lifespan extension observed at 25 µM tomatidine. - Inactive compound: Tomatidine may have degraded. - Inconsistent dosage: Uneven distribution of tomatidine in the NGM plates. - Experimental variability: Natural variation in lifespan assays.- Use a fresh batch of tomatidine. Store the stock solution properly (e.g., at -20°C) and prepare fresh dilutions for each experiment. - Ensure thorough mixing of the tomatidine stock solution into the molten NGM before pouring the plates. - Increase the sample size and number of biological replicates to improve statistical power.
Increased mortality or developmental defects observed at 25 µM. - Solvent toxicity: The final concentration of DMSO may be too high. - Contamination: Bacterial or fungal contamination of the NGM plates. - Incorrect tomatidine concentration: Error in stock solution preparation or dilution.- Verify the final DMSO concentration in the plates is at a non-toxic level (e.g., ≤ 0.5%). Run a vehicle control with the same DMSO concentration. - Practice sterile techniques when preparing plates and handling worms. - Double-check all calculations for the stock solution and final concentrations.
Precipitation of tomatidine in the NGM plates. - Poor solubility: Tomatidine has low aqueous solubility. - Incorrect solvent: Using a solvent in which tomatidine is not fully soluble.- Ensure the tomatidine stock solution is fully dissolved before adding it to the NGM. - Add the tomatidine stock solution to the molten NGM (cooled to ~55°C) and mix well before pouring the plates.
Variability in results between experiments. - Temperature fluctuations: Inconsistent incubation temperature. - Differences in food source: Variation in the E. coli OP50 lawn. - Worm synchronization: Inconsistent developmental stage of the starting population.- Maintain a constant and well-controlled incubation temperature (e.g., 20°C). - Ensure a consistent and uniform bacterial lawn on all plates. - Use a standardized and efficient method for worm synchronization , such as bleaching, to obtain a tight cohort of L4 larvae.

Quantitative Data Summary

The following table summarizes the key quantitative data from lifespan studies of tomatidine in C. elegans.

ConcentrationMean Lifespan Change (%)Key ObservationsReference(s)
25 µM + 7.0 ± 0.8Optimal concentration for lifespan extension.[1][2]
50 µM No significant changeExhibits some toxicity and early-life mortality.[1][2]

Experimental Protocols

Detailed Methodology for C. elegans Lifespan Assay with Tomatidine

This protocol is adapted from established methods for small molecule screening in C. elegans.[5][7]

1. Materials:

  • Wild-type (N2) C. elegans

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • Tomatidine

  • Dimethyl sulfoxide (DMSO)

  • 5-fluoro-2'-deoxyuridine (FUDR)

  • M9 buffer

  • Synchronizing solution (bleach and NaOH)

  • Platinum wire worm pick

  • Stereomicroscope

  • 20°C incubator

2. Preparation of Tomatidine Plates:

  • Prepare a 10 mM stock solution of tomatidine in 100% DMSO. Ensure it is fully dissolved. Store at -20°C for long-term use.

  • Prepare molten NGM and cool it to approximately 55°C.

  • Add the tomatidine stock solution to the molten NGM to achieve the final desired concentration (e.g., 25 µM). Ensure the final DMSO concentration is ≤ 0.5%. For a vehicle control, add the same volume of DMSO to a separate batch of NGM.

  • Add FUDR to a final concentration of 50 µM to prevent progeny production.

  • Pour the NGM into petri plates and allow them to solidify.

  • Seed the plates with a lawn of E. coli OP50 and let them dry before use.

3. C. elegans Synchronization:

  • Wash gravid adult worms from several plates with M9 buffer.

  • Pellet the worms by centrifugation and treat with a synchronizing solution (e.g., bleach and NaOH) until the adult worms are dissolved, leaving the eggs.

  • Wash the eggs several times with M9 buffer to remove the synchronizing solution.

  • Allow the eggs to hatch on unseeded NGM plates. The synchronized population will be in the L1 larval stage.

  • Transfer the L1 larvae to OP50-seeded NGM plates and grow them at 20°C until they reach the L4 stage (approximately 48-72 hours).

4. Lifespan Assay:

  • Using a platinum wire worm pick, transfer synchronized L4 stage worms to the prepared tomatidine and vehicle control plates.

  • Use a sufficient number of worms per condition (e.g., 60-120 worms) distributed across multiple replicate plates.

  • Incubate the plates at 20°C.

  • Score the worms for survival every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with the platinum wire pick.

  • Transfer the worms to fresh plates every 2-4 days to prevent contamination and ensure a consistent food source.

  • Continue scoring until all worms have died.

5. Data Analysis:

  • Record the number of live and dead worms at each time point for each condition.

  • Generate survival curves using the Kaplan-Meier method.

  • Compare the survival curves between the control and tomatidine-treated groups using the log-rank test to determine statistical significance.

Mandatory Visualizations

Tomatidine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tomatidine Tomatidine Mitochondrion Mitochondrion Tomatidine->Mitochondrion Induces mild stress ROS Mild ROS Production SKN1_Cytoplasm SKN-1 ROS->SKN1_Cytoplasm Activates SKN1_Nucleus SKN-1 SKN1_Cytoplasm->SKN1_Nucleus Translocation WDR23 WDR-23 WDR23->SKN1_Cytoplasm Inhibits ARE Antioxidant Response Element (ARE) SKN1_Nucleus->ARE Binds to Stress_Response_Genes Stress Response Genes ARE->Stress_Response_Genes Upregulates Mitophagy Mitophagy Stress_Response_Genes->Mitophagy Promotes Mitochondrion->ROS Lifespan_Extension Lifespan Extension Mitophagy->Lifespan_Extension Leads to

Caption: Tomatidine-induced SKN-1/Nrf2 signaling pathway in C. elegans.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Tomatidine Stock Solution (in DMSO) B Prepare NGM Plates with Tomatidine and FUDR A->B D Transfer L4 Larvae to Experimental Plates B->D C Synchronize C. elegans (Bleaching) C->D E Incubate at 20°C D->E F Score Survival Daily E->F G Generate Survival Curves (Kaplan-Meier) F->G H Statistical Analysis (Log-rank Test) G->H

Caption: Experimental workflow for a C. elegans lifespan assay with tomatidine.

Dosage_Response cluster_dosage Tomatidine Concentration cluster_outcome Observed Outcome Zero 0 µM (Vehicle Control) Baseline Baseline Lifespan Zero->Baseline Optimal 25 µM Extension Significant Lifespan Extension Optimal->Extension High 50 µM Toxicity Toxicity and No Significant Lifespan Extension High->Toxicity

Caption: Logical relationship between tomatidine dosage and lifespan outcome.

References

Troubleshooting inconsistent results in Tomatidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in experiments involving the steroidal alkaloid, Tomatidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound & Reagent Related Issues

Q1: My Tomatidine is not dissolving properly. What are the recommended solvents and procedures?

A1: Proper dissolution of Tomatidine is critical for accurate and reproducible results. Tomatidine is a lipophilic compound with low aqueous solubility.

  • Recommended Solvent: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions.[1]

  • Procedure:

    • Prepare a stock solution, for example, a 1 mM solution in DMSO.[1]

    • Ensure you are using high-purity, anhydrous DMSO to avoid precipitation.

    • For final dilutions in aqueous media, ensure the final DMSO concentration is low (e.g., ≤ 0.1%) and consistent across all experimental conditions to minimize solvent effects.[1]

    • If precipitation occurs upon dilution, try vortexing the solution thoroughly. Gentle warming may also aid dissolution, but be cautious of potential degradation.

Q2: I'm observing variability in the bioactivity of my Tomatidine. What could be the cause?

A2: Inconsistent bioactivity can stem from the source and handling of Tomatidine.

  • Source of Tomatidine: Tomatidine is the aglycone of α-tomatine, a glycoalkaloid found in tomatoes.[2][3][4] The concentration of α-tomatine, and consequently the potential for Tomatidine generation, can vary significantly based on the tomato variety, ripeness (higher in green tomatoes), and even growing conditions.[5][6] If sourcing from plant material, ensure consistent harvesting and extraction procedures.

  • Purity of Compound: When using commercially available Tomatidine, ensure the purity is high and consistent between batches. Impurities could lead to off-target effects.

  • Storage and Stability: Store Tomatidine according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.

In Vitro Experiment Related Issues

Q3: I'm not observing the expected anabolic effects of Tomatidine on my cultured muscle cells. What should I check?

A3: Several factors can influence the outcome of in vitro muscle cell experiments with Tomatidine.

  • Cell Type and Differentiation Status: Tomatidine's effects have been demonstrated in both human and mouse skeletal myotubes.[1] It is crucial that myoblasts are properly differentiated into myotubes, as the anabolic effects are observed in these post-mitotic cells.[1]

  • Tomatidine Concentration and Incubation Time:

    • Effective concentrations for observing anabolic effects in cultured myotubes are typically in the low micromolar range (e.g., 1 µM).[1]

    • Incubation times of 48 hours have been shown to be effective for measuring increases in total protein and mitochondrial DNA.[1] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.

  • Vehicle Control: Ensure your vehicle control (e.g., 0.1% DMSO) is consistent across all treatment groups and does not induce any cellular effects on its own.[1]

  • Readout Sensitivity: The methods used to measure anabolic effects (e.g., total protein quantification, mitochondrial DNA analysis, myotube size measurement) should be sensitive and validated.[1]

Q4: I'm seeing high variability in my cell viability or proliferation assays with Tomatidine.

A4: While Tomatidine is studied for its anabolic effects, high concentrations can impact cell viability.

  • Dose-Response: It is essential to perform a dose-response curve to identify the optimal concentration range for your experiments. For example, in pancreatic cancer cell lines, Tomatidine inhibited proliferation in a dose-dependent manner.[7]

  • Assay-Specific Considerations: The choice of viability or proliferation assay can influence results. Ensure the chosen assay is compatible with Tomatidine and does not lead to artifacts.

  • Cell Line Specificity: The effects of Tomatidine can be cell-line specific. For instance, α-tomatine (the precursor) showed growth inhibition in HL-60 cells, while Tomatidine had little effect.[8]

In Vivo Experiment Related Issues

Q5: My in vivo results with Tomatidine are not consistent. What are some potential sources of variability?

A5: In vivo experiments introduce additional layers of complexity.

  • Route of Administration and Formulation:

    • Oral administration relies on the hydrolysis of α-tomatine to Tomatidine in the gut.[1] Bioavailability can be influenced by gut microbiota and stomach acid.

    • For direct administration of Tomatidine, intraperitoneal injection is a common method.[1]

    • The vehicle used for administration is critical. For instance, suspending Tomatidine in corn oil for intraperitoneal injections has been reported.[1] Ensure the suspension is homogenous to deliver a consistent dose.

  • Dosage: The dosage needs to be carefully optimized for the specific animal model and desired effect. For example, a diet supplemented with 0.05% (w/w) Tomatidine was used in mice to study its effects on skeletal muscle.[1]

  • Animal Model: The age, sex, and genetic background of the animals can all contribute to variability. Use age- and sex-matched animals and ensure proper acclimatization before starting the experiment.

  • Metabolism: Tomatidine is metabolized in the body, and the resulting metabolites may have different activities.[9] The metabolic rate can vary between individual animals.

Quantitative Data Summary

Table 1: Effect of Tomatidine on Cultured Skeletal Myotubes

SpeciesCell TypeTomatidine ConcentrationIncubation TimeEndpointResult (Fold Change vs. Vehicle)Reference
HumanSkeletal Myotubes1 µM48 hTotal Cellular Protein~1.15[1]
HumanSkeletal Myotubes1 µM48 hMitochondrial DNA~1.20[1]
MouseC2C12 Myotubes1 µM48 hTotal Cellular Protein~1.10[1]
MouseC2C12 Myotubes1 µM48 hMitochondrial DNA~1.25[1]
MouseC2C12 Myotubes1 µM1 hS6K Phosphorylation~2.50[1]
MouseC2C12 Myotubes1 µM30 hProtein Synthesis~1.20[1]

Table 2: Effect of Tomatidine on Pancreatic Cancer Cell Lines (72h incubation)

Cell LineIC50 (µg/mL)Reference
MiaPaca-2~7[7]
Panc1~7[7]
MT5 (murine)~7[7]

Experimental Protocols

Protocol 1: In Vitro Treatment of Skeletal Myotubes
  • Cell Culture and Differentiation:

    • Human skeletal myoblasts are maintained in growth medium.[1]

    • To induce differentiation, the growth medium is replaced with a differentiation medium. This process typically takes several days.[1]

  • Tomatidine Treatment:

    • Prepare a 1 mM stock solution of Tomatidine in DMSO.[1]

    • On the day of treatment, dilute the Tomatidine stock solution directly into the cell culture medium to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.1% v/v).[1]

    • Incubate the myotubes with Tomatidine for the desired duration (e.g., 48 hours for protein and mitochondrial DNA analysis).[1]

  • Analysis:

    • Total Cellular Protein: Lyse the cells and measure protein concentration using a standard protein assay.

    • Mitochondrial DNA: Isolate total DNA and quantify mitochondrial DNA levels relative to nuclear DNA using quantitative PCR (qPCR).

    • Myotube Size: Fix the cells and perform immunofluorescence staining for a muscle-specific protein (e.g., troponin). Capture images and measure myotube diameter using image analysis software.[1]

Protocol 2: In Vivo Tomatidine Administration in Mice
  • Animal Model: Use age- and sex-matched mice (e.g., 7-week-old male mice).[1]

  • Dietary Supplementation:

    • Prepare a standard chow diet supplemented with a specific concentration of Tomatidine (e.g., 0.05% w/w).[1]

    • Provide mice with ad libitum access to the Tomatidine-supplemented or control chow for the duration of the study (e.g., 5 weeks).[1]

  • Intraperitoneal Injection:

    • Suspend Tomatidine in a suitable vehicle like corn oil at a specific concentration (e.g., 2.5 mg/mL).[1]

    • Vortex the suspension thoroughly immediately before loading into syringes.

    • Inject the suspension intraperitoneally at a specified volume per body weight (e.g., 10 µL/g body weight).[1]

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and harvest skeletal muscles.

    • Analyze the muscle tissue for relevant endpoints such as mTORC1 signaling (e.g., S6K phosphorylation via Western blot), total protein content, and gene expression (e.g., IGF1 and PGC-1α mRNAs via qPCR).[1]

Visualizations

Tomatidine_Signaling_Pathway cluster_legend Legend Tomatidine Tomatidine Unknown_Target Unknown Molecular Target Tomatidine->Unknown_Target Binds mTORC1 mTORC1 Unknown_Target->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis Promotes Anabolic_Genes Anabolic Gene Expression (IGF-1, PGC-1α) mTORC1->Anabolic_Genes Promotes Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes Muscle_Hypertrophy Skeletal Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Mitochondrial_Biogenesis->Muscle_Hypertrophy Anabolic_Genes->Muscle_Hypertrophy Stimulus Stimulus Target Molecular Target Kinase_Complex Kinase/Complex Substrate Downstream Substrate Process Cellular Process Outcome Physiological Outcome

Caption: Tomatidine signaling pathway in skeletal muscle.

Experimental_Workflow_Troubleshooting cluster_compound Compound Checks cluster_invitro In Vitro Checks cluster_invivo In Vivo Checks Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_InVitro Step 2: Review In Vitro Protocol Check_Compound->Check_InVitro If compound is OK Purity Purity & Source Check_Compound->Purity Solubility Solubility & Vehicle Check_Compound->Solubility Storage Storage & Stability Check_Compound->Storage Check_InVivo Step 3: Examine In Vivo Protocol Check_InVitro->Check_InVivo If in vitro is OK Cell_Health Cell Health & Differentiation Check_InVitro->Cell_Health Concentration Concentration & Time Check_InVitro->Concentration Controls Vehicle Controls Check_InVitro->Controls Resolved Results Consistent Check_InVivo->Resolved If in vivo is OK Dosing Dosing & Administration Check_InVivo->Dosing Animal_Model Animal Model Variability Check_InVivo->Animal_Model Metabolism Metabolism Check_InVivo->Metabolism

Caption: Troubleshooting workflow for Tomatidine experiments.

References

Technical Support Center: Tomatidine Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tomatidine. The following information addresses common challenges encountered when dissolving Tomatidine in Dimethyl Sulfoxide (B87167) (DMSO) and outlines best practices to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use fresh, anhydrous DMSO to dissolve Tomatidine?

Fresh, anhydrous DMSO is crucial for effectively dissolving Tomatidine, a hydrophobic steroidal alkaloid, for several key reasons:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO significantly reduces its ability to dissolve hydrophobic compounds like Tomatidine, which can lead to incomplete dissolution or precipitation of the compound.[1]

  • Compound Stability: Repeated freeze-thaw cycles of DMSO stock solutions can introduce moisture and accelerate the degradation of both the solvent and the dissolved compound.[2] Using fresh DMSO and preparing single-use aliquots minimizes this risk.

  • Experimental Reproducibility: The concentration of water in DMSO can vary depending on its age, handling, and storage conditions. This variability can lead to inconsistent Tomatidine solubility between experiments, affecting the accuracy and reproducibility of your results.

Q2: What are the signs that my DMSO may be old or contain too much water?

While a definitive water content measurement requires specialized equipment, there are several indicators that your DMSO may not be optimal for dissolving Tomatidine:

  • Difficulty Dissolving Tomatidine: If you are following a standard protocol and Tomatidine is not fully dissolving, or if you observe particulate matter, it could be a sign of excess water in your DMSO.

  • Precipitation Upon Dilution: If your Tomatidine-DMSO stock solution appears clear, but the compound precipitates out when diluted in aqueous media (e.g., cell culture medium or PBS), this can be caused by the reduced solubility in the presence of water.[3]

  • Visible Water Contamination: In extreme cases, you might observe phase separation or cloudiness in your DMSO, indicating significant water absorption.

Q3: What are the degradation products of DMSO, and can they affect Tomatidine solubility?

DMSO can degrade under certain conditions, such as high temperatures or in the presence of acids and bases, to form products like dimethyl sulfide, dimethyl disulfide, and formaldehyde. While the primary factor affecting the solubility of hydrophobic compounds is water absorption, these degradation products can alter the solvent properties of DMSO and potentially react with the dissolved compound, although this is less commonly a cause of solubility issues under standard laboratory conditions.[4] The primary focus for ensuring solubility remains on using anhydrous DMSO.

Q4: What is the recommended concentration for a Tomatidine stock solution in DMSO?

The solubility of Tomatidine in DMSO is reported to be approximately 2.86 mg/mL (6.88 mM).[5] It is recommended to prepare a stock solution at a concentration that allows for accurate dilution to your final working concentration while keeping the final DMSO concentration in your experimental system (e.g., cell culture) below 0.5% to avoid cytotoxicity.[6]

Q5: How should I store my Tomatidine stock solution?

Tomatidine powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[5][1] Some sources suggest that solutions are unstable and should be prepared fresh.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Tomatidine powder is not dissolving in DMSO. 1. DMSO has absorbed water. 2. The concentration of Tomatidine is too high. 3. Insufficient mixing.1. Use a new, sealed vial of anhydrous DMSO. 2. Ensure your target concentration does not exceed the known solubility limit (approx. 2.86 mg/mL). 3. Vortex the solution thoroughly. Sonication is also recommended to aid dissolution.[5] Gentle warming to 37°C can also be attempted if the compound is not heat-sensitive.
Tomatidine precipitates out of solution after dilution in aqueous media. 1. The final concentration of Tomatidine in the aqueous solution is above its solubility limit in that medium. 2. Rapid dilution is causing the compound to crash out of solution.1. Decrease the final concentration of Tomatidine in your experiment. 2. Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous medium while vortexing, and then add this intermediate dilution to your final volume.
Inconsistent results between experiments. 1. Variability in the water content of DMSO. 2. Degradation of Tomatidine in the stock solution due to improper storage or repeated freeze-thaw cycles.1. Always use fresh, anhydrous DMSO from a tightly sealed container for each new stock solution preparation. 2. Aliquot your stock solution into single-use vials and store them at -80°C. Avoid using a stock solution that has been thawed and refrozen multiple times.

Quantitative Data Summary

Parameter Value Reference
Tomatidine Molecular Weight 415.65 g/mol [2]
Tomatidine Solubility in DMSO 2.86 mg/mL (6.88 mM)[5]
Tomatidine Hydrochloride Solubility in DMSO 2 - 5 mg/mL (4.42 - 11.05 mM)[1]
Recommended Final DMSO Concentration in Cell Culture < 0.5% (v/v)[6]
Tomatidine Powder Storage -20°C (up to 3 years)[5]
Tomatidine in DMSO Stock Solution Storage -80°C (up to 1 year in single-use aliquots)[5]

Experimental Protocol: Preparation of a Tomatidine Stock Solution in DMSO

This protocol details the steps for preparing a sterile stock solution of Tomatidine in DMSO for use in cell culture experiments.

Materials:

  • Tomatidine (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (purity ≥ 99.9%)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile filter tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate gloves (butyl rubber, fluoroelastomer, or thick latex gloves are recommended as nitrile gloves can degrade with DMSO exposure[4])

Procedure:

  • Pre-weighing Preparation: Allow the container of Tomatidine powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing Tomatidine: In a sterile microcentrifuge tube, accurately weigh the desired amount of Tomatidine powder using an analytical balance.

  • Adding DMSO: Using a calibrated micropipette with a sterile filter tip, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Tomatidine powder to achieve the desired stock concentration (e.g., 5 mM).

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all the powder has dissolved.

    • If dissolution is slow or incomplete, sonicate the tube in a water bath for 5-10 minutes.[5]

    • Gentle warming in a 37°C water bath can also be used if necessary.

  • Sterilization (Optional but Recommended): If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Once the Tomatidine is completely dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Signaling Pathways and Experimental Workflows

Tomatidine has been shown to modulate several key signaling pathways involved in cellular processes like growth, inflammation, and stress response.

Tomatidine_Experimental_Workflow start Start: Tomatidine Powder dissolution Dissolution (Vortex/Sonicate) start->dissolution dmso Fresh, Anhydrous DMSO dmso->dissolution stock Concentrated Stock Solution (e.g., 5 mM) dissolution->stock aliquot Aliquotting stock->aliquot storage Storage (-80°C) aliquot->storage dilution Dilution in Aqueous Medium storage->dilution Single-use experiment Cell-based Experiment dilution->experiment

Caption: Experimental workflow for preparing Tomatidine solutions.
mTORC1 Signaling Pathway

Tomatidine stimulates anabolism and muscle growth by activating the mTORC1 signaling pathway.

Tomatidine_mTORC1_Pathway tomatidine Tomatidine mtorc1 mTORC1 tomatidine->mtorc1 Activates s6k S6K mtorc1->s6k Phosphorylates protein_synthesis Protein Synthesis s6k->protein_synthesis Promotes muscle_growth Muscle Growth protein_synthesis->muscle_growth Leads to

Caption: Tomatidine activates the mTORC1 signaling pathway.
NF-κB Signaling Pathway

Tomatidine exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Tomatidine_NFkB_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikb_phosphorylation IκBα Phosphorylation inflammatory_stimuli->ikb_phosphorylation nfkb_translocation NF-κB Nuclear Translocation ikb_phosphorylation->nfkb_translocation inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2) nfkb_translocation->inflammatory_genes tomatidine Tomatidine tomatidine->ikb_phosphorylation Inhibits

Caption: Tomatidine inhibits the NF-κB signaling pathway.
ATF4 Signaling Pathway

Tomatidine has been shown to reduce the activity of Activating Transcription Factor 4 (ATF4), which is involved in age-related muscle atrophy.

Tomatidine_ATF4_Pathway aging_stress Aging-related Stress atf4 ATF4 Activity aging_stress->atf4 atrophy_genes Muscle Atrophy Gene Expression atf4->atrophy_genes muscle_atrophy Muscle Atrophy and Weakness atrophy_genes->muscle_atrophy tomatidine Tomatidine tomatidine->atf4 Reduces

References

Technical Support Center: Tomatidine Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tomatidine (B1681339). This resource provides essential guidance on preventing the degradation of tomatidine during your experiments to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is tomatidine and why is its stability a concern?

A1: Tomatidine is a steroidal alkaloid found in tomatoes that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and muscle-building effects. Like many natural products, tomatidine's chemical structure can be susceptible to degradation under various experimental conditions, which can lead to a loss of bioactivity and the generation of confounding variables in your research. Ensuring its stability is crucial for obtaining accurate and valid experimental outcomes.

Q2: What are the primary factors that can cause tomatidine degradation?

A2: The main factors that can contribute to tomatidine degradation include:

  • pH: Tomatidine's stability can be influenced by the pH of the solution.

  • Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.

  • Temperature: While relatively heat-stable, prolonged exposure to high temperatures can accelerate degradation.

  • Solvent: The choice of solvent and the presence of water can affect its stability. Solutions are generally considered unstable.[1]

  • Oxidation: As a complex organic molecule, tomatidine may be susceptible to oxidation.

Q3: How should I store tomatidine to ensure its long-term stability?

A3: Proper storage is critical for maintaining the integrity of your tomatidine stocks. Here are the recommended storage conditions:

FormStorage TemperatureDuration
Solid (Powder)-20°C≥ 4 years[2]
Solid (Powder)2-8°CUp to 24 months[3]
Stock Solution (in DMSO)-20°CUp to 2 weeks[3]

It is strongly recommended to prepare fresh solutions for each experiment due to the potential instability of tomatidine in solution. [1]

Q4: In which solvents is tomatidine soluble and most stable?

A4: Tomatidine is poorly soluble in water. It is soluble in organic solvents such as chloroform (B151607), petroleum ether, 70% ethanol, and DMSO.[4] For cell culture experiments, DMSO is a common choice for preparing stock solutions.[3] However, it's important to keep the final DMSO concentration in your experimental medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed
Possible CauseTroubleshooting Step
Degradation of Tomatidine Stock Solution Prepare a fresh stock solution of tomatidine in an appropriate solvent like DMSO before each experiment. It is advised not to use stock solutions older than two weeks, even when stored at -20°C.[3]
Inappropriate Solvent Ensure the solvent used is compatible with your experimental system and that the final concentration of the solvent is not causing cellular stress or interfering with the assay.
Incorrect Concentration Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line or model system.
Cell Line Specificity The biological activity of tomatidine can be cell-type dependent. Confirm that the targeted signaling pathway is active in your chosen cell line.
Issue 2: High Variability Between Experimental Replicates
Possible CauseTroubleshooting Step
Partial Degradation During Experiment Minimize the exposure of your experimental plates/tubes to light by covering them with aluminum foil. Perform experiments under controlled temperature and pH conditions.
Incomplete Dissolution Ensure tomatidine is fully dissolved in the stock solution. Gentle warming or sonication may aid dissolution, but avoid excessive heat.
Interaction with Media Components Some components in cell culture media could potentially interact with and degrade tomatidine. If suspected, a stability study in your specific medium can be performed using HPLC or LC-MS to quantify tomatidine over time.

Experimental Protocols

Protocol 1: Preparation of Tomatidine Stock Solution
  • Materials:

    • Tomatidine powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the tomatidine powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of tomatidine powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the tomatidine is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for no longer than two weeks.[3]

Protocol 2: Generation of Tomatidine from α-Tomatine via Acid Hydrolysis

This protocol can be used to generate tomatidine from its more readily available precursor, α-tomatine.

  • Materials:

    • α-Tomatine

    • 1 N Hydrochloric Acid (HCl)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Organic solvent for extraction (e.g., chloroform)

    • Heating block or water bath

    • Separatory funnel

  • Procedure:

    • Dissolve α-tomatine in 1 N HCl.

    • Heat the solution at 100°C for 70 minutes to achieve complete hydrolysis to tomatidine.[5]

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution by slowly adding a saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous solution with an organic solvent like chloroform multiple times in a separatory funnel.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain solid tomatidine.

    • The purity of the obtained tomatidine should be verified using analytical techniques such as HPLC or LC-MS.

Protocol 3: In Vivo Administration of Tomatidine in Mice

The following is a general guideline based on published studies. Dosing and administration routes should be optimized for your specific experimental design.

  • Materials:

    • Tomatidine

    • Vehicle (e.g., 40% 2-hydroxypropyl-β-cyclodextrin, or a mix of DMSO, PEG300, Tween 80, and saline)

    • Mice (strain and age appropriate for the study)

    • Gavage needles or syringes for injection

  • Procedure (Oral Gavage):

    • Prepare the tomatidine suspension in the chosen vehicle.

    • Administer the tomatidine suspension to mice via oral gavage at the desired dosage (e.g., 5 mg/kg daily).[6]

  • Procedure (Intraperitoneal Injection):

    • Prepare the tomatidine solution in a suitable vehicle.

    • Administer the solution via intraperitoneal injection at the desired dosage (e.g., 25 mg/kg every 12 hours).[3]

Note: Always include a vehicle control group in your in vivo experiments.

Signaling Pathways and Experimental Workflows

Tomatidine has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Tomatidine's Effect on mTORC1 Signaling

Tomatidine has been identified as an activator of the mTORC1 signaling pathway, which plays a central role in protein synthesis and cell growth.[3]

mTORC1_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis Promotes Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Tomatidine activates the mTORC1 signaling pathway.
Tomatidine's Inhibition of NF-κB Signaling

Tomatidine exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][5][7]

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates Tomatidine Tomatidine Tomatidine->IKK Inhibits IkB_alpha IkB_alpha IKK->IkB_alpha Phosphorylates NFkB NFkB IkB_alpha->NFkB Inhibits NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory_Genes NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Inflammatory_Genes Activates Transcription

Tomatidine inhibits the NF-κB inflammatory pathway.
Tomatidine's Modulation of JNK Signaling

Tomatidine has also been shown to suppress the JNK signaling pathway, contributing to its anti-inflammatory properties.[5][7]

JNK_Pathway Stress_Stimuli Stress_Stimuli MAPKK MAPKK Stress_Stimuli->MAPKK Activates Tomatidine Tomatidine Tomatidine->MAPKK Inhibits JNK JNK MAPKK->JNK Phosphorylates c_Jun c_Jun JNK->c_Jun Phosphorylates Inflammation_Apoptosis Inflammation_Apoptosis c_Jun->Inflammation_Apoptosis Promotes

Tomatidine inhibits the JNK signaling pathway.
Experimental Workflow for Assessing Tomatidine Stability

For critical experiments, it is advisable to perform a preliminary stability assessment of tomatidine in your specific experimental conditions.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Solution Prepare Tomatidine in Experimental Buffer/Medium Incubate_T0 Time = 0 h Prep_Solution->Incubate_T0 Incubate_T_intermediate Time = x h Prep_Solution->Incubate_T_intermediate Incubate_T_final Time = final Prep_Solution->Incubate_T_final Analysis Quantify Tomatidine (e.g., HPLC, LC-MS) Incubate_T0->Analysis Incubate_T_intermediate->Analysis Incubate_T_final->Analysis Plot Plot Concentration vs. Time Analysis->Plot Calculate Calculate Degradation Rate Plot->Calculate

Workflow for determining tomatidine stability.

References

Technical Support Center: Tomatidine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tomatidine (B1681339), particularly concerning its cytotoxic effects at high concentrations.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving tomatidine.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of Tomatidine in Culture Medium - Tomatidine has low aqueous solubility.- The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility.- The culture medium components are interacting with tomatidine.- Prepare a high-concentration stock solution of tomatidine in an appropriate solvent like DMSO.[1][2]- Ensure the final solvent concentration in the culture medium does not exceed a level toxic to the cells (typically <0.5%).[3]- Perform a solubility test of tomatidine in your specific culture medium before starting the experiment.- If precipitation persists, consider using a different solvent or a formulation aid, after validating its compatibility with your cell line.
Inconsistent or Non-reproducible Cytotoxicity Results - Inaccurate pipetting of viscous tomatidine stock solution.- Uneven cell seeding density.- Fluctuation in incubation time or conditions.- Degradation of tomatidine stock solution.- Use positive displacement pipettes for accurate handling of viscous solutions.- Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution.- Strictly adhere to standardized incubation times and maintain consistent incubator conditions (temperature, CO2, humidity).- Aliquot the tomatidine stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
No Observable Cytotoxicity at High Concentrations - The cell line used is resistant to tomatidine-induced toxicity.- The concentration range tested is not high enough to induce a toxic effect in the specific cell line.- Insufficient incubation time for the cytotoxic effects to manifest.- Test a wider range of tomatidine concentrations, extending to higher levels.- Increase the incubation time (e.g., 48 or 72 hours) to allow for the development of cytotoxic effects.[4]- Consider using a different cell line that has been reported to be sensitive to tomatidine.
High Background Signal in LDH Assay - Mechanical stress during handling leading to premature cell lysis.- Presence of LDH in the serum used in the culture medium.- Handle the 96-well plates gently and avoid vigorous shaking or pipetting.- Use serum-free medium for the LDH assay or include a "medium only" control to subtract the background LDH activity from the serum.[5]
Difficulty in Interpreting LC3-II/LC3-I Ratio in Western Blots - LC3-II can accumulate due to either increased autophagosome formation or decreased autophagosome-lysosome fusion.- Antibodies may have different affinities for LC3-I and LC3-II.- In addition to LC3, probe for p62/SQSTM1, which is degraded during autophagy. A decrease in p62 levels along with an increase in LC3-II is a better indicator of autophagic flux.[6][7]- Include controls treated with autophagy inhibitors (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.[8]

Frequently Asked Questions (FAQs)

General

What is the primary mechanism of tomatidine-induced cell toxicity at high concentrations?

At high concentrations, tomatidine has been shown to induce cell death in cancer cells through mechanisms such as apoptosis and ferroptosis.[9][10] This is often associated with the induction of Endoplasmic Reticulum (ER) stress and the activation of the ATF4 signaling pathway.[9][11]

Is tomatidine toxic to all cell types?

No, the cytotoxicity of tomatidine is cell-type dependent. It has shown selective toxicity towards various cancer cell lines while exhibiting little to no toxicity in some normal cell lines at similar concentrations.[12]

Experimental Design

What is a suitable solvent for preparing tomatidine stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of tomatidine.[1][2] It is important to use fresh, anhydrous DMSO to ensure optimal solubility.[1]

What is the recommended final concentration of DMSO in cell culture experiments?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

What are the typical incubation times to observe tomatidine-induced cytotoxicity?

Cytotoxic effects of tomatidine are often observed after 24, 48, or 72 hours of incubation.[4] The optimal incubation time can vary depending on the cell line and the endpoint being measured.

Data Interpretation

How do I interpret the IC50 values for tomatidine?

The IC50 (half-maximal inhibitory concentration) value represents the concentration of tomatidine required to inhibit a biological process (e.g., cell proliferation) by 50%. A lower IC50 value indicates a higher cytotoxic potency.

What do changes in the expression of LC3 and p62 indicate in the context of tomatidine treatment?

An increase in the ratio of LC3-II to LC3-I, coupled with a decrease in the levels of p62/SQSTM1, suggests an induction of autophagic flux.[6][7] Tomatidine has been shown to activate autophagy in various cell types.[13]

Data Presentation

Table 1: IC50 Values of Tomatidine in Various Cell Lines

Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
PC3Prostate Cancer48>100[12]
MDA-MB-231Breast Cancer48>100[12]
KATO IIIGastric Cancer48>100[12]
Chang LiverNormal Human Liver48>100[12]
HeI299Normal Human Lung48>100[12]
85As2Human Gastric Cancer72~14.4
HT-29Colon Adenocarcinoma48Inhibition at 100 µM[4]
HeLaCervical Carcinoma48Inhibition at 100 µM[4]
MCF-7Breast Adenocarcinoma48Inhibition at 100 µM[4]
HBL-100Breast Cancer24Inhibition at 30 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of tomatidine-induced cytotoxicity.

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Tomatidine Treatment: Treat cells with various concentrations of tomatidine (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer).

  • Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[5][16]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is adapted from standard Annexin V/PI staining procedures.[10][17][18]

  • Cell Collection: After tomatidine treatment, collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot for Autophagy Markers (LC3 and p62)

This protocol is based on standard Western blotting procedures for autophagy markers.[6][7][19][20][21]

  • Protein Extraction: After tomatidine treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Tomatidine_ATF4_Ferroptosis_Pathway Tomatidine Tomatidine (High Concentration) ER_Stress ER Stress Tomatidine->ER_Stress Lipid_Peroxidation Lipid Peroxidation Tomatidine->Lipid_Peroxidation ATF4 ATF4 Activation ER_Stress->ATF4 GPX4 GPX4 Inhibition ATF4->GPX4 Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4->Lipid_Peroxidation

Tomatidine-induced ferroptosis via the ATF4 pathway.

Tomatidine_Nrf2_Pathway Tomatidine Tomatidine Nrf2 Nrf2 Activation Tomatidine->Nrf2 HO1 HO-1 Expression Nrf2->HO1 GPX4_up GPX4 Expression Nrf2->GPX4_up Ferroptosis_inhibition Ferroptosis Inhibition HO1->Ferroptosis_inhibition GPX4_up->Ferroptosis_inhibition

Tomatidine's activation of the Nrf2 antioxidant pathway.

Experimental_Workflow_Tomatidine_Cytotoxicity Start Start: Cell Seeding Treatment Tomatidine Treatment (Varying Concentrations & Durations) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Mechanism_Study Mechanism Investigation (e.g., Western Blot for Autophagy, ER Stress Markers) Treatment->Mechanism_Study Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis End End: Conclusion on Cytotoxicity Data_Analysis->End

General experimental workflow for assessing tomatidine cytotoxicity.

References

Adjusting Tomatidine treatment time for optimal mTORC1 activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing tomatidine (B1681339) to activate mTORC1 signaling. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of tomatidine to use for mTORC1 activation?

A1: Based on published studies, a concentration of 1 µM tomatidine has been shown to effectively activate mTORC1 signaling in cultured skeletal myotubes.[1][2] The effective concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q2: What is the recommended treatment time for optimal mTORC1 activation with tomatidine?

A2: Current literature demonstrates significant activation of mTORC1, as measured by the phosphorylation of its downstream target S6K1, after 1 hour of treatment with 1 µM tomatidine in C2C12 myotubes.[1][2] However, the precise kinetics of tomatidine-induced mTORC1 activation, including the peak response time and duration of the signal, have not been extensively characterized. To determine the optimal treatment time for your experiment, it is highly recommended to perform a time-course experiment. This will allow you to identify the point of maximal mTORC1 activation and observe the duration of the signaling event. A suggested starting point for a time-course experiment would be to treat cells for 0, 15, 30, 60, 120, and 240 minutes.

Q3: How can I confirm that tomatidine is activating mTORC1 in my experiment?

A3: The most common method to confirm mTORC1 activation is to perform a Western blot analysis to detect the phosphorylation of key downstream targets of mTORC1. The most widely used markers are phosphorylated p70 S6 Kinase (p-S6K1) at Threonine 389 and phosphorylated 4E-Binding Protein 1 (p-4E-BP1) at Threonine 37/46. An increase in the phosphorylation of these proteins upon tomatidine treatment indicates mTORC1 activation.

Q4: I am not seeing an increase in p-S6K1 after tomatidine treatment. What could be the problem?

A4: There are several potential reasons for this observation:

  • Suboptimal Treatment Time or Concentration: As mentioned in Q1 and Q2, the concentration and treatment time may need to be optimized for your specific cell type.

  • Cell Health and Confluency: Ensure that your cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells may not respond optimally to stimuli.

  • Reagent Quality: Verify the quality and stability of your tomatidine stock solution. Tomatidine is a steroidal alkaloid and should be stored appropriately.

  • Western Blotting Issues: Problems with your Western blot protocol, such as inefficient protein transfer, inactive antibodies, or the presence of phosphatase activity in your lysates, can lead to a lack of signal. Refer to the troubleshooting guide below for more details.

Q5: Is tomatidine stable in cell culture media?

A5: Tomatidine is a stable compound. For longer-term experiments (e.g., 24-48 hours), it is generally considered stable in cell culture medium under standard incubation conditions (37°C, 5% CO2). However, for very long-term experiments, the stability should be empirically determined.

Troubleshooting Guide: Western Blotting for mTORC1 Activation

Problem Possible Cause Recommended Solution
No or Weak Signal for p-S6K1/p-4E-BP1 Insufficient tomatidine stimulationPerform a dose-response and time-course experiment to determine optimal conditions.
Low protein concentration in lysateEnsure you are loading an adequate amount of protein (typically 20-40 µg per lane).
Inefficient protein transferVerify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins like mTOR, a wet transfer is often more efficient than semi-dry.
Primary antibody issuesUse a validated antibody at the recommended dilution. Ensure the antibody has been stored correctly and is not expired. Consider trying a different antibody clone.
Phosphatase activityAlways use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the preparation.
High Background Blocking is insufficientIncrease blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies, as milk contains phosphoproteins that can cause background.
Primary or secondary antibody concentration is too highTitrate your antibodies to find the optimal concentration that gives a strong signal with low background.
Insufficient washingIncrease the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).
Non-specific Bands Antibody cross-reactivityUse a highly specific monoclonal antibody. Check the antibody datasheet for known cross-reactivities.
Protein degradationPrepare fresh lysates and always include protease inhibitors.

Quantitative Data Summary

The following table summarizes quantitative data from a key study on the effects of tomatidine on mTORC1 signaling and related anabolic processes.

Parameter Cell Type Treatment Duration Result Reference
p-S6K1 (Thr389) PhosphorylationC2C12 Myotubes1 µM Tomatidine1 hour~2.5-fold increase vs. vehicle--INVALID-LINK--
Protein SynthesisC2C12 Myotubes1 µM Tomatidine30 hours~1.5-fold increase vs. vehicle--INVALID-LINK--
Total Cellular ProteinHuman Myotubes1 µM Tomatidine48 hoursSignificant increase vs. vehicle--INVALID-LINK--
Myotube SizeC2C12 Myotubes1 µM Tomatidine48 hoursSignificant increase vs. vehicle--INVALID-LINK--

Experimental Protocols

Detailed Methodology for Time-Course Analysis of Tomatidine-Induced mTORC1 Activation via Western Blot

This protocol outlines the steps to determine the optimal treatment time for tomatidine-induced mTORC1 activation in cultured cells (e.g., C2C12 myotubes).

1. Cell Culture and Differentiation (for C2C12 cells):

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • To induce differentiation into myotubes, switch to DMEM supplemented with 2% horse serum when cells reach ~80-90% confluency. Allow cells to differentiate for 4-6 days.

2. Tomatidine Treatment:

  • Prepare a stock solution of tomatidine (e.g., 10 mM in DMSO).
  • On the day of the experiment, dilute the tomatidine stock in pre-warmed differentiation medium to the final desired concentration (e.g., 1 µM).
  • Treat the differentiated myotubes for various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The "0 minute" time point should be treated with vehicle (e.g., 0.1% DMSO) for the longest time duration.

3. Cell Lysis:

  • After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein extract.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

5. Western Blotting:

  • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
  • Denature the samples by heating at 95°C for 5 minutes.
  • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
  • Perform electrophoresis to separate the proteins.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).
  • Normalize the phosphorylated protein signal to the total protein signal for each target.
  • Plot the normalized signal against the treatment time to determine the optimal time for mTORC1 activation.

Visualizations

mTORC1_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Tomatidine Tomatidine Tomatidine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified mTORC1 signaling pathway activated by tomatidine.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Differentiation Differentiation Cell Culture->Differentiation Tomatidine Treatment (Time Course) Tomatidine Treatment (Time Course) Differentiation->Tomatidine Treatment (Time Course) Cell Lysis Cell Lysis Tomatidine Treatment (Time Course)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Experimental workflow for a tomatidine time-course study.

Logical_Relationship Tomatidine Tomatidine mTORC1 Activation mTORC1 Activation Tomatidine->mTORC1 Activation Increased p-S6K1 Increased p-S6K1 mTORC1 Activation->Increased p-S6K1 Increased Protein Synthesis Increased Protein Synthesis Increased p-S6K1->Increased Protein Synthesis Skeletal Muscle Hypertrophy Skeletal Muscle Hypertrophy Increased Protein Synthesis->Skeletal Muscle Hypertrophy

Caption: Logical flow from tomatidine treatment to muscle hypertrophy.

References

Validation & Comparative

Tomatidine Versus Ursolic Acid for Skeletal Muscle Hypertrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skeletal muscle hypertrophy, the growth of muscle cells, is a fundamental biological process with significant implications for athletic performance, metabolic health, and combating age-related muscle wasting (sarcopenia). In the quest for therapeutic agents that can promote muscle growth, two natural compounds, tomatidine (B1681339) and ursolic acid, have emerged as promising candidates. Tomatidine, a steroidal alkaloid from green tomatoes, and ursolic acid, a pentacyclic triterpenoid (B12794562) found in apple peels and various herbs, have both demonstrated potent anabolic effects in preclinical studies. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from in vitro and in vivo studies on tomatidine and ursolic acid, providing a clear comparison of their efficacy in promoting skeletal muscle hypertrophy.

Table 1: In Vitro Effects on C2C12 Myotubes

ParameterTomatidineUrsolic AcidReference
Concentration 1 µM1-10 µM[1][2]
Increase in Protein Synthesis Significant increaseStimulates protein accretion[1][3]
Increase in Myotube Diameter Significant hypertrophyInduces morphological changes[1][2]
Key Signaling Pathway Activated mTORC1mTORC1, IGF-1[1][4]

Table 2: In Vivo Effects in Mouse Models

ParameterTomatidineUrsolic AcidReference
Dosage 0.05% of diet0.14% - 0.27% of diet[1][5]
Increase in Muscle Mass ~10-15%Significant increase[5][6]
Increase in Muscle Strength ~30%Significant increase in grip strength[5][6]
Reduction in Fat Mass YesYes[5][7]
Key Signaling Pathway Activated mTORC1, reduced ATF4 activityIGF-1/Akt, mTORC1, reduced ATF4 activity[5][6]

Signaling Pathways and Mechanisms of Action

Both tomatidine and ursolic acid exert their pro-hypertrophic effects by modulating key signaling pathways that regulate protein synthesis and degradation in skeletal muscle. The primary pathways implicated are the mTORC1 and IGF-1 signaling cascades.

Tomatidine's Mechanism of Action

Tomatidine primarily stimulates muscle growth by activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][5] Activation of mTORC1 leads to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes the translation of specific mRNAs into proteins, a critical step in muscle protein synthesis.[8] Furthermore, tomatidine has been shown to reduce the activity of Activating Transcription Factor 4 (ATF4), a key mediator of age-related muscle weakness and atrophy.[6]

Tomatidine_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 activates ATF4 ATF4 Tomatidine->ATF4 inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis (Hypertrophy) S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis promotes Muscle_Atrophy Muscle Atrophy ATF4->Muscle_Atrophy promotes

Caption: Tomatidine signaling pathway for muscle hypertrophy.
Ursolic Acid's Mechanism of Action

Ursolic acid also enhances skeletal muscle growth through the activation of mTORC1 signaling.[9] However, its mechanism is broader, as it also significantly enhances the insulin-like growth factor-1 (IGF-1) signaling pathway.[10] Ursolic acid increases the expression of IGF-1 in skeletal muscle, leading to the activation of the protein kinase Akt.[10] Activated Akt can then stimulate mTORC1, further amplifying the anabolic signal.[10] Similar to tomatidine, ursolic acid also inhibits the expression of genes associated with muscle atrophy and reduces the activity of ATF4.[6]

Ursolic_Acid_Pathway Ursolic_Acid Ursolic Acid IGF1_Receptor IGF-1 Receptor Ursolic_Acid->IGF1_Receptor activates ATF4 ATF4 Ursolic_Acid->ATF4 inhibits Akt Akt IGF1_Receptor->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Protein Synthesis (Hypertrophy) mTORC1->Protein_Synthesis promotes Muscle_Atrophy Muscle Atrophy ATF4->Muscle_Atrophy promotes

Caption: Ursolic acid signaling pathway for muscle hypertrophy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro C2C12 Myotube Culture and Treatment

This protocol outlines the general procedure for studying the effects of tomatidine and ursolic acid on cultured muscle cells.

C2C12_Protocol cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Analysis A 1. Culture C2C12 myoblasts in Growth Medium (DMEM + 10% FBS) B 2. Induce differentiation into myotubes by switching to Differentiation Medium (DMEM + 2% horse serum) A->B C 3. Treat differentiated myotubes with Tomatidine (e.g., 1 µM) or Ursolic Acid (e.g., 1-10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours) D 4. Assess hypertrophy by measuring myotube diameter via microscopy C->D E 5. Quantify protein synthesis using puromycin (B1679871) incorporation assays C->E F 6. Analyze signaling pathways via Western Blotting (mTORC1, Akt) C->F G 7. Measure gene expression via qRT-PCR (e.g., MyoD, Myogenin) C->G

Caption: Experimental workflow for in vitro C2C12 studies.

1. Cell Culture and Differentiation:

  • C2C12 myoblasts are cultured in a growth medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • To induce differentiation into myotubes, the GM is replaced with a differentiation medium (DMEM) containing 2% horse serum once the cells reach approximately 80-90% confluency.

2. Treatment:

  • After 4-6 days of differentiation, the myotubes are treated with either tomatidine (typically 1 µM dissolved in DMSO) or ursolic acid (1-10 µM dissolved in DMSO).[1][2]

  • A vehicle control group (DMSO only) is included in all experiments.

  • The duration of treatment varies depending on the endpoint being measured (e.g., 1-2 hours for signaling studies, 24-48 hours for hypertrophy assessment).[1]

3. Analysis:

  • Myotube Hypertrophy: Myotube diameter is measured using microscopy and image analysis software.

  • Protein Synthesis: Protein synthesis rates are quantified using methods like the puromycin incorporation assay.

  • Western Blotting: See detailed protocol below.

  • qRT-PCR: See detailed protocol below.

In Vivo Mouse Model of Muscle Hypertrophy

This protocol describes a common approach to investigate the effects of tomatidine and ursolic acid in a living organism.

1. Animal Model and Diet:

  • Male C57BL/6 mice are typically used.[5]

  • Mice are fed a standard chow diet or a diet supplemented with either tomatidine (e.g., 0.05% w/w) or ursolic acid (e.g., 0.14-0.27% w/w) for a period of several weeks (e.g., 5-8 weeks).[1][5]

2. Functional Assessment:

  • Muscle strength is assessed using a grip strength meter.

  • Endurance and exercise capacity can be measured using a treadmill test.

3. Tissue Collection and Analysis:

  • At the end of the study, mice are euthanized, and skeletal muscles (e.g., gastrocnemius, tibialis anterior, quadriceps) are dissected and weighed.

  • A portion of the muscle is frozen for histological analysis (e.g., H&E staining to measure muscle fiber cross-sectional area).

  • Another portion is snap-frozen in liquid nitrogen for molecular analysis (Western blotting and qRT-PCR).

Western Blotting Protocol for Signaling Pathway Analysis

This protocol is used to detect the levels and phosphorylation status of key proteins in the mTORC1 and IGF-1 signaling pathways.

1. Protein Extraction and Quantification:

  • Muscle tissue or C2C12 myotubes are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies against target proteins (e.g., phospho-S6K, total S6K, phospho-Akt, total Akt, GAPDH).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).

Quantitative Real-Time PCR (qRT-PCR) Protocol for Gene Expression Analysis

This protocol is used to measure the mRNA levels of genes involved in muscle growth and atrophy.

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from muscle tissue or C2C12 myotubes using TRIzol reagent or a commercial kit.

  • The quality and quantity of RNA are assessed using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

2. Real-Time PCR:

  • The qRT-PCR reaction is performed using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., Igf1, Myod, Myogenin, Atrogin-1, MuRF1) and a housekeeping gene (e.g., Gapdh).

  • The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

Both tomatidine and ursolic acid demonstrate significant potential as natural compounds for promoting skeletal muscle hypertrophy. Tomatidine appears to be more potent on a concentration basis in some studies, primarily acting through the mTORC1 pathway.[7] Ursolic acid, while requiring a higher concentration, exhibits a broader mechanism of action by activating both the IGF-1 and mTORC1 pathways. The choice between these two compounds for further research and development may depend on the specific therapeutic goals and desired mechanistic profile. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare the efficacy and mechanisms of these promising anabolic agents.

References

Comparing the bioactivity of Tomatidine and α-tomatine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Bioactivities of Tomatidine (B1681339) and α-Tomatine for Researchers and Drug Development Professionals

Introduction

Tomatidine and α-tomatine are two steroidal alkaloids predominantly found in tomatoes (Solanum lycopersicum), particularly in the leaves, stems, and unripe green fruit.[1][2][3][4] Structurally, α-tomatine is a glycoalkaloid, consisting of the aglycone tomatidine linked to a branched tetrasaccharide moiety, lycotetraose.[1][5] This structural difference is fundamental to their distinct mechanisms of action and bioactivities. While both compounds exhibit a range of promising pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, their potency and molecular targets often differ significantly.[2][6] This guide provides a detailed, data-driven comparison of their bioactivities to inform researchers and professionals in drug discovery and development.

Anticancer Bioactivity

Both tomatidine and α-tomatine have demonstrated anticancer properties, but α-tomatine generally exhibits greater cytotoxic potency. The presence of the lycotetraose sugar chain in α-tomatine is critical for its primary mechanism of action.[7]

Mechanism of Action:

  • α-Tomatine: The primary anticancer mechanism of α-tomatine involves its interaction with cholesterol in the cancer cell membrane.[1][8] This binding disrupts membrane integrity, leading to pore formation, cytoplasmic leakage, and ultimately, cell death through apoptosis or necrosis.[1][8] This process is often caspase-independent, involving the release of apoptosis-inducing factor (AIF) from the mitochondria.[9][10] Studies have shown that the addition of cholesterol can abrogate the cytotoxic effects of α-tomatine, confirming the importance of this interaction.[1]

  • Tomatidine: As the aglycone, tomatidine is much less cytotoxic and does not rely on cholesterol binding.[11] Its anticancer effects are mediated through different intracellular signaling pathways. Research indicates that tomatidine can inhibit cancer cell proliferation by targeting pathways such as the Sonic Hedgehog (SHH) signaling pathway and by modulating interferon-stimulated genes.[11][12] It has also been shown to inhibit activating transcription factor 4 (ATF4)-dependent signaling, which can induce ferroptosis in pancreatic cancer cells.[13]

G cluster_Tomatine α-Tomatine Bioactivity cluster_Tomatidine Tomatidine Bioactivity aTom α-Tomatine mem Cancer Cell Membrane (Cholesterol-rich) aTom->mem Binds to Cholesterol disrupt Membrane Disruption mem->disrupt aif AIF Release disrupt->aif apoptosis1 Caspase-Independent Apoptosis / Necrosis aif->apoptosis1 Tidine Tomatidine cell Cancer Cell Tidine->cell Enters Cell shh SHH Pathway Inhibition cell->shh atf4 ATF4 Inhibition cell->atf4 prolif Reduced Proliferation shh->prolif ferroptosis Ferroptosis atf4->ferroptosis

Caption: Comparative anticancer mechanisms of α-tomatine and tomatidine.

Comparative Efficacy (IC₅₀ Values): The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀). As shown in the table below, α-tomatine consistently demonstrates lower IC₅₀ values, indicating higher potency, particularly against prostate cancer cells. The removal of sugar moieties progressively reduces this activity.[7]

CompoundCell LineCancer TypeIC₅₀ (μM)Reference
α-Tomatine PC3Prostate Cancer~2.0[7]
MDA-MB-231Breast Cancer~20.0[7]
KATO-IIIGastric Cancer~20.0[7]
CT-26Colon Cancer3.5[9]
HL-60Myeloid Leukemia<5.0[1]
Tomatidine PC3Prostate Cancer>400
HT-29Colon Cancer~100[11]
MCF-7Breast Cancer~100[11]
HL-60Myeloid LeukemiaNo significant effect[1][14]

Anti-inflammatory Bioactivity

Both compounds exhibit potent anti-inflammatory activities by modulating key signaling pathways involved in the inflammatory response, such as NF-κB and MAPKs.[2][6]

Mechanism of Action: Tomatidine and α-tomatine have been shown to suppress the production of pro-inflammatory mediators in various cell types, including macrophages and chondrocytes.[15][16][17] They achieve this by inhibiting the activation of transcription factor NF-κB and suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK.[16][18][19] This dual inhibition leads to a downstream reduction in the expression of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[16][19]

G cluster_pathway Signaling Cascade cluster_compounds Inhibition cluster_response Inflammatory Response lps Inflammatory Stimulus (e.g., LPS, IL-1β) mapk MAPK Pathway (p38, ERK, JNK) lps->mapk nfkb NF-κB Pathway lps->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines mediators Inflammatory Mediators (iNOS, COX-2, MMPs) mapk->mediators nfkb->cytokines nfkb->mediators tomatine α-Tomatine tomatine->mapk Inhibits tomatine->nfkb Inhibits tomatidine Tomatidine tomatidine->mapk Inhibits tomatidine->nfkb Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by tomatidine and α-tomatine.

Comparative Efficacy (Inhibition of Inflammatory Mediators): Both molecules effectively reduce inflammatory markers. Studies in different models show significant suppression of key cytokines.

CompoundModelEffectQuantitative DataReference
α-Tomatine LPS-stimulated rat splenocytesReduced TNF-α, IL-1β, NO secretionDose-dependent reduction[20]
LPS-activated macrophagesSuppressed pro-inflammatory cytokinesSignificant suppression[15]
Tomatidine IL-1β-stimulated chondrocytesSuppressed iNOS, COX-2, MMPsSignificant suppression[16][17]
TNFα-stimulated arthritic FLSsReduced IL-1β, IL-6, TNFαSignificant dose-dependent inhibition[19]
LPS-induced PC-12 cellsReduced inflammatory factorsDose-dependent inhibition[21]

Antimicrobial Bioactivity

The antimicrobial activities of tomatidine and α-tomatine are pronounced but stem from different mechanisms, leading to varied spectra of activity.

Mechanism of Action:

  • α-Tomatine: Possesses broad-spectrum antifungal and antibacterial properties.[2] Similar to its anticancer effect, its primary mechanism is the disruption of microbial cell membranes through complexation with sterols (like ergosterol (B1671047) in fungi).[2][8] The lycotetraose chain is essential for this activity.

  • Tomatidine: Exhibits potent and specific bactericidal activity, particularly against persistent, slow-growing bacteria like Staphylococcus aureus small-colony variants (SCVs).[22] Its molecular target is the bacterial ATP synthase, specifically subunit c (AtpE), leading to the inhibition of energy production.[22][23] Tomatidine shows little to no activity against prototypical (WT) S. aureus on its own but acts synergistically with aminoglycoside antibiotics against these strains.[22][24]

Comparative Efficacy (Minimum Inhibitory Concentration - MIC): MIC values highlight the potent and specific nature of tomatidine's antibacterial action compared to the broader activity of α-tomatine.

CompoundOrganismMIC (μg/mL)MechanismReference
Tomatidine S. aureus (SCV)0.06ATP synthase inhibitor[22][25]
S. aureus (WT)>128ATP synthase inhibitor[22][25]
L. monocytogenesPotent activity reportedATP synthase inhibitor[26]
α-Tomatine Fungi (e.g., C. albicans)Fungicidal activity reportedMembrane disruption[2][14][27]
Bacteria (e.g., S. mutans)Bacteriostatic effect reportedMembrane disruption[14][24]

Experimental Protocols

This section details common methodologies used to assess the bioactivities of tomatidine and α-tomatine.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of tomatidine or α-tomatine for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.

2. Western Blot Analysis for Signaling Protein Expression

  • Principle: Detects specific proteins in a sample to quantify changes in their expression or phosphorylation state (activation).

  • Protocol:

    • Treat cells (e.g., macrophages, chondrocytes) with the compound for a set time, with or without an inflammatory stimulus (e.g., LPS).

    • Lyse the cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by molecular weight using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, NF-κB p65, total ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

3. Minimum Inhibitory Concentration (MIC) Determination

  • Principle: Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol (Broth Microdilution):

    • Prepare a two-fold serial dilution of tomatidine or α-tomatine in a 96-well microtiter plate using an appropriate broth medium.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus).

    • Include positive (microorganism, no compound) and negative (broth only) controls.

    • Incubate the plate under conditions suitable for the microorganism's growth (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

G start Start: Cell Culture / Microorganism Prep treat Compound Treatment (Serial Dilutions) start->treat incubate Incubation (24-72 hours) treat->incubate assay Select Assay incubate->assay mtt MTT Assay (Viability) assay->mtt Cytotoxicity wb Western Blot (Protein Expression) assay->wb Signaling mic Visual Inspection (Antimicrobial) assay->mic Antimicrobial data Data Acquisition (Absorbance, Imaging, etc.) mtt->data wb->data mic->data analysis Data Analysis (IC50, Band Density, MIC) data->analysis end Conclusion analysis->end

Caption: Generalized experimental workflow for bioactivity assessment.

Conclusion

Tomatidine and its glycoside α-tomatine are promising natural compounds with distinct and valuable bioactivities.

  • α-Tomatine is a potent cytotoxic agent, particularly against cancer cells, with its activity intrinsically linked to the presence of its sugar moiety and its ability to disrupt cell membranes by binding to cholesterol. This makes it a strong candidate for development as a topical or locally administered anticancer or antifungal agent.

  • Tomatidine , the aglycone, is less cytotoxic but demonstrates more specific intracellular activities. Its ability to inhibit bacterial ATP synthase makes it a compelling lead for developing new antibiotics against persistent infections. Furthermore, its potent anti-inflammatory effects through the modulation of NF-κB and MAPK signaling highlight its therapeutic potential for inflammatory diseases like arthritis.[16][17][19]

The choice between these two molecules for further drug development will depend entirely on the therapeutic target. The potent but less specific membrane-disrupting activity of α-tomatine contrasts with the targeted intracellular mechanisms of tomatidine, offering a clear divergence in their potential clinical applications.

References

Confirming Tomatidine's mTORC1-Dependent Anabolic Effects Using Rapamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tomatidine (B1681339), a natural compound derived from tomatoes, and Rapamycin (B549165), a well-established mTORC1 inhibitor. The focus is to objectively demonstrate how Rapamycin is utilized to confirm that the anabolic effects of Tomatidine in skeletal muscle are mediated through the mTORC1 signaling pathway. The information presented is supported by experimental data and detailed methodologies for key experiments.

Introduction

Tomatidine has been identified as a promising natural small molecule that can stimulate anabolism and counteract skeletal muscle atrophy.[1][2] Its mechanism of action is believed to involve the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a crucial regulator of cell growth and protein synthesis.[1][3] To validate this hypothesis, the specific mTORC1 inhibitor, Rapamycin, is employed as a critical experimental tool. By observing the reversal or attenuation of Tomatidine's effects in the presence of Rapamycin, researchers can confirm the mTORC1-dependency of Tomatidine's anabolic actions.[1][3]

Comparative Data: Tomatidine and Rapamycin Effects on mTORC1 Signaling

The following tables summarize the quantitative data from studies on cultured C2C12 skeletal myotubes, illustrating the effects of Tomatidine and the inhibitory action of Rapamycin.

Table 1: Effect of Tomatidine on mTORC1 Signaling and Anabolism

ParameterVehicle (Control)Tomatidine (1 µM)Fold Change
S6K Phosphorylation (Arbitrary Units)1.0~1.81.8x increase
Protein Synthesis (Arbitrary Units)1.0~1.21.2x increase
IGF1 mRNA Levels (Relative)1.0~1.51.5x increase
PGC-1α1 mRNA Levels (Relative)1.0~1.41.4x increase

Data adapted from studies on C2C12 myotubes.[1]

Table 2: Rapamycin Abolishes Tomatidine-Mediated mTORC1 Activation and Anabolism

TreatmentS6K Phosphorylation (Arbitrary Units)Total Cellular Protein (Arbitrary Units)Myotube Size (Arbitrary Units)
Vehicle1.01.01.0
Tomatidine (1 µM)~1.7~1.15~1.12
Rapamycin (100 nM)~0.2~0.9~0.85
Tomatidine (1 µM) + Rapamycin (100 nM)~0.2~0.9~0.85

Data adapted from studies on C2C12 myotubes. As shown, Rapamycin abolishes the effects of Tomatidine on S6K phosphorylation, protein accretion, and myotube growth.[1][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mTORC1 signaling pathway and the experimental workflow used to confirm Tomatidine's mechanism of action.

mTORC1_Signaling_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis Anabolic_Genes Anabolic Genes (e.g., IGF-1, PGC-1α1) mTORC1->Anabolic_Genes Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: mTORC1 signaling pathway activated by Tomatidine and inhibited by Rapamycin.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Assays cluster_3 Analysis C2C12 C2C12 Skeletal Myotubes Vehicle Vehicle (Control) C2C12->Vehicle Tomatidine Tomatidine C2C12->Tomatidine Rapamycin Rapamycin C2C12->Rapamycin Tom_Rap Tomatidine + Rapamycin C2C12->Tom_Rap Immunoblot Immunoblot (p-S6K) Vehicle->Immunoblot Protein_Synth Protein Synthesis Assay Vehicle->Protein_Synth qPCR qPCR (IGF1, PGC-1α1) Vehicle->qPCR Microscopy Microscopy (Myotube Size) Vehicle->Microscopy Tomatidine->Immunoblot Tomatidine->Protein_Synth Tomatidine->qPCR Tomatidine->Microscopy Rapamycin->Immunoblot Rapamycin->Protein_Synth Rapamycin->qPCR Rapamycin->Microscopy Tom_Rap->Immunoblot Tom_Rap->Protein_Synth Tom_Rap->qPCR Tom_Rap->Microscopy Data_Analysis Quantitative Analysis Immunoblot->Data_Analysis Protein_Synth->Data_Analysis qPCR->Data_Analysis Microscopy->Data_Analysis

Caption: Experimental workflow for confirming Tomatidine's mTORC1-dependent effects.

Logical_Relationship Tomatidine_Effect Tomatidine stimulates anabolism Hypothesis Hypothesis: Effect is mTORC1-dependent Tomatidine_Effect->Hypothesis Experiment Experiment: Add Rapamycin (mTORC1 inhibitor) Hypothesis->Experiment Observation Observation: Rapamycin abolishes Tomatidine's effect Experiment->Observation Conclusion Conclusion: Tomatidine's effect is mTORC1-dependent Observation->Conclusion

Caption: Logical framework for using Rapamycin to validate Tomatidine's mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

1. Cell Culture and Treatment

  • Cell Line: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence.

  • Treatment: Differentiated myotubes are treated with vehicle (0.1% DMSO), 1 µM Tomatidine, 100 nM Rapamycin, or a combination of 1 µM Tomatidine and 100 nM Rapamycin for specified durations depending on the assay.[3]

2. Immunoblot Analysis

  • Objective: To measure the phosphorylation status of S6 kinase (S6K), a downstream target of mTORC1, as an indicator of mTORC1 activity.

  • Protocol:

    • After treatment (e.g., 1 hour), myotubes are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated S6K (p-S6K) and total S6K.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.[4][5]

3. Protein Synthesis Assay

  • Objective: To quantify the rate of new protein synthesis.

  • Protocol:

    • Myotubes are treated for a specified duration (e.g., 30 hours).

    • A puromycin-based assay (e.g., SUnSET method) is used. A low concentration of puromycin (B1679871) is added to the culture medium for a short period before harvesting.

    • Puromycin incorporates into newly synthesized polypeptide chains.

    • Cell lysates are collected, and the amount of puromycin-labeled protein is determined by immunoblotting with an anti-puromycin antibody.

4. Quantitative Real-Time PCR (qPCR)

  • Objective: To measure the mRNA expression levels of anabolic genes like IGF1 and PGC-1α1.

  • Protocol:

    • Myotubes are treated for a specified duration (e.g., 2 hours).

    • Total RNA is extracted using a suitable kit (e.g., RNeasy).

    • cDNA is synthesized from the RNA template.

    • qPCR is performed using specific primers for the target genes and a housekeeping gene for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

5. Myotube Size Measurement

  • Objective: To assess the morphological changes and growth of myotubes.

  • Protocol:

    • Myotubes are treated for an extended period (e.g., 48 hours).

    • Cells are fixed and immunostained for a muscle-specific protein (e.g., myosin heavy chain) to visualize the myotubes.

    • Images are captured using a microscope.

    • The diameter or area of a large number of myotubes per condition is measured using image analysis software.

Conclusion

References

Validating the Anti-Inflammatory Effects of Tomatidine in Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of tomatidine (B1681339) in macrophages against other well-established anti-inflammatory agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel therapeutic strategies for inflammatory diseases.

Overview of Tomatidine's Anti-Inflammatory Activity

Tomatidine, a steroidal alkaloid found in tomatoes, has demonstrated significant anti-inflammatory properties in macrophage-mediated inflammation.[1][2] Its primary mechanism of action involves the suppression of key pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators. Specifically, tomatidine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] This inhibition leads to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.[3]

Comparative Analysis of Anti-Inflammatory Effects

To contextualize the anti-inflammatory potency of tomatidine, this section compares its effects with three other compounds known for their anti-inflammatory activity in macrophages: Dexamethasone (B1670325) (a synthetic glucocorticoid), Quercetin (B1663063) (a natural flavonoid), and Resveratrol (B1683913) (a natural polyphenol).

Quantitative Comparison of Inflammatory Marker Inhibition

The following table summarizes the quantitative data on the inhibition of key inflammatory markers by tomatidine and the selected alternative compounds. It is important to note that the data is compiled from different studies with varying experimental conditions, which may influence the absolute values.

CompoundTarget MarkerCell TypeStimulantConcentration% Inhibition / EffectReference
Tomatidine iNOS expressionRAW 264.7LPS10 µMSignificant decrease[3]
COX-2 expressionRAW 264.7LPS10 µMSignificant decrease[3]
IL-1β secretionBALF from miceLPS10 mg/kg (in vivo)~42% reduction[1]
IL-6 secretionBALF from miceLPS10 mg/kg (in vivo)~31% reduction[1]
TNF-α secretionBALF from miceLPS10 mg/kg (in vivo)Data not available[1]
Dexamethasone IFNβ expressionPrimary mouse macrophagesLPSDose-dependentStrong inhibition[5][6]
MIP-2 expressionEndothelial cellsTNF-αDose-dependentInhibition[7]
Pro-inflammatory genesDUSP1-/- macrophages--Impaired suppression[8]
Quercetin NO productionRAW 264.7Poly(I:C)up to 50 µMSignificant inhibition[9]
IL-6 productionRAW 264.7Poly(I:C)up to 50 µMSignificant inhibition[9]
TNF-α productionRAW 264.7Poly(I:C)up to 50 µMSignificant inhibition[9]
iNOS expressionRAW 264.7LPS-Attenuated[10]
Resveratrol NO productionRAW 264.7LPS2.5 µg/mlDecreased levels[11]
TNF-α productionHuman M1 macrophages7-Oxo-cholesterol-Significant prevention[12]
IL-6 productionHuman M1 macrophages7-Oxo-cholesterol-Significant prevention[12]
NF-κB activationHuman M2 macrophages7-Oxo-cholesterol-Completely prevented[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds in macrophages.

LPS-Stimulated Macrophage Assay

This protocol outlines the procedure for inducing an inflammatory response in macrophages using Lipopolysaccharide (LPS).[13][14][15]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Tomatidine) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (10-100 ng/mL) for a specified period (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

Measurement of Pro-Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying cytokine concentrations in the culture supernatant.[16][17][18][19]

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The cytokine concentrations in the samples are determined by comparison with the standard curve.

Western Blot Analysis of NF-κB Pathway

Western blotting is used to detect changes in the protein levels of key components of the NF-κB signaling pathway.[20][21][22][23]

  • Protein Extraction: Lyse the treated macrophage cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Tomatidine's Inhibition of the NF-κB Signaling Pathway

The following diagram illustrates the mechanism by which tomatidine inhibits the NF-κB signaling pathway in macrophages.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) Tomatidine Tomatidine Tomatidine->IKK Inhibits NFkB_n->Inflammatory_Genes

Caption: Tomatidine inhibits LPS-induced NF-κB activation.

Experimental Workflow for Assessing Anti-Inflammatory Effects

This diagram outlines the general workflow for validating the anti-inflammatory effects of a test compound in macrophages.

Experimental_Workflow Start Start: Macrophage Cell Culture Pretreat Pre-treatment with Test Compound (e.g., Tomatidine) Start->Pretreat Stimulate Inflammatory Stimulus (e.g., LPS) Pretreat->Stimulate Incubate Incubation Stimulate->Incubate Harvest Harvest Supernatant and Cell Lysate Incubate->Harvest ELISA Cytokine Measurement (ELISA) Harvest->ELISA WesternBlot Protein Analysis (Western Blot) Harvest->WesternBlot DataAnalysis Data Analysis and Interpretation ELISA->DataAnalysis WesternBlot->DataAnalysis

Caption: General workflow for anti-inflammatory compound validation.

Conclusion

Tomatidine demonstrates significant anti-inflammatory effects in macrophages by targeting the NF-κB and JNK signaling pathways. While direct comparative studies are limited, the available data suggests that tomatidine's potency is comparable to other natural anti-inflammatory compounds like quercetin and resveratrol. Its distinct mechanism of action and natural origin make it a promising candidate for further investigation in the development of novel therapies for inflammatory diseases. The experimental protocols and workflows provided in this guide offer a framework for researchers to further validate and expand upon these findings.

References

A Comparative Guide to Autophagy Induction: Tomatidine and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the plant-derived steroidal alkaloid Tomatidine (B1681339) with other established autophagy-inducing agents: Rapamycin (B549165), Spermidine (B129725), and Resveratrol. We will delve into their distinct signaling pathways, present available quantitative data for comparison, and provide detailed experimental protocols for key assays used in autophagy research.

Mechanisms of Action: A Divergence in Pathways

Autophagy is a tightly regulated catabolic process. While many inducers converge on the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy, their upstream mechanisms can vary significantly.

  • Tomatidine: The precise mechanism of tomatidine-induced autophagy is still under investigation, with some conflicting reports. While some studies indicate it stimulates mTORC1 signaling to promote anabolism in muscle cells[1][2], other research points to its ability to induce autophagy by inhibiting upstream signaling pathways. For instance, in hepatic stellate cells, tomatidine is suggested to promote autophagy by inhibiting the ERK/MAPK pathway, which in turn leads to the inhibition of mTOR and activation of the autophagy-initiating ULK1 complex[3]. It has also been shown to activate autophagy while protecting against ischemic injury in a manner independent of mitophagy[4]. Additional studies report that tomatidine can activate autophagy by suppressing NF-κB and MAPK signaling[5][6].

  • Rapamycin: As the archetypal autophagy inducer, Rapamycin functions through a direct and well-characterized mechanism. It forms a complex with the intracellular protein FKBP12, and this complex directly binds to and inhibits mTORC1[7][8]. This action mimics a state of cellular starvation, releasing the inhibitory brake on the ULK1 complex and robustly initiating the autophagic process[9][10].

  • Spermidine: This natural polyamine induces autophagy through a distinct, mTOR-independent pathway. Spermidine functions as an inhibitor of the acetyltransferase EP300[11]. By inhibiting EP300, it promotes the deacetylation of several core autophagy-related (Atg) proteins, a post-translational modification that stimulates autophagic flux[11][12].

  • Resveratrol: This polyphenol, found in grapes and red wine, induces autophagy through multiple signaling pathways. It can act as a direct inhibitor of mTOR by competing with ATP for its binding site[13]. Additionally, Resveratrol can indirectly inhibit mTOR by activating AMP-activated protein kinase (AMPK), a key cellular energy sensor[14][15]. Furthermore, Resveratrol is a known activator of Sirtuin 1 (SIRT1), a deacetylase that can promote autophagy by deacetylating core Atg proteins like LC3, Atg5, and Atg7, representing another mTOR-independent route[16][17].

Signaling Pathway Diagrams

Tomatidine_Pathway Tomatidine Tomatidine MAPK_ERK MAPK / ERK Pathway Tomatidine->MAPK_ERK Inactivation mTORC1 mTORC1 MAPK_ERK->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Autophagy Autophagy ULK1->Autophagy Activation

Caption: Proposed Tomatidine autophagy induction pathway via MAPK/mTORC1. (Max Width: 760px)

Rapamycin_Pathway Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibition ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Autophagy Autophagy ULK1->Autophagy Activation

Caption: Rapamycin's direct inhibitory pathway on mTORC1 to induce autophagy. (Max Width: 760px)

Spermidine_Pathway Spermidine Spermidine EP300 EP300 Acetyltransferase Spermidine->EP300 Inhibition Atg_Proteins Cytosolic Proteins (e.g., Atg5, Atg7, LC3) EP300->Atg_Proteins Acetylation Deacetylation Protein Deacetylation EP300->Deacetylation Atg_Proteins->Deacetylation Autophagy Autophagy Deacetylation->Autophagy Activation

Caption: Spermidine's mTOR-independent pathway via EP300 inhibition. (Max Width: 760px)

Resveratrol_Pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activation SIRT1 SIRT1 Resveratrol->SIRT1 Activation mTORC1 mTORC1 Resveratrol->mTORC1 Direct Inhibition (ATP Competition) AMPK->mTORC1 Inhibition Atg_Proteins Atg Proteins (LC3, Atg5, Atg7) SIRT1->Atg_Proteins Deacetylation ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Autophagy Autophagy Atg_Proteins->Autophagy ULK1->Autophagy

Caption: Resveratrol's multi-faceted approach to inducing autophagy. (Max Width: 760px)

Comparative Performance Data

Direct quantitative comparison of potency for autophagy induction is challenging without side-by-side studies, as effective concentrations vary by cell type, treatment duration, and experimental conditions. The following table summarizes typical concentrations and key markers from various studies.

CompoundMechanism of ActionTypical Concentration RangeKey Autophagy Markers Observed
Tomatidine Inhibition of upstream pathways (e.g., NF-κB, MAPK) leading to mTORC1 inhibition[3][5][6]1 - 40 µMIncreased Beclin-1, LC3-II/I ratio; Decreased p62[3]
Rapamycin Direct mTORC1 inhibitor[7][8]10 - 100 nMIncreased LC3-II, Beclin-1; Decreased p62, p-mTOR, p-S6K[9][14][18]
Spermidine EP300 acetyltransferase inhibitor[11]10 µM - 1 mMReduced protein acetylation; Prevents Beclin-1 cleavage[11][12]
Resveratrol Direct mTOR inhibitor; AMPK activator; SIRT1 activator[13][15][16][17]0.1 - 50 µMIncreased LC3-II/I ratio, Atg5, Beclin-1[14]

Experimental Workflow and Protocols

Accurate assessment of autophagy is crucial for studying the effects of these inducers. Below is a generalized workflow and detailed protocols for key assays.

Experimental_Workflow Start Cell Culture (e.g., HeLa, HEK293) Treatment Treat with Autophagy Inducer +/- Lysosomal Inhibitor (Bafilomycin A1 / Chloroquine) Start->Treatment Split Treatment->Split Lysis Cell Lysis & Protein Quantification Split->Lysis Biochemical Analysis Transfection Transfect with mRFP-GFP-LC3 Split->Transfection Imaging Analysis WB Western Blot (LC3, p62, Actin) Lysis->WB Analysis Data Analysis & Quantification WB->Analysis Microscopy Fluorescence Microscopy Transfection->Microscopy Microscopy->Analysis

Caption: General experimental workflow for assessing autophagy induction. (Max Width: 760px)

This assay measures the conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II and the degradation of the autophagy receptor p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with the desired autophagy inducer for a specified duration (e.g., 6-24 hours).

    • To measure autophagic flux, include a parallel set of wells treated with both the inducer and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the incubation period[19].

  • Protein Extraction:

    • Place culture plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors[20][21].

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris[20]. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Load 20-30 µg of protein per lane on a 15% polyacrylamide gel for LC3 or a 10% gel for p62. A 4-20% gradient gel can also be used[20][21].

    • Transfer separated proteins to a 0.2 µm PVDF membrane[20].

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against LC3B (1:1000) and p62 (1:1000-1:2000)[20][22].

    • Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[20].

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of LC3-II to the loading control. A significant accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates a functional autophagic flux[19].

    • A decrease in the p62/loading control ratio upon treatment indicates increased autophagic degradation[23][24].

This method allows for the visualization of autophagic flux. The tandem fluorescent-tagged LC3 protein (tfLC3) emits yellow fluorescence (merged GFP and RFP) in neutral pH environments like the cytoplasm and autophagosomes. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mRFP continues to fluoresce, resulting in red-only puncta[25].

  • Cell Culture and Transfection:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Transfect cells with a plasmid encoding mRFP-GFP-LC3 using a suitable transfection reagent or use a stably expressing cell line[26].

    • Allow 24-48 hours for protein expression.

  • Cell Treatment:

    • Treat cells with the autophagy inducer as described in the Western blot protocol, including all necessary controls[27].

  • Cell Fixation and Mounting:

    • Wash cells once with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature[26].

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain nuclei.

  • Imaging and Analysis:

    • Image the cells using a confocal or fluorescence microscope.

    • Capture images in the GFP, RFP, and DAPI channels.

    • Quantify the number of yellow (GFP+/RFP+, autophagosomes) and red (GFP-/RFP+, autolysosomes) puncta per cell.

    • An increase in the number of both yellow and red puncta indicates autophagy induction. An increase in the ratio of red to yellow puncta signifies efficient autophagic flux (i.e., successful fusion of autophagosomes with lysosomes)[25].

References

A Comparative Analysis of Tomatidine's Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Tomatidine, a steroidal alkaloid derived from the hydrolysis of α-tomatine found in tomatoes, has garnered significant scientific interest for its multifaceted pharmacological activities.[1] Preclinical studies have illuminated its potential as a therapeutic agent in a variety of contexts, from muscle atrophy to cancer. This guide provides a comprehensive cross-validation of Tomatidine's effects in different cell lines, presenting key experimental data, detailed methodologies, and a visualization of the underlying molecular pathways to support researchers, scientists, and drug development professionals.

Quantitative Analysis of Tomatidine's Effects

The biological impact of Tomatidine varies significantly depending on the cell type, concentration, and duration of exposure. Its effects range from promoting anabolic processes in muscle cells to inhibiting proliferation and inducing cell death in various cancer cell lines. The following table summarizes the quantitative data from key studies.

Cell LineCell TypeEffectConcentrationDurationResultsCitation
C2C12 Mouse MyoblastsAnabolism, Hypertrophy< 300 nM (EC50)48hStimulated myotube growth.[2]
Human Myotubes Primary Skeletal MuscleAnabolism, Hypertrophy1 µM48hIncreased total cellular protein and mitochondrial DNA.[2]
PC3 Human Prostate CancerCytotoxicity248.9 µg/mL (IC50)48h50% inhibition of cell viability.[3]
85As2 Human Gastric CancerProliferation Inhibition6.5 µg/mL (~15.6 µM)72hCell growth inhibited to 63.3% of control.[4]
HT-29 Human Colon CancerProliferation Inhibition100 µM48h70% inhibition of cell growth.[4]
MCF-7 Human Breast CancerProliferation Inhibition100 µM48h80% inhibition of cell growth.[4]
HBL-100 Human Breast CancerProliferation Inhibition30 µM24h~75% inhibition of cell growth.[4]
HeLa Human Cervical CancerProliferation Inhibition100 µM48h60% inhibition of cell growth.[4]
A549 Human Lung AdenocarcinomaInvasion InhibitionNot SpecifiedNot SpecifiedReduced expression of MMP-2/9.[5]
Panc1 Human Pancreatic CancerProliferation InhibitionDose-dependent72hSignificant inhibition of cell proliferation.[6][7]
MiaPaca-2 Human Pancreatic CancerProliferation InhibitionDose-dependent72hSignificant inhibition of cell proliferation.[6][7]
MT5 Murine Pancreatic CancerProliferation InhibitionDose-dependent72hSignificant inhibition of cell proliferation.[6][7]
HL-60 Human Myeloid LeukemiaLittle to no effectNot SpecifiedNot SpecifiedTomatidine had minimal effect on growth and apoptosis.[8]
AGS Human Gastric CancerNo effectNot SpecifiedNot SpecifiedNo significant inhibition of growth was observed.[4]

Key Signaling Pathways Modulated by Tomatidine

Tomatidine exerts its cellular effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its development as a targeted therapeutic agent.

mTORC1 Pathway in Skeletal Muscle

In skeletal muscle cells, Tomatidine promotes anabolism and growth by activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[2][9] This leads to increased protein synthesis and mitochondrial biogenesis, combating muscle atrophy.[2]

G Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 Activates S6K S6K Phosphorylation mTORC1->S6K Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Increases Cell_Growth Muscle Cell Growth (Hypertrophy) Protein_Synthesis->Cell_Growth Rapamycin Rapamycin (Inhibitor) Rapamycin->mTORC1 Inhibits G Tomatidine Tomatidine ATF4_translocation ATF4 Nuclear Translocation Tomatidine->ATF4_translocation Inhibits Ferroptosis Ferroptosis Tomatidine->Ferroptosis Induces ATF4_activity ATF4 Transcriptional Activity ATF4_translocation->ATF4_activity Downstream_genes Downstream Gene Expression (e.g., p-4EBP1) ATF4_activity->Downstream_genes Tumor_Growth Tumor Growth Downstream_genes->Tumor_Growth Ferroptosis->Tumor_Growth Inhibits G Tomatidine Tomatidine ERK_Akt ERK and Akt Signaling Tomatidine->ERK_Akt Inhibits NFkB NF-κB Activity Tomatidine->NFkB Inhibits ERK_Akt->NFkB MMPs MMP-2/9 Expression NFkB->MMPs Reduces Cell_Invasion Cell Invasion MMPs->Cell_Invasion G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding & Culture Tomatidine_Prep Tomatidine Treatment (Dose-Response) Cell_Culture->Tomatidine_Prep MTT Viability/Proliferation (MTT Assay) Tomatidine_Prep->MTT Western Protein Expression (Western Blot) Tomatidine_Prep->Western qPCR Gene Expression (qPCR) Tomatidine_Prep->qPCR Invasion Cell Invasion Assay Tomatidine_Prep->Invasion Data_Quant Data Quantification (IC50, Fold Change) MTT->Data_Quant Western->Data_Quant qPCR->Data_Quant Invasion->Data_Quant Pathway_Analysis Pathway Identification Data_Quant->Pathway_Analysis

References

Distinguishing the Effects of Tomatidine from its Glycoside Precursor, α-Tomatine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct biological activities of a natural compound and its metabolic derivatives is crucial for targeted therapeutic development. This guide provides a comprehensive comparison of the steroidal alkaloid tomatidine (B1681339) and its glycoside precursor, α-tomatine, summarizing key experimental data, detailing methodologies, and visualizing affected signaling pathways.

Tomatidine, the aglycone of α-tomatine, is formed by the hydrolysis of its parent compound in the gut.[1] While structurally related, these two molecules exhibit significantly different mechanisms of action and biological effects, a critical distinction for researchers investigating their therapeutic potential. α-Tomatine, a glycoalkaloid found in high concentrations in unripe tomatoes, primarily acts through membrane disruption by forming complexes with cholesterol.[2][3] This activity is dependent on its tetrasaccharide moiety and is significantly reduced upon its removal.[4] In contrast, tomatidine, which is absorbed by the gut, does not exhibit this membrane-disrupting activity but instead modulates specific intracellular signaling pathways, demonstrating a range of effects from promoting muscle growth to inhibiting cancer cell proliferation.[1][2]

Data Presentation: A Comparative Overview

To facilitate a clear understanding of their differential effects, the following tables summarize quantitative data from various experimental studies.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineCell TypeIC50 (µg/mL)Reference
α-Tomatine PC3Prostate Cancer3.0 ± 0.3[1][5]
MDA-MB-231Breast Cancer>100[5]
KATO IIIGastric Cancer>100[5]
HT-29Colon Cancer>100[6]
HepG2Liver Cancer>100[6]
ChangNormal Liver>100[5]
Hel299Normal Lung>100[5]
Tomatidine PC3Prostate Cancer248.9 ± 11.2[1][5]
MDA-MB-231Breast Cancer>100[5]
KATO IIIGastric Cancer>100[5]
HT-29Colon Cancer>100[6]
HepG2Liver Cancer>100[6]
ChangNormal Liver>100[5]
Hel299Normal Lung>100[5]

Table 2: Effects on Cellular Processes and Signaling Pathways

EffectTomatidineα-Tomatine
Skeletal Muscle Stimulates mTORC1 signaling, leading to muscle hypertrophy and reduced atrophy.[7][8]Not reported to have a direct effect.
Cancer Inhibits pancreatic tumor growth by targeting ATF4-dependent signaling and inducing ferroptosis.[9][10]Induces apoptosis in various cancer cell lines, including HL-60 leukemia cells, largely through cholesterol-dependent membrane disruption.[11][12]
Inflammation Modulates NF-κB and MAPK signaling pathways.[13]Inhibits NF-κB and MAPK signaling pathways.[14]
Cholesterol Interaction Does not form complexes with cholesterol.[2]Forms 1:1 complexes with cholesterol, leading to membrane disruption.[2][3]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).

Tomatidine_mTORC1_Pathway Tomatidine Tomatidine mTORC1 mTORC1 Tomatidine->mTORC1 Activates S6K S6 Kinase (S6K) mTORC1->S6K Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes Muscle_Growth Muscle Growth & Reduced Atrophy Protein_Synthesis->Muscle_Growth Leads to

Figure 1: Tomatidine-mediated activation of the mTORC1 signaling pathway.

Alpha_Tomatine_Apoptosis_Pathway Alpha_Tomatine α-Tomatine Cholesterol Membrane Cholesterol Alpha_Tomatine->Cholesterol Forms Complex with Membrane_Disruption Membrane Disruption Cholesterol->Membrane_Disruption Induces Apoptosis Apoptosis Membrane_Disruption->Apoptosis Triggers

Figure 2: α-Tomatine's mechanism of inducing apoptosis via membrane disruption.

Experimental_Workflow_Muscle_Atrophy cluster_0 In Vivo Mouse Model Start Induce Muscle Atrophy (e.g., hindlimb immobilization) Treatment Administer Tomatidine (oral or IP) Start->Treatment Measurement Measure Muscle Mass, Fiber Size, and Strength Treatment->Measurement Analysis Biochemical Analysis (e.g., Western Blot for p-S6K) Measurement->Analysis

Figure 3: Experimental workflow for studying the effects of tomatidine on muscle atrophy.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to differentiate the effects of tomatidine and α-tomatine.

Tomatidine's Effect on mTORC1 Signaling in Muscle Cells

This protocol details the investigation of tomatidine's ability to activate the mTORC1 pathway, a key regulator of muscle protein synthesis.

1. Cell Culture and Treatment:

  • Mouse C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Differentiation into myotubes is induced by switching to DMEM with 2% horse serum.

  • Differentiated myotubes are treated with tomatidine (e.g., 1 µM dissolved in DMSO) or vehicle (DMSO) for specified durations (e.g., 1 hour for signaling studies, 24-48 hours for hypertrophy assessment).[7][12]

2. Western Blot Analysis:

  • After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST.

  • Incubation with primary antibodies against phosphorylated S6K (a downstream target of mTORC1) and total S6K is performed overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate is used for detection, and band intensities are quantified using densitometry. An increase in the ratio of phosphorylated S6K to total S6K indicates mTORC1 activation.[4][15][16][17][18]

α-Tomatine-Induced Apoptosis in HL-60 Cells

This protocol outlines the assessment of apoptosis induced by α-tomatine in human leukemia (HL-60) cells.

1. Cell Culture and Treatment:

  • HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Cells are seeded at a density of 2 x 10^5 cells/mL and treated with various concentrations of α-tomatine (e.g., 1, 2, and 5 µM) or tomatidine for 48 hours.[11][12]

2. Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining):

  • After treatment, cells are harvested and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark for 15 minutes at room temperature.

  • Samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[14][19][20][21]

In Vivo Mouse Model of Skeletal Muscle Atrophy

This protocol describes an in vivo model to evaluate the efficacy of tomatidine in preventing muscle atrophy.

1. Animal Model:

  • Adult male C57BL/6 mice are used.

  • Muscle atrophy is induced through methods such as hindlimb immobilization (casting) or denervation (sciatic nerve transection).[7][22][23]

2. Tomatidine Administration:

  • Tomatidine is administered to the mice, typically through oral gavage or intraperitoneal injection, at a predetermined dosage (e.g., 50 mg/kg body weight) daily for the duration of the atrophy-inducing period.[10] A control group receives the vehicle.

3. Outcome Measures:

  • At the end of the experimental period, mice are euthanized, and hindlimb muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed.

  • Muscle fiber cross-sectional area is determined from histological sections stained with H&E or specific antibodies.

  • Muscle strength can be assessed using a grip strength meter.

  • Biochemical analyses, such as Western blotting for mTORC1 pathway proteins, are performed on muscle tissue lysates.[7]

α-Tomatine and Cholesterol Binding Assay (Conceptual Protocol)

While a specific detailed protocol was not found in the immediate search results, a conceptual approach based on established principles can be outlined.

1. Liposome (B1194612) Preparation:

  • Liposomes are prepared with a lipid composition mimicking a cell membrane, including cholesterol.

  • A fluorescent probe (e.g., carboxyfluorescein) can be encapsulated within the liposomes.

2. α-Tomatine Treatment:

  • The liposome suspension is incubated with varying concentrations of α-tomatine.

3. Measurement of Membrane Permeabilization:

  • The binding of α-tomatine to cholesterol in the liposome membrane will cause disruption and leakage of the encapsulated fluorescent probe.

  • The increase in fluorescence in the external medium is measured over time using a fluorometer. This increase is proportional to the degree of membrane disruption and, consequently, the extent of α-tomatine-cholesterol binding.[24][25][26]

Tomatidine's Effect on ATF4 Signaling in Pancreatic Cancer Cells

This protocol details the investigation of tomatidine's impact on the Activating Transcription Factor 4 (ATF4) signaling pathway in pancreatic cancer cells.

1. Cell Culture and Treatment:

  • Human pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa-2) are cultured in appropriate media.

  • Cells are treated with tomatidine at various concentrations for specified durations (e.g., 40 hours).[9]

2. Chromatin Immunoprecipitation (ChIP)-qPCR:

  • Following treatment, cells are cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.

  • The chromatin is sheared into smaller fragments by sonication.

  • An antibody specific for ATF4 is used to immunoprecipitate the ATF4-DNA complexes.

  • The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR) is performed on the purified DNA using primers for the promoter regions of known ATF4 target genes (e.g., eIF4EBP1, ASNS).

  • An enrichment of these promoter regions in the tomatidine-treated samples compared to the control indicates an alteration in ATF4 binding to its target genes.[9][27]

References

Independent Verification of Tomatidine's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of tomatidine (B1681339), a steroidal alkaloid found in tomatoes, with its precursor α-tomatine, other related natural compounds, and standard chemotherapeutic agents. The information presented is collated from independent research studies to support further investigation and drug development efforts.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for tomatidine, α-tomatine, the alternative steroidal alkaloids solasodine (B1681914) and solanine, and relevant standard-of-care drugs across various cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

Table 1: IC50 Values of Tomatidine and α-Tomatine in Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Incubation Time (h)
TomatidineProstatePC3248.948
α-TomatineProstatePC33.048
α-TomatineBreastMDA-MB-231>10048
α-TomatineGastricKATO-III>10048
α-TomatineLeukemiaHL-60~2.524
α-TomatineLeukemiaK562~3.024
α-TomatineLiverHepG23.624

Table 2: IC50 Values of Alternative Steroidal Alkaloids in Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Incubation Time (h)
SolasodineColorectalHCT-116~2048
SolasodineColorectalSW480~2548
SolasodineColorectalLoVo~3048
α-SolanineColorectalRKO~548
α-SolanineColorectalHCT-116~7.548

Table 3: IC50 Values of Standard Chemotherapeutic Drugs in Relevant Cancer Cell Lines

DrugCancer TypeCell LineIC50 (µM)Incubation Time (h)
GemcitabinePancreaticAsPC-10.494Not Specified[1]
GemcitabinePancreaticBxPC-3Not SpecifiedNot Specified[1]
GemcitabinePancreaticMIA PaCa-212.048[1]
GemcitabinePancreaticPanc-123.9Not Specified[1]
CisplatinLungA5499.0Not Specified[2]
CisplatinLungH129927.0Not Specified[2]
5-FluorouracilGastricAGS~10024
5-FluorouracilGastricMKN-28<1072
5-FluorouracilGastricMKN-45>10072
5-FluorouracilGastricMKN-74~5072

Mechanisms of Action: Signaling Pathways

Tomatidine and the comparative compounds exert their anticancer effects through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Tomatidine_Signaling_Pathways cluster_ATF4 ATF4-Dependent Signaling and Ferroptosis cluster_Interferon Type I Interferon Signaling Tomatidine Tomatidine ATF4_nuc ATF4 (nuclear translocation) Tomatidine->ATF4_nuc inhibits GPX4 GPX4 Expression Tomatidine->GPX4 decreases ATF4_bind ATF4 DNA Binding Downstream_Genes Downstream Gene Transcription Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis induces Tomatidine_IFN Tomatidine ISGs Interferon-Stimulated Genes (ISGs) Tomatidine_IFN->ISGs downregulates Cell_Proliferation Cell Proliferation ISGs->Cell_Proliferation promotes

Caption: Tomatidine's anticancer mechanisms.

Alternative_Signaling_Pathways cluster_Solasodine Solasodine Signaling Pathways cluster_Solanine Solanine Signaling Pathways Solasodine Solasodine Hedgehog Hedgehog Pathway Solasodine->Hedgehog inhibits AKT AKT Solasodine->AKT inhibits Gli1 Gli1 GSK3B GSK-3β AKT->GSK3B inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin inhibits Solanine Solanine ROS ROS Production Solanine->ROS induces EGFR EGFR Solanine->EGFR inhibits P38 p38 MAPK ROS->P38 activates PI3K PI3K NFkB NF-κB

Caption: Anticancer mechanisms of solasodine and solanine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the verification of tomatidine's anticancer activity.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Tomatidine (and other test compounds) stock solutions

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of tomatidine and other test compounds in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a common method to evaluate the in vivo anticancer efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Tomatidine (and other test compounds) formulated for in vivo administration

  • Vehicle control solution

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of approximately 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer tomatidine or the vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, gene expression analysis).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the compound.

Experimental_Workflow_IC50 start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_treatment Incubate for Treatment Period add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 determination using MTT assay.

References

Safety Operating Guide

Proper Disposal of Tomatidine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Tomatidine hydrochloride must be disposed of as regulated chemical waste. Do not dispose of it in household garbage or down the sewage system.[1] The primary method of disposal is through a licensed professional waste disposal service.

This guide provides essential safety and logistical information for the proper disposal of Tomatidine hydrochloride in a laboratory setting, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Identification and Immediate Precautions

Tomatidine hydrochloride is classified as harmful if swallowed.[1][2][3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent accidental ingestion, inhalation, or contact with skin.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-impermeable gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[4][5]

Step-by-Step Disposal Procedure

The disposal of Tomatidine hydrochloride must be conducted in accordance with local, regional, and national regulations.[1] The following steps outline the standard procedure for its disposal as hazardous chemical waste.

Step 1: Segregation and Containment

  • Isolate all waste containing Tomatidine hydrochloride. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., vials, spatulas, weighing boats).

    • Contaminated PPE (gloves, etc.).

    • Solutions containing the compound.

  • Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container.[5]

  • For solutions, use a dedicated, leak-proof, and clearly labeled hazardous waste container.

Step 2: Labeling

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "Tomatidine hydrochloride"

    • CAS Number: 6192-62-7

    • Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[7]

Step 4: Professional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5]

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for Tomatidine hydrochloride to ensure they have all necessary information for safe handling and transport.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2][4]

  • Wearing appropriate PPE, collect the spilled material. Avoid creating dust.

  • Place the collected material and any contaminated cleanup supplies into a sealed, labeled container for disposal as hazardous waste.[2]

  • Wash the spill area thoroughly.

Prohibited Disposal Methods

  • Do Not Dispose in Sinks or Drains: Tomatidine hydrochloride should not be allowed to enter the sewage system or any waterways.[1]

  • Do Not Dispose with General Waste: This compound must not be disposed of with household or regular laboratory garbage.[1]

Below is a logical workflow for the disposal process.

Caption: Logical workflow for the proper disposal of Tomatidine hydrochloride.

References

Personal protective equipment for handling Tomatidine (hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tomatidine (hydrochloride). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Tomatidine (hydrochloride) is classified as harmful if swallowed.[1][2][3] It is supplied as a crystalline solid and should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes.[4]

Minimum Required PPE:

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides chemical resistance against a broad range of laboratory chemicals.[5][6][7] Double-gloving is recommended when handling the pure compound.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes and airborne particles.[8][9][10]
Body Protection Laboratory coatPrevents contamination of personal clothing and protects the skin.[9][11]
Respiratory Protection Not generally required if handled in a fume hood or with adequate ventilation.[1] Use a NIOSH-approved N95 respirator if weighing or handling outside of a ventilated enclosure.[8]Minimizes inhalation of the powdered form.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for safely handling Tomatidine (hydrochloride) from receipt to experimental use.

Workflow for Handling Tomatidine (hydrochloride):

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal Receiving Receive Package Inspect Inspect for Damage Receiving->Inspect Store Store at -20°C Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Ventilated Workstation DonPPE->Workstation Weigh Weigh Solid Compound Workstation->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Decontaminate Decontaminate Work Area Use->Decontaminate DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE Waste Dispose of Chemical Waste DoffPPE->Waste

Caption: Workflow for the safe handling of Tomatidine (hydrochloride).

Experimental Protocols:

2.1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear nitrile gloves when handling the primary container.

  • Store the compound in its original, tightly sealed container at -20°C for long-term stability.[4]

2.2. Weighing the Solid Compound:

  • Perform this procedure in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Don all required PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Use a dedicated, clean spatula for weighing.

  • Handle the powder gently to avoid creating airborne dust.

  • Close the container tightly immediately after use.

2.3. Preparing a Stock Solution:

  • Tomatidine (hydrochloride) is soluble in methanol (B129727) at approximately 10 mg/mL and in DMSO at up to 5 mg/mL.[4][9]

  • In a chemical fume hood, add the desired volume of the chosen solvent to the weighed Tomatidine (hydrochloride).

  • Cap the vial and vortex or sonicate as needed to ensure complete dissolution. Purging with an inert gas is recommended for stock solutions.[4]

  • Clearly label the solution with the chemical name, concentration, solvent, date, and your initials.

2.4. Spill Management:

  • In case of a small spill of the solid, gently cover it with a damp paper towel to avoid raising dust.

  • Wipe the area with the damp towel, then clean the surface with soap and water.

  • For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand, or spill pads).

  • Place all cleanup materials in a sealed bag for proper waste disposal.

Disposal Plan

Proper disposal of Tomatidine (hydrochloride) and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

3.1. Chemical Waste:

  • Solid Waste: Collect unused Tomatidine (hydrochloride) powder and any contaminated solids (e.g., weigh boats, contaminated paper towels) in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of Tomatidine (hydrochloride) in a designated, labeled hazardous waste container. Do not pour solutions down the drain.[1]

3.2. Contaminated Materials:

  • Gloves and PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.

  • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally.

3.3. Empty Containers:

  • Ensure the container is fully empty.

  • Rinse the container three times with a suitable solvent.

  • Collect the rinsate as hazardous liquid waste.

  • Deface the label on the empty container to prevent misuse.[1]

  • Dispose of the rinsed, defaced container in the regular laboratory glass or solid waste, in accordance with your institution's policies.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.